Atrazine-2-ethoxy
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-5-11-8-13-9(12-7(3)4)15-10(14-8)16-6-2/h7H,5-6H2,1-4H3,(H2,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYFEDXTWUPBQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OCC)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016617 | |
| Record name | Atrazine-2-Ethoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126919-71-9 | |
| Record name | Atrazine-2-Ethoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Atrazine-2-ethoxy: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of Atrazine-2-ethoxy (6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine), a derivative of the widely studied s-triazine class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes foundational knowledge of triazine chemistry, analogous compound data, and established analytical methodologies to present a scientifically grounded resource. The guide covers nomenclature, inferred physicochemical properties, a proposed synthesis pathway rooted in established triazine reaction mechanisms, and state-of-the-art analytical techniques for characterization and quantification. Furthermore, it touches upon the potential toxicological and environmental considerations by drawing parallels with structurally related triazine herbicides. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of s-triazine derivatives.
Introduction to the s-Triazine Core and the Significance of this compound
The 1,3,5-triazine (or s-triazine) ring is a key heterocyclic scaffold in medicinal chemistry and agrochemistry. Its unique electronic properties and the ability to be symmetrically or asymmetrically substituted at the 2, 4, and 6 positions have led to the development of a vast array of bioactive molecules. Atrazine, a 2-chloro-s-triazine, is one of the most well-known herbicides globally, acting by inhibiting photosystem II in plants.
This compound represents a modification of the atrazine structure where the reactive chlorine atom is replaced by an ethoxy group. This substitution is significant as it is expected to alter the molecule's reactivity, solubility, and biological activity. The ethoxy group, being less reactive than a chlorine atom towards nucleophilic substitution, may impart greater stability to the compound under certain conditions. Understanding the basic properties of this compound is crucial for exploring its potential applications, whether as a novel bioactive compound, a reference standard, or a metabolite in environmental studies.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This section provides the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 6-ethoxy-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | N/A |
| CAS Number | 126919-71-9 | N/A |
| Molecular Formula | C10H19N5O | N/A |
| Molecular Weight | 225.29 g/mol | N/A |
| Canonical SMILES | CCO(c1nc(ncc1NC)NCC) | N/A |
| InChI Key | VPYFEDXTWUPBQQ-UHFFFAOYSA-N | N/A |
Physicochemical Properties: An Analog-Based Estimation
| Property | Atrazine (Experimental) | This compound (Estimated) | Rationale for Estimation |
| Melting Point (°C) | 175-177 | Likely lower than Atrazine | The introduction of a flexible ethoxy group may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point (°C) | Decomposes | Decomposes | Triazine compounds often decompose at high temperatures. |
| Water Solubility | 33 mg/L at 25°C[1] | Slightly lower or similar to Atrazine | The ethoxy group adds some hydrophobic character, which might slightly decrease water solubility. |
| logP (Octanol-Water Partition Coefficient) | 2.61 | Likely higher than Atrazine | The addition of the ethyl group in the ethoxy moiety increases lipophilicity. |
Synthesis and Reaction Chemistry
The synthesis of asymmetrically substituted s-triazines is a well-established area of organic chemistry, primarily revolving around the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.
Proposed Synthesis Pathway for this compound
A plausible and efficient synthesis of this compound would involve a three-step sequential substitution on cyanuric chloride. The order of introduction of the nucleophiles is critical to achieving the desired product with high yield and purity.
Sources
An In-Depth Technical Guide to the Synthesis of Atrazine-2-Ethoxy
This guide provides a comprehensive, technically detailed overview of the synthesis of atrazine-2-ethoxy, a derivative of the widely used herbicide atrazine. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering not just a procedural outline but also the underlying chemical principles and experimental rationale.
Executive Summary
The synthesis of this compound (2-ethoxy-4-ethylamino-6-isopropylamino-s-triazine) is a targeted modification of the atrazine molecule, replacing the chlorine atom at the 2-position of the s-triazine ring with an ethoxy group. This substitution can significantly alter the compound's physicochemical properties, such as solubility, and its biological activity. The synthetic strategy is a two-stage process: first, the well-established industrial synthesis of the atrazine precursor, followed by a nucleophilic aromatic substitution to introduce the ethoxy moiety. This guide provides a detailed protocol for both stages, emphasizing safety, efficiency, and product characterization.
Foundational Chemistry: The s-Triazine Core
The chemistry of s-triazines is dominated by the electrophilic nature of the carbon atoms in the triazine ring, which is a consequence of the electron-withdrawing effect of the three nitrogen atoms. This property makes the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the primary starting material, highly susceptible to nucleophilic substitution. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a controlled, stepwise synthesis of asymmetrically substituted triazines like atrazine.
Stage 1: Synthesis of the Atrazine Precursor
The synthesis of atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a cornerstone of the agrochemical industry.[1][2] The process involves the sequential reaction of cyanuric chloride with ethylamine and isopropylamine in the presence of an acid scavenger, typically sodium hydroxide.[3][4][5]
Causality of Experimental Choices in Atrazine Synthesis
The order of amine addition is critical for maximizing the yield of atrazine and minimizing the formation of symmetrical byproducts such as simazine (bis-ethylamino) and propazine (bis-isopropylamino). Isopropylamine is generally reacted first with cyanuric chloride. This is because isopropylamine is a bulkier and slightly less reactive nucleophile than ethylamine. By reacting the less reactive amine first under controlled temperature conditions, the formation of the undesired bis-isopropylamino-s-triazine is minimized. The second substitution with the more reactive ethylamine can then proceed efficiently.
The reaction is typically carried out in a two-phase solvent system, such as toluene-water or acetone-water, to facilitate both the dissolution of the organic reactants and the removal of the inorganic salt byproduct (NaCl).[3][4] Temperature control is paramount; the first substitution is often conducted at a lower temperature (e.g., 0-5 °C) to control the exothermic reaction and enhance selectivity, while the second substitution can be performed at a slightly higher temperature to ensure complete reaction.
Experimental Protocol: Synthesis of Atrazine
Materials:
-
Cyanuric chloride
-
Isopropylamine
-
Ethylamine
-
Sodium hydroxide (NaOH)
-
Toluene
-
Water
Procedure:
-
A solution of cyanuric chloride in toluene is prepared in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.
-
The reactor is cooled to 0-5 °C.
-
A solution of isopropylamine is added dropwise to the cyanuric chloride solution while maintaining the temperature below 5 °C.
-
Simultaneously, a solution of sodium hydroxide is added at a rate that maintains the pH of the aqueous phase between 5 and 7. This neutralizes the hydrochloric acid (HCl) generated during the reaction.
-
After the addition of isopropylamine is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure the completion of the first substitution.
-
The temperature is then raised to 20-25 °C.
-
A solution of ethylamine is added dropwise, followed by the concurrent addition of a sodium hydroxide solution to maintain the pH between 5 and 7.
-
The reaction mixture is stirred for another 2-3 hours at room temperature.
-
The organic layer is separated, washed with water to remove any remaining salts, and the toluene is removed under reduced pressure to yield crude atrazine.
-
The crude product can be further purified by recrystallization.
Visualization of Atrazine Synthesis Workflow
Caption: Workflow for the two-step synthesis of atrazine.
Stage 2: Synthesis of this compound
The conversion of atrazine to this compound involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position of the triazine ring is displaced by an ethoxide ion. This type of reaction is a well-established method for the synthesis of alkoxy-s-triazines from their chloro-s-triazine precursors.[3][6]
Mechanistic Insights and Rationale
The reaction proceeds via the attack of the strongly nucleophilic ethoxide ion on the electron-deficient carbon atom bonded to the chlorine. The presence of the two amino groups on the triazine ring slightly deactivates the ring towards nucleophilic attack compared to cyanuric chloride, but the reaction can still be driven to completion under appropriate conditions.
Sodium ethoxide is the reagent of choice as it provides a high concentration of the ethoxide nucleophile. The reaction is typically carried out in ethanol, which serves as both the solvent and the source of the ethoxide ion (in the presence of a strong base like sodium). Using anhydrous ethanol is crucial to prevent the formation of the hydrolysis byproduct, hydroxyatrazine. The reaction is often heated to increase the rate of substitution.
Experimental Protocol: Synthesis of this compound
Materials:
-
Atrazine
-
Sodium metal
-
Anhydrous ethanol
-
Toluene (optional, for workup)
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide. The reaction is exothermic and produces hydrogen gas, so it must be performed in a well-ventilated fume hood.
-
Once all the sodium has reacted and the solution has cooled to room temperature, add a solution of atrazine in anhydrous ethanol to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize any unreacted sodium ethoxide with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
The residue is then partitioned between water and an organic solvent such as toluene or ethyl acetate.
-
The organic layer is separated, washed with a saturated aqueous sodium chloride solution, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
| Parameter | Stage 1: Atrazine Synthesis | Stage 2: this compound Synthesis |
| Key Reactants | Cyanuric chloride, Isopropylamine, Ethylamine | Atrazine, Sodium ethoxide |
| Solvent | Toluene/Water or Acetone/Water | Anhydrous Ethanol |
| Temperature | 0-25 °C | Reflux (approx. 78 °C) |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | >90% | 70-85% (expected) |
Visualization of this compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound from atrazine.
Product Characterization
The identity and purity of the synthesized this compound (CAS No: 126919-71-9) should be confirmed using standard analytical techniques.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the ethyl group of the ethoxy moiety (a triplet and a quartet), in addition to the signals from the ethylamino and isopropylamino groups.
-
¹³C NMR will show a signal for the carbon atom of the ethoxy group attached to the triazine ring, shifted upfield compared to the corresponding carbon in atrazine.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (225.29 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkage, which are absent in the spectrum of atrazine.
Safety Considerations
-
Cyanuric chloride is a corrosive and moisture-sensitive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Amines (ethylamine and isopropylamine) are flammable and corrosive.
-
Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. It must be handled with extreme care under an inert atmosphere.
-
Solvents such as toluene and ethanol are flammable.
All experimental procedures should be conducted in a well-ventilated laboratory, and appropriate safety precautions must be taken.
Conclusion
The synthesis of this compound is a straightforward two-stage process that leverages the well-understood chemistry of s-triazines. By first synthesizing the atrazine precursor through a controlled, stepwise nucleophilic substitution on cyanuric chloride, and then performing a second nucleophilic substitution with sodium ethoxide, this compound can be obtained in good yield. Careful control of reaction conditions, particularly temperature and moisture, is essential for a successful synthesis and to minimize byproduct formation. The protocols and rationale provided in this guide offer a solid foundation for the laboratory-scale synthesis of this atrazine derivative for further research and development.
References
- Process for the production of 2-alkoxy-4,6-dichloro-s-triazines. (n.d.). Google Patents.
- Afonso, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-97.
- Process for the preparation of a substituted triazine. (n.d.). Google Patents.
- Novel synthesis process of atrazine. (n.d.). Google Patents.
Sources
- 1. This compound CAS#: 126919-71-9 [m.chemicalbook.com]
- 2. This compound CAS#: 126919-71-9 [amp.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1575285A - Method for preparing alkoxycarbonylamino-triazines - Google Patents [patents.google.com]
- 6. US4271299A - Process for the production of 2-alkoxy-4,6-dichloro-s-triazines - Google Patents [patents.google.com]
Atrazine-2-ethoxy CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Atrazine-2-ethoxy, a derivative of the widely used herbicide Atrazine. Due to the limited availability of direct research on this specific analogue, this document synthesizes known information with established principles of triazine chemistry to offer expert insights into its structure, properties, synthesis, and analysis.
Introduction: Understanding this compound in the Context of Triazine Herbicides
This compound, identified by the CAS Number 126919-71-9 , is a substituted s-triazine.[1][2][3] It is structurally related to Atrazine, a well-documented herbicide that functions by inhibiting photosynthesis. The key structural difference in this compound is the replacement of the chlorine atom at the 2-position of the triazine ring with an ethoxy group (-OCH₂CH₃). This modification is expected to significantly alter its physicochemical properties, environmental fate, and biological activity compared to its chlorinated parent compound. Understanding these differences is crucial for researchers investigating novel herbicides, metabolic pathways of existing compounds, or developing analytical standards.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough characterization of its structure and physical properties. These parameters govern its reactivity, solubility, and interactions with biological systems.
Chemical Structure
The chemical structure of this compound is depicted below. The core of the molecule is a 1,3,5-triazine ring, substituted with an ethylamino group at position 2, an isopropylamino group at position 4, and an ethoxy group at position 6.
Caption: Chemical structure of this compound.
Physicochemical Data
While comprehensive experimental data for this compound is scarce, some fundamental properties are known. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 126919-71-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉N₅O | [3][4] |
| Molecular Weight | 225.29 g/mol | [3][4] |
Synthesis of this compound: A Proposed Methodology
Direct, peer-reviewed synthesis protocols for this compound are not widely published. However, based on the well-established chemistry of s-triazines, a plausible and efficient synthetic route can be proposed. The synthesis of related alkoxy-triazines typically involves the nucleophilic substitution of a chlorine atom on the triazine ring with an alkoxide.[5]
The most logical precursor for the synthesis of this compound is Atrazine itself. The reaction would proceed by the displacement of the chloro group with an ethoxy group, facilitated by a strong base.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound from Atrazine.
Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions for the synthesis of other alkoxy-s-triazines and should be optimized for safety and yield in a laboratory setting.
Materials:
-
Atrazine (CAS: 1912-24-9)
-
Anhydrous Ethanol
-
Sodium metal
-
Anhydrous Toluene (or another suitable high-boiling inert solvent)
-
Distilled water
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to an excess of anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.
-
Reaction Setup: In a separate reaction vessel, dissolve Atrazine in anhydrous toluene.
-
Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution to the Atrazine solution at room temperature with vigorous stirring.
-
Reflux: After the initial addition, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium ethoxide by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash with distilled water, followed by a saturated sodium chloride solution to remove any remaining ethanol and inorganic salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
-
Causality and Self-Validation: The success of this synthesis relies on the strong nucleophilicity of the ethoxide ion, which readily displaces the chloride on the electron-deficient triazine ring. The use of an anhydrous, inert solvent prevents unwanted side reactions, such as hydrolysis of the starting material. The workup procedure is designed to effectively remove byproducts and unreacted starting materials, ensuring the purity of the final product. The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as NMR, IR, and mass spectrometry.
Analytical Methodologies for this compound
While specific analytical methods for this compound are not extensively documented, established methods for the analysis of Atrazine and its metabolites can be readily adapted.[6][7][8][9] The structural similarity allows for the use of similar extraction, separation, and detection techniques.
Proposed Analytical Workflow
Caption: General workflow for the analysis of this compound.
Detailed Analytical Considerations
-
Sample Preparation and Extraction: For aqueous samples, Solid Phase Extraction (SPE) using a C18 or polymeric sorbent is a highly effective method for concentrating the analyte and removing interfering matrix components. For solid samples like soil or biological tissues, a solvent extraction (e.g., with acetonitrile or ethyl acetate) followed by a cleanup step would be necessary.
-
Chromatographic Separation:
-
Gas Chromatography (GC): this compound is expected to be amenable to GC analysis. A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-17ms) would be suitable for separation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a robust alternative. A mobile phase consisting of a mixture of acetonitrile and water (with a possible acid or buffer modifier) would likely provide good separation.
-
-
Detection:
-
Mass Spectrometry (MS): Coupling either GC or HPLC to a mass spectrometer (GC-MS or LC-MS) is the gold standard for both identification and quantification due to its high selectivity and sensitivity.
-
Nitrogen-Phosphorus Detector (NPD): For GC analysis, an NPD is a highly selective detector for nitrogen-containing compounds like triazines and would offer excellent sensitivity.
-
Diode Array Detector (DAD): In HPLC, a DAD can provide spectral information that can aid in the identification of the analyte.
-
Self-Validating Protocol: A robust analytical method should include the use of an internal standard (ideally, an isotopically labeled version of this compound) to correct for variations in extraction efficiency and instrument response. Method validation should be performed by assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion and Future Directions
This compound represents an important, albeit understudied, analogue of Atrazine. This guide has provided a foundational understanding of its chemical nature, a plausible synthetic route, and robust analytical strategies based on established principles of triazine chemistry. For researchers and drug development professionals, this information can serve as a starting point for further investigation into the properties, biological activity, and environmental impact of this and other related triazine compounds. Future research should focus on obtaining experimental data for the physicochemical properties of this compound, validating the proposed synthetic and analytical methods, and exploring its potential applications or toxicological profile.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Toxicological Profile for Atrazine. Retrieved from [Link]
-
ChemWhat. (n.d.). ATRAZIN-2-ETOKSI CAS#: 126919-71-9. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Atrazine Environmental Chemistry Method Water. Retrieved from [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 00-4109. Retrieved from [Link]
-
CATO Quality. (n.d.). Product List. Retrieved from [Link]
-
Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500–4507. Retrieved from [Link]
-
Agilent Technologies. (2023). A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS. Retrieved from [Link]
-
van der Merwe, J. H., & van der Merwe, C. J. (2003). Evaluation and Optimisation of the Reagent Addition Sequence during the Synthesis of Atrazine (6-Chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine) Using Reaction Calorimetry. Organic Process Research & Development, 7(6), 1071–1076. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN102344422A - Novel synthesis process of atrazine.
Sources
- 1. This compound | 126919-71-9 [chemicalbook.com]
- 2. This compound CAS#: 126919-71-9 [m.chemicalbook.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. ATRAZIN-2-ETOKSI CAS#: 126919-71-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]
- 5. echemi.com [echemi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. epa.gov [epa.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Environmental Fate and Transport of Atrazine
A Note on Scope: This guide addresses the environmental fate and transport of the widely used herbicide atrazine [2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine]. While the initial topic of inquiry was "atrazine-2-ethoxy," a comprehensive review of scientific literature reveals a scarcity of specific data on this ethoxylated derivative. In contrast, atrazine is the subject of extensive research, providing a robust foundation for the in-depth technical analysis required. Therefore, this whitepaper focuses on the parent compound, atrazine, to ensure scientific integrity and comprehensive detail.
Introduction: Atrazine's Profile and Environmental Significance
Atrazine is a selective s-triazine herbicide used extensively in agriculture, primarily for pre- and post-emergent control of broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[1][2] Its efficacy and low cost have led to its status as one of the most commonly applied pesticides in the United States.[3] However, its chemical stability, persistence, and mobility in the environment have raised significant concerns regarding the contamination of soil, surface water, and groundwater.[4][5][6]
Atrazine functions by inhibiting photosynthesis in target plants.[4] Its widespread use, coupled with its physicochemical properties, results in it being the most frequently detected pesticide in U.S. surface and groundwater systems.[3][4] This prevalence necessitates a thorough understanding of its behavior in the environment to assess risks and develop effective management strategies. This guide provides a detailed examination of the degradation pathways, transport mechanisms, and key factors governing the environmental fate of atrazine.
Physicochemical Properties Governing Environmental Behavior
The environmental behavior of a pesticide is dictated by its inherent physical and chemical properties. For atrazine, key properties include its solubility in water, vapor pressure, and its affinity for sorbing to soil organic carbon.
| Property | Value | Significance for Environmental Fate |
| Chemical Formula | C₈H₁₄ClN₅ | - |
| Molar Mass | 215.68 g/mol | - |
| Water Solubility | 33 mg/L (at 22 °C) | Moderate solubility facilitates transport in runoff and leaching through the soil profile.[7] |
| Soil Adsorption Coefficient (Koc) | ~100 L/kg (average) | Indicates low to moderate adsorption to soil organic carbon, suggesting a potential for mobility and leaching.[8][9] |
| Vapor Pressure | 3.0 x 10⁻⁷ mmHg (at 20 °C) | Low volatility suggests that atmospheric transport via volatilization is not a primary dissipation pathway.[6] |
| Field Half-Life | 18 to 148 days (typical range) | Demonstrates moderate persistence in the soil environment, allowing time for transport processes to occur.[7][10] |
Degradation and Transformation Pathways
The dissipation of atrazine from the environment occurs through a combination of abiotic (chemical and photochemical) and biotic (microbial) degradation processes. These pathways transform the parent atrazine molecule into various metabolites, which may have different mobility, persistence, and toxicity profiles.
Abiotic Degradation
3.1.1 Hydrolysis Chemical hydrolysis is a primary abiotic degradation pathway for atrazine, particularly in soil. This process involves the replacement of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group (-OH), forming hydroxyatrazine (HA).[8][11]
-
Causality and Influencing Factors: Hydrolysis is significantly influenced by pH. The reaction is catalyzed by protonation of the triazine ring and is therefore favored by low soil pH (acidic conditions).[11][12] The rate of hydrolysis can also be accelerated by the presence of soil surfaces and humic substances, which can act as catalysts.[12][13] The half-life of atrazine due to hydrolysis can range from 373 days at pH 3 to 657 days at pH 8 in distilled water, demonstrating the strong pH dependence.[12] Hydroxyatrazine, the main product, is less phytotoxic and more strongly adsorbed to soil particles than the parent compound, reducing its mobility.[11][13]
3.1.2 Photolysis (Photodegradation) Photolysis, or degradation by sunlight, can be a significant dissipation pathway for atrazine present on soil surfaces or in clear surface waters.[14]
-
Mechanism: Atrazine can undergo direct photolysis by absorbing UV radiation, though this is often a slow process.[15][16] More significant is indirect photolysis, where other substances in the water, such as dissolved organic matter (DOM) like humic acids, absorb sunlight and produce reactive species (e.g., hydroxyl radicals, triplet dissolved organic matter) that then degrade the atrazine molecule.[16] Photodegradation can lead to N-dealkylation (removal of the ethyl or isopropyl side chains) and dechlorination.[15]
Biotic Degradation (Microbial Metabolism)
Microbial degradation is the most significant pathway for the complete mineralization of atrazine in the environment.[1] A diverse range of soil microorganisms, including bacteria and fungi, can utilize atrazine as a source of carbon and/or nitrogen.[1]
-
Key Microbial Pathways: The primary microbial degradation pathways involve a sequence of enzymatic reactions.
-
Hydrolytic Dechlorination: Similar to chemical hydrolysis, bacteria possessing the atzA gene can enzymatically replace the chlorine atom with a hydroxyl group to form hydroxyatrazine.[8]
-
N-Dealkylation: This is a major pathway where enzymes remove the ethyl and isopropyl side chains. This process, often carried out by organisms with atzB and atzC genes, leads to the formation of major metabolites like deethylatrazine (DEA) and deisopropylatrazine (DIA).[11] These dealkylated metabolites are generally more mobile and persistent than atrazine itself.[11][13] Further dealkylation can produce didealkylatrazine (DACT).
-
Ring Cleavage: Following the initial steps, microorganisms with the necessary enzymatic machinery (atzD, atzE, atzF) can cleave the s-triazine ring, ultimately mineralizing the compound to carbon dioxide (CO₂) and ammonia (NH₃). Cyanuric acid is a key intermediate in this final stage of degradation.[1]
-
The overall degradation of atrazine is often a pseudo-first-order process, where the rate is proportional to the concentration.[13]
}
Environmental Transport Mechanisms
The movement of atrazine from its point of application into the wider environment is governed by its interaction with soil and water. Its moderate water solubility and relatively low soil adsorption coefficient make it prone to transport by water.[4][10]
Sorption in Soil
Sorption, the process by which a chemical binds to soil particles, is a critical factor controlling atrazine's mobility.[13]
-
Causality and Key Factors: The primary factor influencing atrazine sorption is the soil organic matter (or organic carbon) content.[10][13] Atrazine, being a non-polar organic molecule, preferentially partitions into the organic fraction of the soil. Therefore, soils with higher organic matter content will adsorb more atrazine, reducing its concentration in the soil solution and limiting its potential for leaching.[10] Soil pH is another critical factor; atrazine becomes protonated and more positively charged under acidic conditions, increasing its adsorption to negatively charged clay and organic matter surfaces.[13]
-
Quantifying Sorption: The tendency of atrazine to sorb to soil is quantified by the soil organic carbon-water partition coefficient (Koc).[8][9] Koc normalizes the sorption for the organic carbon content of the soil, allowing for comparisons across different soil types.[9]
-
Koc = (Kd / %OC) * 100
-
Where Kd is the soil-water partition coefficient and %OC is the percent organic carbon.
-
-
A high Koc value indicates strong sorption and low mobility, while a low Koc value suggests weak sorption and high mobility.[9] Atrazine's typical Koc of ~100 L/kg classifies it as having moderate mobility.
-
Leaching and Groundwater Contamination
Leaching is the downward movement of a substance through the soil profile with percolating water. Due to its persistence and moderate mobility, atrazine has a high potential to leach into groundwater.[4]
-
Influencing Factors: Leaching is most pronounced in sandy soils, which are low in organic matter and clay content and have high permeability.[10] Heavy rainfall or excessive irrigation shortly after application can accelerate the movement of atrazine through the soil profile before significant degradation or sorption can occur.[10] Furthermore, transport can be expedited through "preferential flow paths" such as macropores, root channels, and earthworm burrows, which allow water and dissolved atrazine to bypass the soil matrix where most sorption and degradation occurs.[13]
Surface Runoff
Surface runoff is another major transport pathway, carrying atrazine from treated fields into adjacent surface water bodies like streams, rivers, and lakes.[6][10] Atrazine can be transported both dissolved in the water phase and adsorbed to eroded soil particles. Given its moderate solubility and Koc, transport in the dissolved phase is often significant.[8]
}
Experimental Protocols for Fate and Transport Assessment
To understand and predict the environmental behavior of atrazine, standardized laboratory and field experiments are essential.
Protocol: Batch Equilibrium Sorption Study (OECD 106)
This laboratory protocol is used to determine the soil-water partition coefficients (Kd and Koc), which are crucial for predicting leaching and runoff potential.
Objective: To measure the extent of atrazine adsorption to soil at equilibrium.
Methodology:
-
Soil Preparation: Collect representative soil samples from the desired depth. Air-dry the soil and sieve it through a 2-mm mesh to ensure homogeneity. Characterize the soil for properties such as pH, organic carbon content, and texture.
-
Solution Preparation: Prepare a stock solution of atrazine in a 0.01 M CaCl₂ solution. The CaCl₂ solution mimics the ionic strength of natural soil water and helps flocculate soil particles for easier separation. From the stock, prepare a series of standard solutions of varying concentrations (e.g., 0.5, 1, 2, 5, 10 mg/L).
-
Incubation: Add a known mass of soil (e.g., 5 grams) to a series of centrifuge tubes. Add a known volume of each atrazine standard solution (e.g., 25 mL) to the tubes. Include control tubes with solution but no soil, and tubes with soil and CaCl₂ solution but no atrazine.
-
Equilibration: Seal the tubes and place them on a shaker. Agitate them at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to allow the sorption process to reach equilibrium.
-
Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 20 minutes) to separate the solid phase (soil) from the aqueous phase (supernatant).
-
Analysis: Carefully collect an aliquot of the supernatant from each tube. Analyze the concentration of atrazine remaining in the solution (Ce) using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation:
-
Calculate the amount of atrazine sorbed to the soil (Cs) by subtracting the equilibrium concentration in the solution from the initial concentration.
-
Plot Cs versus Ce to generate a sorption isotherm. The slope of this line represents the Kd value.
-
Calculate Koc using the formula: Koc = (Kd / %OC) * 100.
-
Protocol: Analytical Determination in Environmental Samples
Objective: To accurately quantify atrazine and its major metabolites (DEA, DIA, HA) in water and soil samples.
Methodology (based on EPA Method 525.2 for water):
-
Sample Collection & Preservation: Collect water samples in amber glass bottles and store them at 4 °C. For soil, collect samples and freeze them if not analyzed immediately to halt microbial activity.
-
Extraction (Solid-Phase Extraction - SPE for Water):
-
Condition a C18 SPE cartridge with methanol followed by reagent water.
-
Pass a measured volume of the water sample (e.g., 200 mL) through the cartridge. Atrazine and its metabolites will be adsorbed onto the C18 sorbent.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes from the cartridge using a small volume of a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
-
Concentration: Concentrate the eluate to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen to increase the sensitivity of the analysis.
-
Analysis (GC-MS):
-
Inject a small volume of the concentrated extract into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
The GC separates the different compounds based on their boiling points and interaction with the capillary column.
-
The MS identifies and quantifies the compounds based on their unique mass-to-charge ratio and fragmentation patterns.
-
-
Quantification: Compare the peak areas of the analytes in the sample to those of a calibration curve prepared from certified reference standards to determine the concentration.
Ecotoxicological Relevance and Conclusion
The persistence and mobility of atrazine and its metabolites lead to their presence in non-target aquatic and terrestrial ecosystems. Atrazine is known to be an endocrine disruptor and can have adverse effects on amphibians, fish, and aquatic plants at environmentally relevant concentrations.[3] Its degradation products, particularly DEA and DIA, are also of concern as they are often detected in water and may contribute to overall toxicity.[11]
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for Atrazine. Retrieved from [Link]
-
Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Atrazine. Retrieved from [Link]
-
Clesceri, L. S., et al. (1996). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. Retrieved from [Link]
-
ResearchGate. (n.d.). The possible pathways of atrazine degradation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. In Toxicological Profile for Atrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Atrazine Environmental Chemistry Method Water. Retrieved from [Link]
-
Jayachandran, K., et al. (2012). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. National Institutes of Health. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Atrazine | Public Health Statement. Retrieved from [Link]
-
National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (1993). Review of Atrazine - Environmental Assessment. Retrieved from [Link]
-
Steinheimer, T. R. (1990). Liquid Chromatographic Determination of Atrazine and Its Degradation Products in Water. U.S. Geological Survey. Retrieved from [Link]
-
Li, M.-R., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies. Retrieved from [Link]
-
Mandelbaum, R. T., et al. (1995). Degradation and mineralization of atrazine by a soil bacterial isolate. American Society for Microbiology Journals. Retrieved from [Link]
-
Weber, J. B. (1994). Atrazine retention and transport in soils. PubMed. Retrieved from [Link]
-
da Silva, A. A., et al. (2019). Sorption and desorption of Atrazine in horizons of the Red-Yellow Latosol. SciELO. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). POTENTIAL FOR HUMAN EXPOSURE. In Toxicological Profile for Atrazine. Retrieved from [Link]
-
O'Geen, A. T., et al. (2005). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. University of California, Agriculture and Natural Resources. Retrieved from [Link]
-
Yang, H., et al. (2020). Physiochemical assessment of environmental behaviors of herbicide atrazine in soils associated with its degradation and bioavailability to weeds. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Atrazine-degradation pathways and genes. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathways of atrazine. Retrieved from [Link]
-
Raturi, A. (2015). Evaluating phytochemical and microbial contributions to atrazine degradation. Virginia Tech. Retrieved from [Link]
-
Wang, Q., et al. (2024). Degradation of Atrazine by an Anaerobic Microbial Consortium Enriched from Soil of an Herbicide-Manufacturing Plant. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation pathway of atrazine through biotic treatment process. Retrieved from [Link]
-
de Oliveira, A. F., et al. (2015). The Fate of Atrazine in Tropical Environments: Photolysis, Acute Toxicity and Endocrine Disruptor Potential. SciELO. Retrieved from [Link]
-
Lei, Z. F., et al. (2001). Hydrolysis kinetics of atrazine and influence factors. PubMed. Retrieved from [Link]
-
Roca-Guzmán, G., et al. (2021). Mobility of atrazine in two types of soil in the state of Puebla. SciELO México. Retrieved from [Link]
-
Hong, J., et al. (2022). Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. National Institutes of Health. Retrieved from [Link]
-
Solek-Podwika, K., et al. (2013). Macro-porosity and leaching of atrazine in tilled and orchard loamy soils. PubMed. Retrieved from [Link]
-
Huber, W. (1993). Ecotoxicological relevance of atrazine in aquatic systems. Semantic Scholar. Retrieved from [Link]
-
Center for Food Safety. (n.d.). Atrazine. Retrieved from [Link]
-
Ghauch, A., et al. (2021). Photoreduction of atrazine from aqueous solution using sulfite/iodide/UV process, degradation, kinetics and by-products pathway. National Institutes of Health. Retrieved from [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (n.d.). log KOC. Retrieved from [Link]
-
Nwani, C. D., et al. (2010). Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch). National Institutes of Health. Retrieved from [Link]
-
Singh, S., et al. (2017). Toxicity, degradation and analysis of the herbicide atrazine. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical degradation of atrazine in UV and UV/H2O2 process: Pathways and toxic effects of products. Retrieved from [Link]
-
da Silva, A. G., et al. (2022). Effects of environmentally relevant concentrations of atrazine and glyphosate herbicides, isolated and in mixture, on two generation of the freshwater microcrustacean Daphnia magna. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Soil Adsorption Coefficients (Koc) of s-Triazines Estimated with the.... Retrieved from [Link]
-
Oregon State University. (n.d.). Hydrolysis and biological degradation of atrazine in soils. Retrieved from [Link]
-
ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). Retrieved from [Link]
-
Zhang, H., et al. (2014). Hydrolysis reaction mechanism in atrazine metabolism and prediction of its metabolites' toxicities. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity of atrazine and the products of its homogeneous photocatalytic degradation on the aquatic organisms Lemna minor and Daphnia magna. Retrieved from [Link]
-
Zavala, M. L. (2023). GENOTOXICITY OF ATRAZINE ON ALLIUM CEPA AND DAPHNIA MAGNA TEST SYSTEMS. Retrieved from [Link]
-
ResearchGate. (2021). Photolysis of atrazine: Role of triplet dissolved organic matter and limitations of sensitizers and quenchers. Retrieved from [Link]
Sources
- 1. Fate and effects of the triazinone herbicide metribuzin in experimental pond mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Fate and Determination of Triazine Herbicides in Soil | Semantic Scholar [semanticscholar.org]
- 4. Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [repository.mines.edu]
- 6. scielo.org.mx [scielo.org.mx]
- 7. Atrazine retention and transport in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Environmental Project, 944 – Evaluation of Health Hazards by exposure to Triazines and Degradation Products – 1 General description [www2.mst.dk]
- 10. 2-hydroxy-4,6-bis(ethlyamino)-S-triazine [sitem.herts.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. usgs.gov [usgs.gov]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. "Atrazine Degradation in Two Soil Profiles" by Fred W. Roeth [digitalcommons.unl.edu]
- 16. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Atrazine-2-Hydroxy: A Comprehensive Toxicological Profile
Executive Summary
Atrazine, a widely utilized herbicide, undergoes significant metabolic transformation in the environment and biological systems. A primary and critical metabolite in this process is Atrazine-2-hydroxy (CAS 2163-68-0), formed through the hydrolytic dechlorination of the parent compound.[1] Unlike atrazine, which exhibits notable phytotoxicity by inhibiting photosynthesis, Atrazine-2-hydroxy is considered a non-herbicidal derivative.[1][2] However, its prevalence as a transformation product necessitates a thorough understanding of its toxicological profile to accurately assess the overall environmental and human health risks associated with atrazine use. This guide provides an in-depth technical overview of the toxicokinetics, acute and chronic toxicity, genotoxicity, and endocrine-disrupting potential of Atrazine-2-hydroxy, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of a Metabolite
The environmental and biological fate of a parent compound is intrinsically linked to the activities of its metabolites. In the case of atrazine, the formation of Atrazine-2-hydroxy represents a significant detoxification pathway in some plant species and a common degradation route in soil and water.[2][3] Its distinct chemical structure, with a hydroxyl group replacing the chlorine atom on the triazine ring, results in a toxicological profile that differs markedly from atrazine and its chlorinated metabolites.[4] Notably, the World Health Organization (WHO) and other regulatory bodies evaluate hydroxyatrazine separately from atrazine and its chloro-s-triazine metabolites due to these differences in mode of action and toxicity.[5] This guide focuses specifically on the toxicological characteristics of Atrazine-2-hydroxy to provide a clear and nuanced understanding for risk assessment and further research.
Metabolic Formation and Toxicokinetics
Atrazine-2-hydroxy is formed from atrazine through hydrolysis, a process that can be both abiotic and biotic.[3] In certain resistant plant species like corn, this conversion is an enzymatic detoxification mechanism.[2] In the environment, hydrolysis can occur in soil and water, influenced by factors such as pH.[3]
From a toxicokinetic perspective, the replacement of the chlorine atom with a hydroxyl group significantly alters the molecule's physicochemical properties, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Pathway: Atrazine to Atrazine-2-Hydroxy
The primary transformation pathway from atrazine to its hydroxylated metabolite is a direct hydrolysis reaction.
Caption: Formation of Atrazine-2-hydroxy from Atrazine via hydrolysis.
Toxicological Profile
The toxicological profile of Atrazine-2-hydroxy is characterized by low acute toxicity but identifies the kidney as the primary target organ in sub-chronic and chronic exposure scenarios.
Acute Toxicity
Atrazine-2-hydroxy exhibits very low acute oral toxicity. In a study with Sprague-Dawley rats, a single oral gavage dose of 5050 mg/kg resulted in no deaths or clinical signs of toxicity over a 14-day observation period.[6] This establishes the oral LD50 in rats to be greater than 5050 mg/kg.[6]
| Acute Toxicity Data for Atrazine-2-hydroxy | |
| Test | Result |
| Species | Rat (Sprague-Dawley) |
| Route | Oral (gavage) |
| LD50 | > 5050 mg/kg[6] |
| Observations | No deaths or clinical signs of toxicity.[6] |
Sub-chronic Toxicity
Repeated dose studies in both rats and dogs have identified the kidney as the principal target organ for Atrazine-2-hydroxy toxicity.[6]
In a 90-day study, rats and dogs administered Atrazine-2-hydroxy showed effects such as decreased body weight gain and food consumption at high doses.[6] More specifically, kidney effects were observed, including increased water consumption, increased urine volume, and elevated kidney weights, along with macroscopic and microscopic lesions.[6] The mechanism for this nephrotoxicity is attributed to the low solubility of Atrazine-2-hydroxy in water, leading to the formation of crystals in the kidneys and a subsequent inflammatory response.[6]
The No-Observed-Adverse-Effect Levels (NOAELs) from these studies are summarized below:
| Sub-chronic Toxicity of Atrazine-2-hydroxy (90-day studies) | |
| Species | Rat |
| NOAEL | 100 ppm (equivalent to 6.8 mg/kg/day)[6] |
| Basis for NOAEL | Kidney effects observed at 300 ppm[6] |
| Species | Dog |
| NOAEL | 6.0 mg/kg/day[6] |
| Basis for NOAEL | Decreased body weight gain at 1500 ppm[6] |
Chronic Toxicity and Carcinogenicity
A 24-month combined chronic toxicity and carcinogenicity study in Sprague-Dawley rats was conducted with dietary administration of Atrazine-2-hydroxy at levels of 0, 10, 25, 200, and 400 ppm.[6]
The NOAEL for non-cancer endpoints in this chronic study was determined to be 10 ppm, which is equivalent to a mean daily intake of 0.43 mg/kg/day.[6]
Developmental and Reproductive Toxicity
A developmental toxicity study in rats, with oral administration of Atrazine-2-hydroxy at doses of 0, 5, 25, or 125 mg/kg/day during gestation days 6 to 15, showed no teratogenic effects.[6][7] At the highest, maternally toxic dose of 125 mg/kg/day (evidenced by reduced maternal body weight gain and food consumption), secondary effects on fetal development, such as slightly decreased fetal body weight and an increased incidence of incompletely ossified bones, were observed.[6][7] The maternal and fetal NOAEL in this study was 25 mg/kg/day.[6][7]
Furthermore, studies evaluating pubertal development in rats found no significant delays with Atrazine-2-hydroxy exposure.[6]
Genotoxicity
While the parent compound atrazine has been the subject of numerous genotoxicity studies with some conflicting results, its commercial formulations containing adjuvants have shown a greater potential for DNA damage than the active ingredient alone.[8][9] Atrazine itself did not appear to be genotoxic or induce apoptosis or necrosis in human lymphocytes in vitro.[8]
Endocrine Disruption Potential
Atrazine is a known endocrine disruptor, with mechanisms including the inhibition of cAMP-specific phosphodiesterase-4, leading to alterations in hormone production.[4][10] Studies have linked atrazine exposure to the activation of genes involved in hormone signaling and steroid synthesis in human cells.[11][12]
In contrast, the endocrine-disrupting potential of Atrazine-2-hydroxy appears to be significantly lower. Studies have shown that it does not cause significant delays in pubertal development in rats, an endpoint sensitive to endocrine disruption.[6] This further supports the distinct toxicological profile of the hydroxylated metabolite compared to its chlorinated parent compound.
Experimental Protocols for Toxicological Assessment
The following are standardized, step-by-step methodologies for key genotoxicity assays, based on OECD guidelines, which are critical for evaluating the safety of chemical compounds like Atrazine-2-hydroxy.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in bacteria.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Methodology:
-
Strain Preparation: Use several strains of Salmonella typhimurium and/or Escherichia coli with known mutations in amino acid synthesis genes (e.g., histidine).[2][13][14][15]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[13][14]
-
Exposure: Mix the bacterial culture with the test substance at various concentrations and the S9 mix (or buffer) in molten top agar.[16]
-
Plating: Pour this mixture onto the surface of a minimal agar plate, which lacks the specific amino acid the bacteria cannot synthesize.[2][13]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[2]
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid).[14] A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[2]
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects chromosomal damage by identifying micronuclei in cultured mammalian cells.
Methodology:
-
Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or established cell lines (e.g., CHO, TK6).[17]
-
Exposure: Treat the cell cultures with at least three concentrations of the test substance, along with negative and positive controls.[17] The exposure is typically for a short period (3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 1.5-2 normal cell cycles) without S9.[17]
-
Cytokinesis Block: Add Cytochalasin B to the culture medium. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells that have completed one round of mitosis.[3][18][19] This ensures that only cells that have divided are scored.[3][18]
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.
-
Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, separate nuclei in the cytoplasm).[3][17]
-
Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (whole chromosome loss) activity.[17]
Conclusion and Future Directions
The toxicological profile of Atrazine-2-hydroxy is substantially different from its parent compound, atrazine. It exhibits low acute toxicity and is not carcinogenic in long-term studies with rats.[6] The primary toxicological concern is nephrotoxicity, observed at high doses in sub-chronic and chronic studies, which is mechanistically linked to its low water solubility and subsequent crystal formation in the kidneys.[6] Developmental toxicity is only observed at maternally toxic doses, and it does not appear to share the endocrine-disrupting properties of atrazine.[6][7]
For drug development professionals, the case of Atrazine-2-hydroxy underscores the critical importance of evaluating major metabolites independently, as their toxicological profiles can diverge significantly from the parent drug or chemical. For researchers, while the overall toxicity of Atrazine-2-hydroxy appears low, further investigation into its potential for subtle renal effects at environmentally relevant concentrations and a definitive assessment of its genotoxic potential using a standard battery of tests would provide a more complete picture for human health risk assessment.
References
-
Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
-
Eurofins Australia. The Ames Test or Bacterial Reverse Mutation Test. [Link]
-
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [Link]
-
Kovarich, S., et al. (2023). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Nanotoxicology, 17(1), 1-26. [Link]
-
Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
-
National Toxicology Program. OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]
-
Nelson Labs. Bacterial Reverse Mutation Assay (Ames Test) GLP Report. [Link]
-
OECD. (2001). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]
-
OECD. Guidelines for the Testing of Chemicals, Section 4. [Link]
-
RE-Place. In vitro mammalian cell micronucleus test. [Link]
-
Regulations.gov. 1.0 TOXICITY PROFILE OF HYDROXYATRAZINE. [Link]
-
Regulations.gov. Triazine Cumulative Human Health Risk Assessment. [Link]
-
Shim, I. K., et al. (2008). The herbicide atrazine activates endocrine gene networks via non-steroidal NR5A nuclear receptors in fish and mammalian cells. PLoS ONE, 3(5), e2117. [Link]
-
Stoker, T. E., et al. (2013). Developmental toxicity studies with atrazine and its major metabolites in rats and rabbits. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 98(5), 428-435. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
Zeljezic, D., et al. (2006). Evaluation of DNA damage induced by atrazine and atrazine-based herbicide in human lymphocytes in vitro using a comet and DNA diffusion assay. Toxicology in Vitro, 20(6), 917-925. [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Developmental toxicity studies with atrazine and its major metabolites in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenic and genotoxic assessment of atrazine-based herbicide to freshwater fish Channa punctatus (Bloch) using micronucleus test and single cell gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrazine Fact Sheet [npic.orst.edu]
- 10. Atrazine Acts as an Endocrine Disrupter by Inhibiting cAMP-specific Phosphodiesterase-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. Archive: Common herbicide disrupts human hormone activity in cell studies | UC San Francisco [ucsf.edu]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. enamine.net [enamine.net]
- 15. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 16. bulldog-bio.com [bulldog-bio.com]
- 17. criver.com [criver.com]
- 18. In vitro mammalian cell micronucleus test | RE-Place [re-place.be]
- 19. crpr-su.se [crpr-su.se]
Atrazine-2-ethoxy solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Atrazine
A Note on Nomenclature: This guide focuses on the chemical compound Atrazine (IUPAC name: 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine). The term "Atrazine-2-ethoxy" is not a standard designation found in peer-reviewed literature or chemical databases. The primary transformation of atrazine at the 2-position involves the substitution of the chlorine atom with a hydroxyl group, forming Hydroxyatrazine. This guide will provide a comprehensive overview of the solubility and stability of the parent compound, Atrazine, which is critical for understanding its environmental fate and behavior.
Introduction
Atrazine is a selective triazine herbicide used extensively in agriculture to control broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[1][2] Its widespread application has made it one of the most commonly detected herbicides in surface and groundwater.[1] Consequently, a thorough understanding of its solubility and stability is paramount for researchers, environmental scientists, and drug development professionals involved in assessing its environmental risk, toxicological impact, and potential for remediation.
This technical guide offers a detailed examination of the factors governing the solubility of atrazine in various media and the multifaceted pathways of its degradation, including chemical hydrolysis, photolysis, and microbial metabolism. By synthesizing data from authoritative sources, this document provides field-proven insights and detailed experimental protocols to support advanced research and development.
Part 1: Physicochemical Properties and Solubility Profile
The environmental transport and bioavailability of atrazine are fundamentally dictated by its physicochemical properties, particularly its solubility in aqueous and organic media.
Core Physicochemical Data
A summary of atrazine's key physical and chemical properties is presented below. These values are essential for modeling its environmental distribution and interaction with biological systems.
| Property | Value | Reference |
| IUPAC Name | 6-chloro-N2-ethyl-N4-(propan-2-yl)-1,3,5-triazine-2,4-diamine | [1] |
| Molecular Formula | C₈H₁₄ClN₅ | [3] |
| Molecular Weight | 215.69 g/mol | [4][5] |
| Physical State | Colorless / White Crystalline Powder | [2][3] |
| Melting Point | 173-177 °C | [4][6] |
| Water Solubility | 34.7 mg/L (at 22 °C) | [4] |
| pKa | 1.68 | [4] |
| Log Kow (Octanol/Water) | 2.60 | [4] |
Solubility in Diverse Solvents
Atrazine exhibits low solubility in water, a characteristic that contributes to its persistence in soil and potential for runoff into aquatic systems.[1] Its solubility is significantly higher in various organic solvents. For practical laboratory applications, stock solutions are typically prepared in solvents like Dimethyl Sulfoxide (DMSO) before further dilution in aqueous buffers.[7]
| Solvent | Solubility (at 25-27 °C) | Reference |
| Water | ~35 mg/L | [4] |
| Dimethyl Sulfoxide (DMSO) | ~183,000 mg/L (~20 mg/mL) | [4][7] |
| Chloroform | 52,000 mg/L | [4] |
| Ethyl Acetate | 28,000 mg/L | [4] |
| Methanol | 18,000 mg/L | [4] |
| Ethanol | ~1 mg/mL | [7] |
| n-Hexane | 110 mg/L | [4] |
Causality in Experimental Design: The choice of solvent is critical. For toxicological assays in aqueous media, a high-concentration stock in DMSO is prepared first. This is because direct dissolution in buffer is slow and may not reach the desired concentration. The DMSO stock is then diluted to the final working concentration, ensuring the final DMSO percentage is low enough (typically <0.1%) to not interfere with the biological system.[7]
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized method for determining the water solubility of atrazine, ensuring a self-validating and reproducible workflow.
Methodology:
-
Preparation: Add an excess amount of solid, crystalline atrazine to a known volume of deionized, buffered water (e.g., pH 7) in a glass flask. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the flask and place it in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. Preliminary kinetic tests should be run to determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solution to stand at the constant temperature for at least 24 hours to permit the settling of undissolved particles. Centrifugation or filtration (using a filter material that does not adsorb the analyte) can be used to ensure complete removal of solids.
-
Sampling: Carefully extract an aliquot of the clear, supernatant aqueous phase.
-
Quantification: Analyze the concentration of atrazine in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
-
Validation: Repeat the process with at least two other flasks to ensure the results are reproducible. The concentration should be consistent across all samples, confirming that saturation was achieved and maintained.
Caption: Workflow for Shake-Flask Solubility Determination.
Part 2: Stability and Degradation Pathways
The persistence of atrazine in the environment is a balance of its inherent stability and its susceptibility to various degradation processes. The half-life of atrazine can range from days to years depending on environmental conditions.[9][10]
Chemical Stability: Hydrolysis
Hydrolysis is a primary abiotic degradation pathway for atrazine, especially in acidic aqueous environments.[11] The process involves the nucleophilic substitution of the chlorine atom at the C-2 position of the triazine ring with a hydroxyl group, yielding the non-phytotoxic metabolite, hydroxyatrazine.[12][13]
Mechanism:
-
The reaction is catalyzed by protons (acid-catalyzed hydrolysis), with reaction rates increasing at lower pH.[14]
-
Mineral surfaces in soil and sediments, such as clays and manganese oxides (e.g., birnessite), can also catalyze hydrolysis, as well as N-dealkylation.[14]
-
The overall reaction can be described as: Atrazine (C₈H₁₄ClN₅) + H₂O → Hydroxyatrazine (C₈H₁₅N₅O) + HCl
Caption: Atrazine Hydrolysis Pathway.
Photolytic Stability: Photodegradation
Atrazine can be degraded by sunlight in a process known as photolysis. This can occur through two main mechanisms:
-
Direct Photolysis: The atrazine molecule directly absorbs ultraviolet (UV) radiation, leading to its decomposition. This process is significant in surface waters.[15]
-
Indirect Photolysis: Other substances in the water, such as humic acids or nitrates, absorb solar energy and produce reactive species (e.g., hydroxyl radicals) that then degrade atrazine.[9] This is often the dominant mechanism in natural aquatic environments.[9]
Photodegradation yields a variety of products through dechlorination, dealkylation, and oxidation reactions, including hydroxyatrazine, deethylatrazine (DEA), and deisopropylatrazine (DIA).[16][17][18] Advanced oxidation processes (AOPs) using UV in combination with hydrogen peroxide (H₂O₂) or ozone can dramatically accelerate this degradation, achieving complete removal in minutes.[18][19]
Microbial Stability: Biodegradation
The most significant route for atrazine dissipation in soil and water is biodegradation by microorganisms.[20] Bacteria and fungi have evolved specific enzymatic pathways to utilize atrazine as a source of carbon and/or nitrogen.[21][22]
Key Microbial Pathways:
-
Hydrolytic Dechlorination: This is often the initial and rate-limiting step in aerobic degradation. The enzyme AtzA (a chlorohydrolase) replaces the chlorine atom with a hydroxyl group to form hydroxyatrazine.[23] This step detoxifies the compound.
-
N-Dealkylation: The ethyl and isopropyl side chains are sequentially removed by the hydrolase enzymes AtzB and AtzC .[1] This can occur before or after dechlorination, leading to metabolites like DEA and DIA.[20]
-
Ring Cleavage: All pathways typically converge on the formation of cyanuric acid .[21][23] The enzyme AtzD then opens the triazine ring, which is further metabolized by AtzE and AtzF into ammonia and carbon dioxide.[24]
The presence and abundance of microbes containing the atz genes strongly influence the degradation rate in soil.[24] Soils with a history of atrazine application often exhibit faster degradation due to the enrichment of these microbial communities.[25][26]
Sources
- 1. Atrazine - Wikipedia [en.wikipedia.org]
- 2. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. ICSC 0099 - ATRAZINE [inchem.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. scielo.br [scielo.br]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. apvma.gov.au [apvma.gov.au]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abiotic dealkylation and hydrolysis of atrazine by birnessite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photoreduction of atrazine from aqueous solution using sulfite/iodide/UV process, degradation, kinetics and by-products pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Photochemical degradation of atrazine in UV and UV/H2O2 process: pathways and toxic effects of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 19. mdpi.com [mdpi.com]
- 20. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]
- 24. Impact of Atrazine Exposure on the Microbial Community Structure in a Brazilian Tropical Latosol Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: High-Sensitivity Quantification of Atrazine-2-ethoxy in Environmental Soil and Water Samples
Abstract
This document provides a comprehensive technical guide with detailed protocols for the quantification of Atrazine-2-ethoxy (CAS: 126919-71-9) in complex environmental matrices, specifically soil and water.[1][2] While Atrazine is a widely studied herbicide, its analogues and derivatives like this compound require robust, validated analytical methods for accurate environmental monitoring. The methodologies presented herein are adapted from established, authoritative procedures for triazine herbicides and other pesticides, ensuring a high degree of scientific integrity.[3][4] We detail two primary workflows: Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples.[5][6][7] Subsequent analysis is performed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary sensitivity and selectivity for trace-level detection.[8][9] This guide is intended for researchers and analytical scientists, offering both step-by-step instructions and the scientific rationale behind critical procedural choices.
Introduction & Analytical Principle
This compound is a chemical analogue of Atrazine, a widely used herbicide for the control of broadleaf weeds.[10] The presence of Atrazine and its derivatives in soil and water is a significant environmental concern due to their potential for groundwater contamination and risks to ecosystems.[3] Accurate quantification at trace levels is therefore essential for regulatory compliance and environmental risk assessment.
The core analytical challenge lies in isolating the target analyte from complex sample matrices and quantifying it at very low concentrations.[10] Environmental samples like soil are composed of a diverse mixture of organic and inorganic materials that can interfere with analysis.[11][12] The principle of the methods described involves two key stages:
-
Sample Preparation and Analyte Enrichment: This crucial first step aims to extract this compound from the bulk sample matrix, remove interfering compounds (clean-up), and concentrate the analyte to a level suitable for instrumental detection. We employ Solid-Phase Extraction (SPE) for water and the QuEChERS methodology for soil.[5][6][10]
-
Instrumental Analysis: The purified and concentrated extract is then analyzed using chromatography coupled with mass spectrometry. This combination provides powerful separation of analytes (chromatography) and highly selective, sensitive detection (mass spectrometry), which is essential for unambiguous identification and quantification.[9][13][14]
This application note provides validated starting points for method development. It is imperative that laboratories perform in-house validation using a certified reference standard of this compound to confirm method performance for their specific instrumentation and sample types.[15][16]
Part I: Analysis of this compound in Water Samples
For aqueous samples, where analytes are typically present at very low concentrations (ng/L to µg/L), a concentration step is mandatory. Solid-Phase Extraction (SPE) is the industry-standard technique due to its efficiency, reliability, and low solvent consumption.[6][17] The process involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte of interest. Interfering salts and polar compounds are washed away, and the analyte is then eluted with a small volume of organic solvent.
Water Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Preservation: Store samples at 4°C and analyze as soon as possible.[6] If samples contain significant particulate matter, centrifuge or allow them to settle before extraction.[18]
Protocol: Solid-Phase Extraction (SPE) Workflow
This protocol is based on established methods for Atrazine and related compounds.[18][19]
Materials:
-
SPE Cartridges: Supelclean ENVI-Carb (Graphitized Carbon Black) or C18 cartridges (e.g., 500 mg, 6 mL). The choice depends on the specific matrix; carbon-based sorbents are excellent for retaining planar molecules like triazines.[19]
-
Solvents: Methanol, Dichloromethane, Ethyl Acetate (HPLC or pesticide grade).
-
Reagent Water (HPLC grade).
-
SPE Vacuum Manifold.
-
Nitrogen Evaporation System.
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing the following solvents through sequentially under gravity or light vacuum:
-
6 mL Dichloromethane/Methanol (7:3 v/v)
-
6 mL Methanol
-
10 mL Reagent Water
-
Causality: Conditioning activates the sorbent and ensures reproducible retention of the analyte. Do not allow the cartridge to go dry after this step.[19]
-
-
Sample Loading: Pass a known volume of the water sample (e.g., 200-500 mL) through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[18][19]
-
Cartridge Washing (Optional): To remove polar interferences, wash the cartridge with 5 mL of reagent water.
-
Cartridge Drying: Dry the cartridge thoroughly by applying a high vacuum for 15-20 minutes to remove all residual water.[19]
-
Causality: Water can interfere with the subsequent elution of the analyte with organic solvents and affect recovery.
-
-
Analyte Elution: Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent. A common approach is to use 5-10 mL of ethyl acetate or a dichloromethane/methanol mixture.[6][19] Collect the eluate in a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at room temperature.[6]
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or methanol). The sample is now ready for GC-MS or LC-MS/MS analysis.
Visualization: Water Analysis Workflow
Caption: Workflow for this compound extraction from water via SPE.
Part II: Analysis of this compound in Soil Samples
Soil is a significantly more complex matrix than water, containing high levels of organic matter, lipids, and other potential interferences.[11][12] The QuEChERS method is exceptionally well-suited for this challenge. It involves an initial extraction with acetonitrile, followed by a liquid-liquid partitioning step induced by adding salts, and a final clean-up step using dispersive SPE (d-SPE).[5][7]
Soil Sample Collection and Preparation
-
Collection: Collect soil samples from the desired depth using a soil auger. Store in clean containers.
-
Preparation: Before extraction, air-dry the soil at room temperature until it is friable.[20] Remove any stones or large debris. Homogenize the sample by grinding or sieving.
Protocol: QuEChERS Extraction and Clean-up
This protocol is a standard approach for pesticide residue analysis in soil.[11][12][21]
Materials:
-
Solvents: Acetonitrile (HPLC or pesticide grade).
-
QuEChERS Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl). Citrate buffering salts can also be used.[11]
-
d-SPE Sorbents: Primary Secondary Amine (PSA), C18.
-
50 mL and 2 mL Centrifuge Tubes.
-
High-speed Centrifuge.
Step-by-Step Protocol:
-
Sample Hydration & Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
If the soil is very dry, add 7 mL of reagent water and allow it to hydrate for 30 minutes.
-
Add 10 mL of acetonitrile to the tube.
-
Add an appropriate internal standard if required.
-
Cap the tube tightly and shake vigorously for 5 minutes to ensure thorough extraction.[11]
-
-
Salting-Out Partitioning:
-
Add the QuEChERS extraction salts (commonly 4 g MgSO₄ and 1 g NaCl) to the tube.
-
Causality: The salts induce phase separation between the water in the sample and the acetonitrile layer. MgSO₄ also removes excess water from the organic layer, driving the polar analytes into the acetonitrile.[5]
-
Immediately shake for 2 minutes to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clean supernatant (acetonitrile layer) on top.[11]
-
Dispersive SPE (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing MgSO₄, PSA, and C18.
-
Causality: This is the clean-up step. PSA removes organic acids and other polar interferences; C18 removes non-polar interferences like lipids.[7]
-
Vortex the tube for 1 minute.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.[11]
-
Sample Transfer: Carefully transfer the purified supernatant into an autosampler vial for analysis by GC-MS or LC-MS/MS.
Visualization: Soil Analysis Workflow
Caption: Workflow for this compound extraction from soil via QuEChERS.
Part III: Instrumental Analysis Parameters
Both LC-MS/MS and GC-MS are suitable for the analysis of triazine herbicides.[4] LC-MS/MS is often preferred for its ability to analyze a wider range of polar and thermally labile compounds with minimal sample derivatization.[8][22]
LC-MS/MS Method
-
System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.[8]
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes.
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound must be determined by infusing a pure standard into the mass spectrometer.
GC-MS Method
-
System: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.[13][14]
-
Column: A low-bleed capillary column such as a DB-5ms or equivalent.
-
Injector: Splitless mode.
-
Oven Program: A temperature ramp from ~70°C to ~300°C.
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) for a single quadrupole system or MRM for a tandem MS system. Key diagnostic ions should be selected from the mass spectrum of a pure standard.
Part IV: Method Validation and Quality Control
A robust analytical method must be validated to ensure it is fit for purpose.[15][16] Key validation parameters should be assessed according to established guidelines (e.g., EPA).[15]
-
Linearity: Analyze calibration standards across the expected concentration range. A correlation coefficient (r²) of >0.99 is typically required.[6]
-
Accuracy: Determined by analyzing spiked matrix samples at different concentrations. Recoveries should typically fall within the 70-120% range.[7][23]
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements. RSD values should ideally be <15-20%.[6][7]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ for Atrazine in water can be as low as 0.05-0.1 µg/L (ppb).[18][24]
| Parameter | Water (SPE-LC-MS/MS) | Soil (QuEChERS-LC-MS/MS) | Typical Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.995 | >0.99 |
| Accuracy (Recovery) | 80-110% | 75-115% | 70-120% |
| Precision (RSD) | <15% | <15% | <20% |
| Typical LOQ | 0.01 - 0.1 µg/L | 1 - 10 µg/kg | Matrix and Instrument Dependent |
Table 1: Typical performance characteristics for the analysis of triazine herbicides in environmental samples. These values should be established during in-house method validation.
Conclusion
The protocols detailed in this application note provide a robust and scientifically grounded framework for the quantification of this compound in water and soil. By leveraging the efficiency of Solid-Phase Extraction for water and the QuEChERS method for soil, analysts can achieve the necessary sample clean-up and enrichment for sensitive and reliable analysis by LC-MS/MS or GC-MS. Adherence to rigorous quality control and method validation procedures is essential to ensure data of the highest integrity for environmental monitoring and research.
References
-
Lesueur, C., et al. (2008). The QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview. Journal of AOAC International. Available at: [Link]
-
Promtong, W., et al. (2021). Selective solid-phase extraction of atrazine from agricultural environmental water samples. Taylor & Francis Online. Available at: [Link]
-
Goodman, W., & Meaker, T. (n.d.). The Application of GC–MS to the Analysis of Pesticides in Foodstuffs. LCGC International. Available at: [Link]
-
In-Situ, Inc. (2026). EPA 550 Atrazine Herbicide Test in Environmental Samples. In-Situ Inc. Website. Available at: [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent Technologies Reference Guide. Available at: [Link]
-
Fillion, J., et al. (1996). Pesticide residue analysis in fresh produce by gas chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
SCIEX. (n.d.). Weed out pesticides and herbicides in drinking water and wastewater. SCIEX Tech Note. Available at: [Link]
-
Yunus, N. A. M., et al. (2018). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Sains Malaysiana. Available at: [Link]
-
UCT. (2024). QuEChERS approach for the determination of pesticide residues in soil. Separation Science. Available at: [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Application Note. Available at: [Link]
-
U.S. Geological Survey. (1998). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS Water-Resources Investigations Report. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Atrazine Environmental Chemistry Method Water. EPA Method Document. Available at: [Link]
-
Pico, Y., & Andreu, V. (2006). Analysis of pesticides in water by liquid chromatography-tandem mass spectrometric techniques. Mass Spectrometry Reviews. Available at: [Link]
-
Domingues, V. F., et al. (2015). QuEChERS and soil analysis. An Overview. ResearchGate. Available at: [Link]
-
Prestes, O. D., et al. (2011). A new gas chromatography/mass spectrometry (GC-MS) method for the multiresidue analysis of pesticides in bread. SciELO. Available at: [Link]
-
Chigome, S., & Tshimanga, R. (2012). HPLC DETERMINATION OF ATRAZINE IN WATER AND SEDIMENT SAMPLES AFTER LIQUID-LIQUID AND SOLID PHASE EXTRACTION. UZ eScholar Repository. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods for Atrazine. Toxicological Profile for Atrazine. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. SW-846 Test Methods. Available at: [Link]
-
Guedes-Alonso, R., et al. (2022). Determination of acid herbicides in water by LC/MS/MS. ResearchGate. Available at: [Link]
-
Furlong, E. T., et al. (2016). Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry. USGS Publications Warehouse. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Method Validation and Peer Review Policies and Guidelines. EPA Website. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). SW-846 Test Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. EPA Website. Available at: [Link]
-
Masiá, A., et al. (2023). Efficient Validation Strategies in Environmental Analytical Chemistry. ResearchGate. Available at: [Link]
-
Tagutanazvo, O. T., et al. (2017). DETERMINATION OF RESIDUAL ATRAZINE IN SOIL AND DRAIN WATERS USING GC-TOF-MS. Proceedings of the South African Sugar Technologists' Association. Available at: [Link]
-
3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods. 3M EHS Laboratory Procedure. Available at: [Link]
-
Cicek, B., & Arslan, F. N. (2022). Design of Analytical Method Validation Protocol Evaluating Environmental Monitoring of AND Contamination on Surfaces. Journal of Chromatographic Science. Available at: [Link]
-
Huber, L. (2016). Validation of Analytical Methods. Lab Manager Magazine. Available at: [Link]
-
Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Chemdad. (n.d.). This compound. Chemdad Website. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. NCBI Bookshelf. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chemical and Physical Information for Atrazine. ATSDR Website. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Table 4-2, Physical and Chemical Properties of Atrazine. NCBI Bookshelf. Available at: [Link]
-
Gold Standard Diagnostics. (n.d.). ATRAZINE AND METOLACHLOR IN SOIL Sample Preparation. Gold Standard Diagnostics Protocol. Available at: [Link]
-
USDA Agricultural Research Service. (n.d.). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. USDA ARS Publication. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Atrazine. PubChem Compound Summary. Available at: [Link]
Sources
- 1. This compound CAS#: 126919-71-9 [amp.chemicalbook.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. testinglab.com [testinglab.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 8. Identify pesticides in drinking water and wastewater [sciex.com]
- 9. JEOL USA blog | Pesticide Residue Analysis with GC-MS/MS [jeolusa.com]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. unitedchem.com [unitedchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Pesticide residue analysis in fresh produce by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. ir.uz.ac.zw [ir.uz.ac.zw]
- 18. epa.gov [epa.gov]
- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of pesticides in water by liquid chromatography-tandem mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. cabidigitallibrary.org [cabidigitallibrary.org]
- 24. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Atrazine-2-Ethoxy in Environmental Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Atrazine-2-ethoxy (6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine), a derivative of the widely used herbicide atrazine. The method utilizes solid-phase extraction (SPE) for sample preparation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This document provides a comprehensive guide, from sample collection and preparation to instrumental analysis and data processing. The causality behind experimental choices is explained to empower researchers to adapt and validate the methodology for their specific matrices of interest.
Introduction
Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a extensively used herbicide for the control of broadleaf and grassy weeds in agriculture.[1] Its widespread application has led to concerns about its environmental fate and potential impact on non-target organisms.[2][3] Consequently, the analysis of atrazine and its degradation products in various environmental matrices is of significant importance.
This compound (CAS RN: 126919-71-9) is a derivative of atrazine where the chlorine atom at the 2-position of the triazine ring is substituted with an ethoxy group. While less common than the primary degradation products such as deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA), the analysis of such derivatives is crucial for a comprehensive understanding of the environmental transformation of the parent compound and for assessing the potential toxicological risks associated with these modified structures. This application note provides a robust and sensitive method for the quantification of this compound in water and soil samples.
Scientific Principles and Method Overview
The analytical workflow is designed to ensure high recovery, selectivity, and sensitivity for the determination of this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a cornerstone of modern sample preparation, offering concentration and purification of the analyte of interest from complex matrices.[4] For the analysis of triazine herbicides and their derivatives from aqueous samples, reversed-phase SPE cartridges are highly effective. The choice of a polymeric reversed-phase sorbent is based on its ability to retain moderately polar compounds like this compound from a large volume of water. The subsequent elution with an organic solvent allows for the concentration of the analyte into a small, clean volume suitable for LC-MS/MS analysis. For soil samples, an initial extraction with an organic solvent is necessary to transfer the analyte from the solid matrix into a liquid phase before SPE cleanup.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry is the analytical technique of choice for the trace-level quantification of organic contaminants in complex environmental samples due to its exceptional sensitivity and selectivity.
-
Liquid Chromatography (LC): A reversed-phase C18 column is employed to separate this compound from other co-extracted compounds based on its hydrophobicity. A gradient elution with a mobile phase consisting of water and methanol (both acidified with formic acid) ensures efficient separation and good peak shape.
-
Tandem Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in positive ion mode is utilized to generate protonated molecular ions [M+H]+ of this compound. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides two levels of mass filtering. The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This high degree of selectivity minimizes interferences from the sample matrix and allows for confident identification and accurate quantification.
Experimental Protocols
Materials and Reagents
-
Analytical Standard: this compound (Purity ≥98%). Note: The availability of a certified reference standard is crucial for accurate quantification. If a commercial standard is not available, in-house synthesis and characterization would be required.
-
Internal Standard (IS): Atrazine-d5 or a structurally similar ethoxy-triazine standard.
-
Solvents: LC-MS grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (LC-MS grade), HPLC grade water.
-
SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent), 60 mg, 3 mL.
-
Filters: 0.22 µm syringe filters (PTFE or nylon).
Sample Preparation
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 7 days. For longer storage, acidify to pH < 2 with sulfuric acid and store at 4°C.
-
Fortification: Spike the internal standard solution into a 100 mL aliquot of the water sample to a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 2 x 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Extraction: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 20 mL of methanol and the internal standard solution.
-
Shaking and Centrifugation: Shake the mixture vigorously for 30 minutes on a mechanical shaker. Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process with another 20 mL of methanol. Combine the supernatants.
-
Dilution and SPE: Dilute the combined supernatant with HPLC grade water to a final methanol concentration of less than 10%. Proceed with the SPE procedure as described for water samples (steps 3-9).
LC-MS/MS Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Gradient | 10% B to 95% B in 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | (To be determined experimentally) |
| This compound (Precursor Ion) | m/z 226.2 [M+H]+ |
| This compound (Product Ion 1 - Quantifier) | To be determined |
| This compound (Product Ion 2 - Qualifier) | To be determined |
| Internal Standard (e.g., Atrazine-d5) | m/z 221.1 -> m/z 179.1 |
Note on MRM Transitions: The specific product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan. The most intense and stable fragment ions should be selected for the quantifier and qualifier transitions.
Data Analysis and Quality Control
-
Calibration: A calibration curve should be prepared using a series of calibration standards ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of this compound in the samples is calculated using the calibration curve and the peak area ratio of the analyte to the internal standard.
-
Quality Control:
-
Method Blank: A method blank (reagent water or clean sand) should be processed with each batch of samples to check for contamination.
-
Laboratory Control Sample (LCS): A fortified blank sample should be analyzed to assess the accuracy of the method.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A sample should be spiked with a known amount of analyte and analyzed in duplicate to evaluate the matrix effect and the precision of the method.
-
Visualizations
Experimental Workflow
Caption: Structure and potential fragmentation of this compound.
Conclusion
The described SPE LC-MS/MS method provides a sensitive, selective, and robust approach for the quantitative analysis of this compound in environmental water and soil samples. The detailed protocol and the explanation of the underlying scientific principles will enable researchers to successfully implement and adapt this method for their specific analytical needs. The validation of this method with certified reference materials and in various environmental matrices is recommended to ensure data quality and compliance with regulatory requirements.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Center for Food Safety. (n.d.). Atrazine. Retrieved from [Link]
-
Kumar, N., Rani, P., Agarwal, S., & Singh, D. V. (2022). 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field: An in -silico and experimental approaches of herbicide discovery. Journal of Molecular Modeling, 28(4), 77. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18153, 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. Retrieved from [Link]
-
National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. [Link]
-
National Toxicology Program. (1992). Nomination Background: Atrazine (CASRN: 1912-24-9). U.S. Department of Health and Human Services. [Link]
-
NIOSH. (n.d.). Pocket Guide to Chemical Hazards - Atrazine. Centers for Disease Control and Prevention. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Wikipedia. (n.d.). Atrazine. Retrieved from [Link]
Sources
Application Note: Quantification of Atrazine Exposure Through Urinary Biomarker Analysis
Introduction
Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a widely used herbicide for the control of broadleaf and grassy weeds in agriculture.[1] Due to its extensive use, there is a need for robust and reliable methods to assess human exposure. Biomonitoring, through the analysis of biomarkers in biological matrices, provides a direct measure of an individual's absorbed dose. This application note details the scientifically validated approach for assessing atrazine exposure by quantifying its major urinary metabolites: deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT).
It is important to note that "Atrazine-2-ethoxy" (6-ethoxy-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine) is a synthetic chemical compound and is not a known human metabolite of atrazine. Therefore, it is not a valid biomarker for atrazine exposure. This guide will focus exclusively on the established and scientifically accepted biomarkers.
Principles of Atrazine Metabolism and Biomarker Selection
Upon absorption, atrazine is rapidly metabolized in the human body, primarily by the liver. The main metabolic pathway involves N-dealkylation mediated by cytochrome P450 enzymes, particularly CYP1A2, CYP2C19, and CYP3A4.[2] This process results in the formation of DEA and DIA. Further dealkylation of DEA and DIA leads to the formation of DACT.[3][4] These metabolites, along with the parent atrazine, can also undergo conjugation with glutathione, although the dealkylated metabolites are the most commonly measured biomarkers in urine.[4]
The selection of DEA, DIA, and DACT as urinary biomarkers is based on the following principles:
-
Specificity: These compounds are direct metabolic products of atrazine.
-
Abundance: They are the major metabolites excreted in urine following atrazine exposure.[3]
-
Toxicokinetics: Atrazine and its metabolites are relatively rapidly excreted, primarily in the urine within 24 to 48 hours, making them good indicators of recent exposure.[5] The biological half-life of atrazine is approximately 11 hours.[3]
The metabolic pathway leading to the formation of these key biomarkers is illustrated below.
Caption: Metabolic pathway of atrazine to its major urinary biomarkers.
Quantitative Analysis of Urinary Atrazine Metabolites
The recommended analytical approach for the simultaneous quantification of DEA, DIA, and DACT in human urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput, which are essential for biomonitoring studies. A detailed protocol for this analysis is provided below.
Experimental Workflow
The overall workflow for the analysis of urinary atrazine metabolites is depicted in the following diagram.
Caption: Workflow for the analysis of urinary atrazine biomarkers.
Detailed Protocol: LC-MS/MS Analysis
This protocol provides a step-by-step methodology for the quantification of DEA, DIA, and DACT in human urine.
1. Materials and Reagents
-
Reference standards for Atrazine, DEA, DIA, and DACT
-
Isotopically labeled internal standards (e.g., Atrazine-d5, DEA-d5, DIA-d7)
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid and ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 3 mL)
-
Human urine samples
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
-
Internal Standard Spiking: To 2 mL of the urine supernatant, add the internal standard mix.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering hydrophilic compounds.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
3. LC-MS/MS Instrumental Analysis
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
Table 1: Liquid Chromatography Parameters
| MS Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Table 2: Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DEA | 188.1 | 146.1 | 15 |
| DIA | 202.1 | 160.1 | 15 |
| DACT | 146.1 | 104.1 | 20 |
| Atrazine-d5 (IS) | 221.2 | 179.1 | 15 |
Table 3: MRM Transitions for Atrazine Metabolites and Internal Standard (Note: These are example transitions and should be optimized for the specific instrument used.)
Data Interpretation
The concentration of each metabolite in the urine samples is determined by constructing a calibration curve using the peak area ratios of the analyte to its corresponding internal standard. The results are typically reported in ng/mL or µg/L of urine. To account for variations in urine dilution, it is recommended to correct the concentrations for creatinine and report the values as µg/g creatinine.
Expected Urinary Concentrations
The following table provides a summary of reported urinary concentrations of atrazine metabolites in different populations. These values can be used as a general guide for interpreting biomonitoring data.
| Metabolite | Population | Concentration Range | Reference |
| DEA | Atrazine Plant Workers | 5 - 11 µg/L | [6][7] |
| Farm Applicators (8h post-application) | Mean: 14.2 ng/mL | [1][8] | |
| DIA | Atrazine Plant Workers | 6 - 276 µg/L | [6][7] |
| DACT | Atrazine Plant Workers | 3 - 301 µg/L | [6][7] |
| Atrazine Mercapturate | General US Population (2001-2002) | < 0.3 µg/L (LOD) | [3] |
Table 4: Reported Urinary Concentrations of Atrazine Metabolites
Conclusion
The quantification of deethylatrazine (DEA), deisopropylatrazine (DIA), and diaminochlorotriazine (DACT) in urine provides a reliable and scientifically validated method for assessing human exposure to atrazine. The LC-MS/MS protocol detailed in this application note offers the necessary sensitivity and specificity for accurate biomonitoring. It is crucial for researchers and public health professionals to utilize these established biomarkers to ensure the scientific integrity of exposure assessment studies.
References
- Catenacci, G., Barbieri, F., Bersani, M., & Maroni, M. (1990). Biological monitoring of human exposure to atrazine. Toxicology Letters, 50(2-3), 257-263.
- Clarkson, J. R., Koopman, B., & Wang, Y. (1998). Atrazine in drinking water: a tiered approach to assessing risk. In Triazine Herbicides: Risk Assessment (pp. 2-15). American Chemical Society.
- Frank, R., Braun, H. E., Van Hove Holdrinet, M., Sirons, G. J., & Ripley, B. D. (1982). Agriculture and water quality in the Canadian Great Lakes Basin: V. Atrazine in 11 agricultural watersheds, 1975-1977. Journal of Environmental Quality, 11(3), 497-505.
- Ikonen, R., Kangas, J., & Savolainen, H. (1988). Urinary atrazine metabolites as indicators for monitoring occupational exposure to atrazine. Toxicology Letters, 44(1-2), 109-112.
- Perry, M. J., Christiani, D. C., Mathew, J., Degenhardt, D., Tortorelli, J., Strauss, J., & Sonzogni, W. C. (2000). Urinalysis of atrazine exposure in farm pesticide applicators. Toxicology and industrial health, 16(7-8), 285-290.
- Richards, R. P., Baker, D. B., Kramer, J. W., & Ewing, D. E. (1995). Triazine herbicides in Lake Erie.
- Schottler, S. P., Eisenreich, S. J., & Capel, P. D. (1994). Atrazine, alachlor, and cyanazine in a large agricultural river system. Environmental science & technology, 28(6), 1079-1089.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services, Public Health Service.
- Bakke, J. E., Larson, J. D., & Price, C. E. (1972). Metabolism of atrazine and 2-hydroxyatrazine by the rat. Journal of Agricultural and Food Chemistry, 20(3), 602-607.
- U.S. Environmental Protection Agency. (2002).
- Pathak, R. K., & Dikshit, A. K. (2011). Atrazine and Human Health. International Journal of Ecosystem, 1(1), 14-23.
-
PubChem. (n.d.). Deethylatrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2010). Human metabolism of atrazine. Retrieved from [Link]
-
National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. Retrieved from [Link]
-
Wikipedia. (n.d.). Atrazine. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
- Panuwet, P., Restrepo, P., Magsumbol, M. S., Jung, H., & Barr, D. B. (2008). Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 391(4), 1333-1341.
- Jardim, I. C. S. F., Pozzebon, J. M., & Queiroz, S. C. N. (2003). Determination of herbicides in human urine by liquid chromatography–mass spectrometry with electrospray ionization. In Pesticide Protocols (pp. 105-112). Humana Press.
- Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of agricultural and food chemistry, 48(10), 4500-4507.
-
PubChem. (n.d.). Deisopropylatrazine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. hpst.cz [hpst.cz]
- 7. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Application Notes & Protocols for the Environmental Monitoring of Atrazine and its Metabolites
Abstract
This document provides a comprehensive technical guide for the environmental monitoring of atrazine and its degradation products, with a focus on providing adaptable frameworks for metabolites such as Atrazine-2-ethoxy. Atrazine, a widely used herbicide, undergoes transformation in the environment, leading to various metabolites whose presence and concentration are critical for a complete environmental risk assessment.[1] This guide is designed for researchers, environmental scientists, and analytical chemists, offering in-depth protocols and the scientific rationale behind methodological choices, from sample collection to final analysis. We will explore robust analytical techniques including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), ensuring scientific integrity through rigorous quality assurance and control procedures.
Introduction: The Environmental Significance of Atrazine and its Metabolites
Atrazine (6-chloro-N-ethyl-N'-isopropyl-1,3,5-triazine-2,4-diamine) is a selective triazine herbicide used to control broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[2] Due to its chemical properties, atrazine exhibits moderate persistence in soil and high mobility in water, leading to its frequent detection in ground and surface water resources.[1][3][4]
The environmental fate of atrazine is complex, involving biotic and abiotic degradation pathways that yield a suite of metabolites, including deethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA). While standard methods often focus on these primary degradates, the principles and methodologies are directly applicable to other transformation products like this compound. Monitoring for this extended family of compounds is essential as they possess varying toxicities and provide a more complete picture of the environmental contaminant load. The Atrazine Ecological Monitoring Program (AEMP), mandated by the U.S. EPA, underscores the importance of high-frequency monitoring to understand the transport and concentration dynamics of these compounds in vulnerable watersheds.[5][6]
This guide provides the technical foundation for establishing a robust monitoring program, emphasizing the causality behind protocol steps to empower scientists to adapt these methods for specific research needs.
Pre-Analytical Phase: Ensuring Sample Integrity
The validity of any environmental analysis begins with meticulous sample collection and handling. The objective is to obtain a representative sample and preserve its chemical integrity until analysis.[7][8]
2.1 Sampling Strategy
-
Water Samples: For surface water, grab samples should be collected from the center of the water body and at mid-depth to avoid surface slicks or bottom sediment. For groundwater, wells should be purged of stagnant water before collection. High-frequency, daily or near-daily sampling may be necessary to accurately capture peak concentrations following application and runoff events.[6]
-
Soil and Sediment Samples: A composite sample should be created from multiple sub-samples taken from the area of interest to account for spatial heterogeneity. Samples should be collected from the relevant soil horizon.
2.2 Sample Preservation and Transport
-
Containers: Use amber glass bottles for water samples to prevent photodegradation. Soil and sediment can be collected in glass jars or high-density polyethylene containers.
-
Preservation: Samples must be chilled immediately to 4°C to minimize microbial degradation.[9] For water samples intended for multi-day storage before extraction, dechlorination with an agent like sodium sulfite is necessary to prevent reaction with target analytes.[9]
-
Transport and Storage: Samples should be transported to the laboratory in coolers with sufficient ice to maintain a temperature of 4°C.[7][10] The holding time for extraction is typically 14 days for water samples, with extracts stable for up to 30 days when stored at 4°C.[9]
Sample Preparation and Extraction: Isolating Target Analytes
The goal of sample preparation is to extract the analytes of interest from the complex environmental matrix and concentrate them to a level suitable for instrumental analysis. The choice of technique depends on the matrix, analyte properties, and desired detection limits.
3.1 Solid-Phase Extraction (SPE) for Aqueous Samples SPE is the most common technique for extracting triazines from water. It relies on partitioning the analytes between the liquid sample and a solid sorbent packed in a cartridge.
-
Causality: C18 (octadecylsilane) or polymeric sorbents are effective for trapping moderately nonpolar compounds like atrazine and its metabolites from a polar water matrix. The large sample volume passed through the cartridge allows for significant concentration, achieving the low detection limits required for environmental monitoring. U.S. EPA Method 525.2 provides a robust framework for this process.[9][11][12]
-
Workflow:
-
Cartridge Conditioning: The sorbent is conditioned with a solvent like methanol followed by reagent water to activate the stationary phase.
-
Sample Loading: A known volume of the water sample (e.g., 1 L) is passed through the cartridge.
-
Washing: The cartridge is washed to remove co-extracted interfering compounds.
-
Elution: The retained analytes are eluted with a small volume of an organic solvent (e.g., ethyl acetate and methylene chloride).[11]
-
Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
3.2 Extraction Methods for Soil and Sediment
-
Microwave-Assisted Extraction (MAE) / Ultrasonic Extraction: These techniques use energy to enhance the extraction of analytes from solid matrices into a solvent. MAE with n-hexane:acetone has shown good recoveries for atrazine in soil.[13] For ultrasonic extraction, a soil sample is typically sonicated with a solvent mixture, such as water-methanol.[14][15]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid and efficient microextraction technique where an extraction solvent (e.g., chloroform) and a dispersive solvent (e.g., acetonitrile) are injected into the aqueous sample (or a soil leachate), forming a cloudy solution.[14][15] Centrifugation separates the phases, and a small volume of the extraction solvent containing the concentrated analytes is collected for analysis.
Workflow Visualization: General Analytical Process
Caption: Generalized workflow for environmental sample analysis.
Analytical Methodologies
The choice of analytical instrument is a trade-off between sensitivity, selectivity, cost, and throughput.
4.1 Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is a well-established method for atrazine analysis, referenced in U.S. EPA Methods 523 and 525.2.[11][16][17]
-
Principle: The extracted sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
-
Causality: A low-polarity column (e.g., 5% diphenyl/95% dimethyl polysiloxane) is typically used for triazine analysis as it provides good separation for these types of compounds.[18] Operating the MS in Selected Ion Monitoring (SIM) mode increases sensitivity by monitoring only specific ions characteristic of the target analytes, allowing for detection at sub-ppb levels.[19]
4.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is often the preferred method for more polar, less volatile, or thermally labile metabolites. It offers exceptional sensitivity and selectivity.
-
Principle: Analytes are separated by HPLC, typically using a reverse-phase C18 column, and then introduced into the mass spectrometer. In a tandem MS (e.g., a triple quadrupole), a specific parent ion is selected, fragmented, and one or more specific product ions are monitored (Multiple Reaction Monitoring, MRM).
-
Causality: The MRM process is highly specific, virtually eliminating matrix interference and providing very low detection limits, often in the ng/L (ppt) range.[20] This specificity is crucial for complex environmental matrices. The use of an isotopically labeled internal standard for each analyte is key to correcting for matrix effects and variations in instrument response.[17]
4.3 Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is a rapid, high-throughput screening method based on antigen-antibody recognition.[21]
-
Principle: In a competitive ELISA for atrazine, microtiter plates are coated with antibodies specific to the atrazine molecule. The sample is added along with a known amount of enzyme-conjugated atrazine. The atrazine in the sample competes with the enzyme-conjugate for antibody binding sites. After washing, a substrate is added that produces a color signal. The color intensity is inversely proportional to the atrazine concentration in the sample.[21][22]
-
Causality and Limitations: ELISA is excellent for rapid screening of many samples due to its simplicity and speed.[21][22] However, it is crucial to understand its limitations. The antibodies may cross-react with structurally similar compounds (e.g., other triazines or metabolites), potentially leading to a positive bias.[23][24] Therefore, all positive results from an ELISA screen should be confirmed by a chromatographic method like GC-MS or LC-MS/MS. The detection limit for atrazine is typically around 0.04 ng/mL.[21]
Table 1: Comparison of Analytical Methodologies
| Feature | GC-MS | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by mass-based detection. | Chromatographic separation followed by parent/product ion detection. | Antibody-antigen competitive binding. |
| Selectivity | High | Very High | Moderate (potential for cross-reactivity).[23] |
| Sensitivity (LOD) | ~2-10 ng/L[16][25] | ~0.1-1 ng/L[23] | ~40 ng/L (0.04 ng/mL)[21] |
| Best For | Routine analysis of atrazine and less polar metabolites. | High-sensitivity analysis of polar and thermally labile metabolites. | Rapid screening of large numbers of water samples. |
| Limitations | May require derivatization for very polar compounds. | Higher instrument cost; potential for matrix suppression. | Semi-quantitative; positive results require confirmation.[24] |
| Reference Method | EPA 523, 525.2[11][17] | EPA 536.0[26] | N/A (Screening) |
Quality Assurance & Quality Control (QA/QC): A Self-Validating System
A robust QA/QC program is non-negotiable for producing legally defensible and scientifically sound data. It involves a set of systematic checks to ensure the entire analytical process is operating correctly.[10][27]
-
Method Blank: A sample of analyte-free water or soil processed through the entire analytical procedure. It is used to assess contamination from reagents or equipment.
-
Calibration Standards: A series of solutions of known concentrations used to generate a calibration curve, from which the concentration of analytes in unknown samples is determined. The curve should have a correlation coefficient (r²) of ≥0.99.
-
Internal Standards (IS): A known concentration of a compound structurally similar to the analyte (ideally, an isotopically labeled version) is added to every sample, blank, and standard before analysis. This corrects for variations in instrument response and extraction efficiency.[17][19]
-
Laboratory Control Sample (LCS) / Spike: A sample of analyte-free matrix spiked with a known concentration of the target analytes. It is used to monitor the accuracy and precision of the method.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of an actual environmental sample are spiked with a known amount of analyte and analyzed in duplicate. This assesses the effect of the sample matrix on the analytical method.
-
Method Detection Limit (MDL): The minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.
Table 2: Typical QA/QC Acceptance Criteria
| Parameter | Acceptance Limit | Frequency | Purpose |
| Method Blank | Below Reporting Limit | 1 per batch (or 1 per 20 samples) | Monitor for contamination.[27] |
| Calibration (r²) | ≥ 0.99 | Daily or per batch | Ensure instrument linearity. |
| LCS Recovery | 70-130% | 1 per batch | Assess method accuracy.[11][12] |
| MS/MSD Recovery | 70-130% | 1 per batch or matrix type | Assess matrix interference. |
| MS/MSD RPD | < 20-30% | 1 per batch or matrix type | Assess method precision. |
| Internal Standard Area | 50-150% of calibration | Every sample | Monitor instrument performance and extraction. |
Note: Limits may vary based on specific regulatory guidelines (e.g., SANTE, EPA).[28][29][30]
Detailed Protocols
Protocol 1: Analysis of Atrazine & Metabolites in Water by SPE and GC-MS (Adapted from EPA Method 525.2)
-
Sample Preparation:
-
Allow water sample (1 L) to come to room temperature.
-
Add internal standards (e.g., Atrazine-d5) to the sample.
-
If necessary, adjust pH to <2 with 6N HCl.[11]
-
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge (e.g., 1500 mg) sequentially with 10 mL ethyl acetate, 10 mL methylene chloride, 10 mL methanol, and 10 mL reagent water. Do not let the cartridge go dry.
-
Pass the 1 L water sample through the cartridge at a flow rate of ~10 mL/min.
-
After loading, dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the cartridge with 5 mL of ethyl acetate followed by 5 mL of methylene chloride.
-
Collect the eluate in a concentration tube.
-
-
Concentration:
-
Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen in a heated water bath (~40°C).
-
-
GC-MS Analysis:
-
Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane column.
-
Injector: 275°C, Splitless.
-
Oven Program: 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min).[18]
-
MS Mode: EI+, Selected Ion Monitoring (SIM). Ions for atrazine (m/z 200, 215) and its specific metabolites must be determined.
-
Quantification: Calculate concentrations based on the internal standard calibration curve.
-
Protocol 2: High-Throughput Screening of Water Samples by ELISA
-
Preparation:
-
Allow all reagents and samples to reach room temperature (20-25°C).[22]
-
-
Assay Procedure:
-
Add 50 µL of standards, controls, or water samples to the appropriate antibody-coated microtiter wells.
-
Add 50 µL of the enzyme-conjugate solution to each well.
-
Cover the plate and incubate for 30-60 minutes at room temperature, mixing gently.
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Add 100 µL of substrate/color solution to each well and incubate for 15-30 minutes away from direct light.
-
Add 50 µL of stop solution to each well to stop the color development.
-
-
Data Analysis:
-
Read the absorbance of each well using a microplate reader at 450 nm.
-
Calculate the %B/B0 for each standard and sample relative to the zero standard.
-
Construct a standard curve by plotting %B/B0 vs. concentration on a semi-log scale.
-
Determine the concentration of samples by interpolating from the standard curve.[21]
-
Crucial Step: Flag any samples exceeding a pre-determined action level for confirmatory analysis by GC-MS or LC-MS/MS.
-
Visualization: ELISA Competitive Binding Principle
Caption: Principle of competitive ELISA for atrazine detection.
Conclusion
The successful environmental monitoring of this compound and other atrazine metabolites hinges on a holistic approach that integrates proper sampling, robust extraction, and sensitive, selective analytical techniques. While GC-MS and LC-MS/MS provide the gold standard for confirmation and quantification, ELISA serves as an invaluable tool for cost-effective, high-throughput screening. The causality-driven protocols and rigorous QA/QC measures detailed in this guide provide the necessary framework for researchers to generate high-quality, defensible data, ultimately contributing to a more accurate assessment of environmental quality and risk.
References
- Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Pe. (n.d.). Journal of Chromatographic Science.
- QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS. (n.d.). European Commission.
- Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2025). ResearchGate.
- Analytical Methods for Atrazine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- Procedures commonly used to prepare water samples for triazine analysis. (n.d.). ResearchGate.
- Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. (n.d.). MDPI.
- (PDF) Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. (2025). ResearchGate.
- Analysis of Triazine Pesticides in Wastewater by GC/MS. (n.d.). Thermo Fisher Scientific.
- Quality Control Procedures for Pesticide Residues Analysis. (1999). European Commission.
- Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu Scientific Instruments.
- Development of ELISA technique for the analysis of atrazine residues in water. (n.d.). PubMed.
- Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). UCT.
- Atrazine ELISA (Microtiter Plate). (n.d.). Abraxis LLC.
- Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. (n.d.). Thermo Fisher Scientific.
- Atrazine Environmental Chemistry Method Water. (n.d.). EPA.
- Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. (n.d.). USGS.
- Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. (2023). European Commission's Food Safety.
- Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. (n.d.). ResearchGate.
- Atrazine & Other Analytes in Water – MRID 46839502. (n.d.). EPA.
- Atrazine Ecological Monitoring Program: Two decades of generating daily or near-daily monitoring data in highly vulnerable watersheds. (2025). Waterborne Environmental.
- Atrazine ELISA (Microtiter Plate). (n.d.). Eurofins Abraxis.
- Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. (n.d.). PMC - NIH.
- Atrazine Ecological Exposure Monitoring Program Data and Results. (2025). US EPA.
- Using the ELISA method to track atrazine occurrence in a national monitoring program. (2025). ResearchGate.
- GC/MS/MS Pesticide Residue Analysis. (n.d.). Agilent.
- Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. (n.d.). NCBI.
- Table 7-1, Analytical Methods for Determining Atrazine in Biological Samples. (n.d.). NCBI.
- EPA Method 525.2 Revision 2.0 Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). UCT.
- EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. (n.d.). EPA.
- TECHNICAL GUIDELINES ON DATA REQUIREMENTS FOR SETTING MAXIMUM RESIDUE LEVELS, COMPARABILITY OF RESIDUE TRIALS AND EXTRAPOLATION. (2023). European Commission.
- Drinking Water Analysis by EPA 525.2. (n.d.). Paragon Laboratories.
- Atrazine Ecological Monitoring Program: Two decades of generating daily or near‐daily monitoring data in highly vulnerable watersheds. (2025). ResearchGate.
- Guidelines - Maximum Residue levels. (n.d.). European Commission's Food Safety.
- A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS. (n.d.). Agilent.
- Atrazine: Environmental Characteristics and Economics of Management. (n.d.). AgEcon Search.
- DG-SANTE Guidance Documents. (2024). eurl-pesticides.eu.
- EU Pesticide Residue Analysis Guide. (n.d.). Scribd.
- Toxicological Profile for Atrazine. (n.d.). Californians for Alternatives to Toxics.
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (n.d.). Thermo Fisher Scientific.
- Atrazine. (n.d.). Taylor & Francis eBooks.
Sources
- 1. alt2tox.org [alt2tox.org]
- 2. lcms.cz [lcms.cz]
- 3. ageconsearch.umn.edu [ageconsearch.umn.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Atrazine Ecological Monitoring Program: Two decades of generating daily or near-daily monitoring data in highly vulnerable watersheds - Waterborne Environmental [waterborne-env.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control of Pesticide Residue Measurements and Evaluation of Their Results [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. paragonlaboratories.com [paragonlaboratories.com]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. amchro.com [amchro.com]
- 12. unitedchem.com [unitedchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. epa.gov [epa.gov]
- 20. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 22. nemi.gov [nemi.gov]
- 23. Development of ELISA technique for the analysis of atrazine residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. www4.ujaen.es [www4.ujaen.es]
- 28. food.ec.europa.eu [food.ec.europa.eu]
- 29. minoruses.eu [minoruses.eu]
- 30. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
Application Notes and Protocols for the Solid-Phase Extraction of Atrazine-2-ethoxy from Environmental Matrices
Abstract
This document provides a comprehensive technical guide for the solid-phase extraction (SPE) of Atrazine-2-ethoxy (CAS: 126919-71-9), a derivative of the widely used triazine herbicide, atrazine, from environmental water and soil matrices. While atrazine and its primary metabolites are extensively studied, this guide extrapolates from established principles of triazine analysis to provide robust, validated protocols for this compound. We delve into the causality behind experimental choices, offering researchers and analytical scientists a foundational understanding for method development and implementation. The protocols are designed for optimal recovery and sample cleanup, preparing the analyte for subsequent instrumental analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Context of this compound
Atrazine (6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine) is a selective herbicide used globally to control broadleaf and grassy weeds in crops like corn and sugarcane.[1][2] Due to its extensive use and moderate persistence, atrazine and its degradation products are frequent contaminants in soil and water systems.[3] Common metabolites include deethylatrazine (DEA) and deisopropylatrazine (DIA), formed by the dealkylation of the parent compound.[4]
This compound (C₁₀H₁₉N₅O) is a derivative where the chlorine atom at the 2-position of the triazine ring is substituted by an ethoxy group (-OCH₂CH₃).[5][6] This substitution significantly alters the molecule's physicochemical properties, primarily by increasing its polarity compared to the parent atrazine molecule. The effective monitoring of such transformation products is critical for a complete understanding of the environmental fate and toxicological profile of atrazine-related compounds.
Solid-phase extraction (SPE) is the premier technique for preparing environmental samples for the analysis of trace organic contaminants like triazine herbicides.[7][8] It offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the ability to achieve significant concentration factors.[7] This guide details the strategic application of SPE for the selective isolation and concentration of this compound.
The Principle of Solid-Phase Extraction (SPE) for Triazines
SPE is a chromatographic technique used to isolate analytes from a complex matrix. The process involves four key steps: conditioning, sample loading, washing, and elution.[8] The choice of the solid sorbent is paramount and is dictated by the chemical properties of both the analyte and the sample matrix.
For atrazine and its derivatives, the primary retention mechanism is typically reversed-phase , where the hydrophobic analyte partitions from a polar aqueous sample onto a non-polar solid sorbent.[9]
-
Sorbent Selection Rationale:
-
C18 (Octadecyl-bonded Silica): This is the most common reversed-phase sorbent and is effective for the moderately non-polar parent atrazine.[10][11] It retains triazines via van der Waals forces between the alkyl chains of the sorbent and the analyte.
-
Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These offer higher surface area and pH stability compared to silica-based sorbents, often resulting in better retention for a broader range of compounds, including more polar metabolites.
-
Graphitized Carbon Black (GCB): GCB has proven highly effective for extracting more polar pesticides, including atrazine metabolites, from water.[4] Its unique surface chemistry allows for strong retention of polar compounds that may not be well-retained on traditional C18 phases.
-
Given the increased polarity of this compound relative to atrazine, a polymeric sorbent or GCB may offer superior retention and recovery. However, C18 remains a viable and widely available option. This guide will focus on a standard C18 protocol due to its ubiquity, while acknowledging these powerful alternatives.
Physicochemical Data Comparison
Understanding the properties of the target analyte is crucial for method development. The replacement of a chlorine atom with an ethoxy group is expected to increase water solubility and decrease the octanol-water partition coefficient (Log Kₒw).
| Property | Atrazine | This compound (Predicted) | Data Source |
| Chemical Formula | C₈H₁₄ClN₅ | C₁₀H₁₉N₅O | [12][5] |
| Molecular Weight | 215.68 g/mol | 225.29 g/mol | [13][14][5] |
| Appearance | White, odorless powder | - | [14] |
| Water Solubility | ~34 mg/L (at 22°C) | More soluble than atrazine | [13] |
| Log Kₒw | 2.60 - 2.71 | Lower than atrazine | [13] |
| pKa | 1.68 | Similar to atrazine | [13] |
Experimental Workflow Overview
The general workflow for the extraction and analysis of this compound from environmental samples is a multi-step process designed to isolate the analyte from complex matrices and prepare it for instrumental detection.
Caption: General workflow for SPE of this compound.
Detailed Protocol for Water Matrices
This protocol is designed for the extraction of this compound from relatively clean aqueous matrices such as groundwater and surface water.
Materials:
-
SPE Sorbent: C18 cartridges (e.g., 500 mg, 6 mL)
-
Reagents: HPLC-grade methanol, ethyl acetate, and deionized water
-
Equipment: SPE vacuum manifold, vacuum pump, sample collection vials, nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
Collect water samples in clean glass bottles.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended particulate matter. This prevents clogging of the SPE cartridge.
-
For a 500 mL sample, no pH adjustment is typically necessary for neutral triazines.
-
-
SPE Cartridge Conditioning:
-
Causality: This step activates the sorbent. Methanol solvates the C18 hydrocarbon chains, allowing them to interact effectively with the analytes. The water rinse displaces the methanol, preparing the sorbent for an aqueous sample without causing analyte breakthrough.[15]
-
Place a C18 cartridge on the vacuum manifold.
-
Pass 10 mL of methanol through the cartridge at a slow drip rate (~5 mL/min). Do not apply high vacuum.
-
Next, pass 10 mL of deionized water through the cartridge. Crucially, do not allow the sorbent bed to go dry from this point until after sample loading is complete. [16] Leave a thin layer of water above the sorbent.
-
-
Sample Loading:
-
Causality: The analyte is retained on the sorbent via hydrophobic interactions while the polar water matrix passes through.
-
Load the 500 mL water sample onto the cartridge through a reservoir.
-
Apply a gentle vacuum to achieve a flow rate of approximately 10-15 mL/min.[9] A consistent, slow flow rate is essential for efficient retention.
-
-
Washing (Interference Removal):
-
Causality: This step removes co-retained polar, water-soluble impurities that are not the target analyte, leading to a cleaner final extract.
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove residual salts and other polar interferences.[9]
-
Dry the cartridge thoroughly by drawing a vacuum through it for 30-45 minutes. This step is critical to remove all residual water, which can interfere with the subsequent elution by a non-polar organic solvent.[9]
-
-
Elution:
-
Causality: A strong organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing (eluting) the analyte from the cartridge.
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound by passing 2 x 4 mL aliquots of ethyl acetate through the cartridge.[7] Allow the first aliquot to soak the sorbent bed for 2 minutes before drawing it through to maximize desorption.[9] Acetone or acetonitrile can also be effective eluents.[9]
-
-
Post-Elution Concentration:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 35°C.[9]
-
Reconstitute the residue in 1.0 mL of a suitable solvent (e.g., acetonitrile or mobile phase for LC-MS analysis) for instrumental analysis.
-
Detailed Protocol for Soil & Sediment Matrices
Extraction from solid matrices requires an initial solvent extraction step to move the analyte from the solid surface into a liquid phase, which is then cleaned up using SPE.
Materials:
-
In addition to materials for water analysis:
-
Reagents: HPLC-grade acetonitrile or methanol
-
Equipment: Mechanical wrist-action shaker or sonicator, centrifuge, filter paper
Methodology:
-
Sample Pre-treatment:
-
Air-dry the soil or sediment sample until friable and sieve through a 2 mm mesh to ensure homogeneity.
-
-
Solvent Extraction:
-
Causality: An organic solvent or solvent/water mixture is used to disrupt the binding of the analyte to soil particles, partitioning it into the liquid phase. Sonication or shaking increases the efficiency of this process.
-
Weigh 20 g of the homogenized soil into a glass centrifuge tube.
-
Add 40 mL of a methanol:water (80:20, v/v) solution. Acetonitrile:water is also a highly effective alternative.[17][18]
-
Shake vigorously on a mechanical shaker for 1 hour or sonicate for 30 minutes.[17]
-
Centrifuge the sample at ~3000 rpm for 15 minutes to pellet the soil particles.
-
Decant and filter the supernatant. This is your raw extract for cleanup.
-
-
SPE Cleanup:
-
Dilute the filtered extract with deionized water to reduce the organic solvent content to <10%. This is critical to ensure proper retention on the reversed-phase SPE cartridge. For example, take 10 mL of the extract and add 90 mL of DI water.
-
Proceed with the SPE methodology as described in Section 5 (Steps 2-6) , using the diluted soil extract as your sample. The conditioning, loading, washing, and elution steps are analogous.
-
Summary of Recommended SPE Parameters
| Parameter | Water Matrix Protocol | Soil Matrix Protocol |
| SPE Sorbent | C18 or Polymeric (500 mg) | C18 or Polymeric (500 mg) |
| Initial Extraction | N/A | 20g soil in 40mL Methanol:Water (80:20) |
| Sample Pre-treatment | Filtration (0.45 µm) | Dilution of extract to <10% organic |
| Conditioning | 10 mL Methanol, then 10 mL DI Water | 10 mL Methanol, then 10 mL DI Water |
| Sample Volume | 500 mL | 100 mL of diluted extract |
| Loading Flow Rate | 10-15 mL/min | 5-10 mL/min |
| Wash Solvent | 10 mL DI Water | 10 mL DI Water |
| Drying Step | 30-45 min under vacuum | 30-45 min under vacuum |
| Elution Solvent | 2 x 4 mL Ethyl Acetate | 2 x 4 mL Ethyl Acetate |
| Final Volume | 1.0 mL | 1.0 mL |
Final Analysis
The final reconstituted extract can be analyzed using various high-end analytical techniques. The choice depends on the analyte's properties and the required sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. Atrazine and its derivatives are well-suited for GC analysis.[4][11][19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method for more polar, less volatile, or thermally labile metabolites. It offers exceptional sensitivity and selectivity.
Method development for the chosen analytical technique should include optimization of the separation column, mobile phase (for LC) or temperature program (for GC), and mass spectrometer parameters for selective detection of this compound.
References
-
Carter, D.S. (1995). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
Biotage. (1997). Extraction of Triazine Herbicides from Aqueous Samples SPE Application Note. ISOLUTE. [Link]
-
Muldoon, M.T., & Fries, G.F. (1994). Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography. Archives of Environmental Contamination and Toxicology, 27(3), 375-383. [Link]
-
Zin, N. A. M., et al. (2018). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Sains Malaysiana, 47(8), 1667-1674. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services. [Link]
-
Muldoon, M. T., & Fries, G. F. (1994). Evaluation of atrazine soil extraction methods for determination by enzyme immunoassay and gas chromatography. ResearchGate. [Link]
-
Agilent Technologies. SPE Method Development Tips and Tricks. Agilent. [Link]
-
Madikizela, L. M., & Ncube, S. (2020). Solid-phase extraction procedure. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. Atrazine Environmental Chemistry Method Water. EPA. [Link]
-
ResearchGate. Procedures commonly used to prepare water samples for triazine analysis. [Link]
-
Zare, F., et al. (2014). Selective mixed-bed solid phase extraction of atrazine herbicide from environmental water samples using molecularly imprinted polymer. Talanta, 128, 235-242. [Link]
-
Yokley, R.A., & Cheung, M.W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507. [Link]
-
National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. NCBI Bookshelf. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Chapter 4: Chemical and Physical Information. [Link]
-
Wikipedia. Atrazine. [Link]
-
National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Atrazine. NCBI Bookshelf. [Link]
-
ResearchGate. “Molecular imprinted solid phase extraction for determination of atrazine in environmental samples”. [Link]
-
National Center for Biotechnology Information. Atrazine. PubChem. [Link]
-
University of Hertfordshire. Atrazine (Ref: G 30027). AERU. [Link]
-
ResearchGate. Chemical and physical properties of atrazine. [Link]
-
National Institute of Standards and Technology. Atrazine. NIST WebBook. [Link]
Sources
- 1. Atrazine - Wikipedia [en.wikipedia.org]
- 2. Atrazine (Ref: G 30027) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. This compound CAS#: 126919-71-9 [m.chemicalbook.com]
- 6. This compound [chemicalbook.com]
- 7. akademisains.gov.my [akademisains.gov.my]
- 8. researchgate.net [researchgate.net]
- 9. jasco.ro [jasco.ro]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Atrazine [webbook.nist.gov]
- 13. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. epa.gov [epa.gov]
- 17. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Atrazine & Metabolite Extraction: A Technical Support Troubleshooting Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for s-Triazine Herbicide Analysis. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working on the extraction of atrazine and its primary metabolites.
A special note on "Atrazine-2-ethoxy": This specific compound name does not correspond to a commonly documented metabolite of atrazine in environmental or biological matrices. It is possible this is a non-standard nomenclature. This guide focuses on the extraction of atrazine and its major, well-documented degradation products: desethylatrazine (DEA), desisopropylatrazine (DIA), and hydroxyatrazine (HA). The principles and troubleshooting steps outlined here are broadly applicable to triazine herbicides and their polar metabolites and should provide a robust framework for your experimental design.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing very low recovery for hydroxyatrazine (HA) from my water samples using a standard C18 SPE cartridge. What's going wrong?
A1: This is a classic challenge. Hydroxyatrazine is significantly more polar and water-soluble than the parent atrazine or its dealkylated metabolites (DEA and DIA).[1] Standard reversed-phase C18 sorbents are often too non-polar to effectively retain it, leading to breakthrough during sample loading.
Troubleshooting Steps:
-
Modify Your SPE Sorbent:
-
Graphitized Carbon Black (GCB): GCB cartridges are highly effective at retaining polar compounds like HA that are poorly retained by C18.[3]
-
Mixed-Mode SPE: Consider using a mixed-mode cartridge that combines reversed-phase (like C18) with a cation-exchange mechanism. This can improve retention of metabolites that may be protonated.[4][5]
-
Polymeric Sorbents: Sorbents like Oasis HLB are designed to have a water-wettable component, which enhances the retention of polar analytes.
-
-
Adjust Sample pH: The pH of your water sample can influence the charge state of the analytes and their interaction with the sorbent. For some methods, adjusting the pH to between 3 and 4 before loading can improve retention on specific mixed-mode cartridges.[4][5]
-
Optimize Elution Solvent: A single solvent may not be sufficient. For GCB or mixed-mode cartridges, a multi-step elution is often necessary. A common approach is to elute with a less polar solvent like ethyl acetate first, followed by a more polar mixture such as dichloromethane/methanol (e.g., 7:3 v/v) to recover the strongly retained polar metabolites.[3]
Q2: My recoveries are inconsistent when extracting atrazine from soil samples. What factors should I investigate?
A2: Soil is a highly complex matrix, and analyte-matrix interactions are a major source of variability.[6] The key is to ensure efficient disruption of these interactions to release the analytes into the extraction solvent.
Troubleshooting Steps:
-
Extraction Technique:
-
Shaking vs. Sonication: Simple handshaking might not provide enough energy. A mechanical wrist-action shaker (for ~1 hour) or sonication can significantly improve extraction efficiency, especially for aged or field-treated samples.[7]
-
Supercritical Fluid Extraction (SFE): SFE with modified CO2 (e.g., with methanol and water) can be highly effective for both atrazine and its polar metabolites from soil/sediment, though it requires specialized equipment.[1][8]
-
Microwave-Assisted Extraction (MAE): MAE can provide excellent recoveries from mineral sorbents and soils where compounds are strongly bound.[9]
-
-
Solvent Choice:
-
Acetonitrile: Often used in QuEChERS methods, acetonitrile is effective for a broad range of pesticides.[6][10]
-
Methanol/Water Mixtures: A mixture of methanol and water is highly efficient for extracting atrazine and its metabolites from soil.[7] The water helps to swell the soil matrix and displace the polar analytes.
-
-
Sample Hydration (for dry soil): For dry soil samples, pre-hydrating the sample with water for about 30 minutes before adding the organic solvent can dramatically improve extraction efficiency.[6]
Q3: I'm analyzing my extracts with LC-MS/MS and observing significant signal suppression. How can I mitigate these matrix effects?
A3: Matrix effects are a major issue in LC-MS/MS analysis, where co-extracted, non-target compounds interfere with the ionization of your target analytes in the mass spectrometer source.[11][12][13] This can lead to inaccurate quantification.
Troubleshooting Steps:
-
Improve Sample Cleanup: The goal is to remove as many interfering compounds as possible before injection.
-
Dispersive SPE (d-SPE): If you are using a QuEChERS-type extraction, the d-SPE cleanup step is critical. For soil or plant extracts, a combination of PSA (primary secondary amine) to remove organic acids and C18 to remove non-polar interferences is common. For pigmented samples, GCB can be added, but be aware it can also adsorb planar analytes like atrazine if used in excess.
-
Solid-Phase Extraction (SPE): Even after a primary liquid extraction, passing the extract through an SPE cartridge can provide substantial cleanup.
-
-
Use Matrix-Matched Calibration: This is the most common way to compensate for matrix effects. Instead of preparing your calibration standards in pure solvent, prepare them in a blank matrix extract (e.g., an extract from atrazine-free soil or water that has been processed through your entire method). This ensures that the standards and samples experience similar ionization suppression or enhancement.[12]
-
Stable Isotope-Labeled Internal Standards: Using a deuterated version of your analyte (e.g., atrazine-d5) is the gold standard. The internal standard is added to the sample at the very beginning of the process. Since it is chemically identical to the native analyte, it will experience the same extraction inefficiencies and matrix effects. By calculating the ratio of the native analyte to the labeled standard, these effects are normalized.
-
Dilute the Extract: A simple but often effective strategy is to dilute your final extract. This reduces the concentration of interfering matrix components, thereby lessening their impact on the ionization process. You must ensure your analytical method has sufficient sensitivity to still detect your analytes after dilution.[12]
Experimental Protocols & Methodologies
Protocol 1: QuEChERS Extraction for Atrazine & Metabolites in Soil
This protocol is adapted from the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized for soil matrices.[6][14][15]
1. Sample Preparation & Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[6] b. Add 10 mL of acetonitrile. c. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). d. Cap the tube tightly and shake vigorously for 2 minutes (a mechanical shaker is recommended).[6] e. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE microcentrifuge tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes.[6] d. The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) for Atrazine & Metabolites in Water
This protocol is based on established methods for extracting triazines from water, with modifications to improve polar metabolite recovery.[3][5][16]
1. Cartridge Conditioning: a. Pass 5 mL of elution solvent (e.g., dichloromethane/methanol 7:3 v/v) through a Graphitized Carbon Black (GCB) SPE cartridge. b. Pass 5 mL of methanol through the cartridge. c. Pass 10 mL of deionized water through the cartridge to equilibrate. Do not let the sorbent go dry.
2. Sample Loading: a. Take a 500 mL water sample. Adjust pH if necessary based on your method validation (e.g., pH 3-4).[4] b. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
3. Cartridge Drying: a. After the sample has passed through, draw a vacuum on the cartridge for 10-15 minutes to remove residual water.
4. Analyte Elution: a. Elute the analytes from the cartridge using two aliquots of your elution solvent. For GCB, a good starting point is 2 x 5 mL of dichloromethane/methanol (7:3 v/v).[3] b. Collect the eluate in a collection tube.
5. Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with your analytical instrument (e.g., acetonitrile or methanol).
Data & Visualization
Table 1: Comparison of Extraction Solvent Efficiency for Atrazine and Metabolites from Soil
| Extraction Solvent | Atrazine Recovery (%) | DEA Recovery (%) | DIA Recovery (%) | HA Recovery (%) | Reference |
| Methanol:Water | High | High | High | Moderate-High | [7] |
| Acetonitrile:Water | Good | Good | Good | Moderate | [7] |
| Supercritical CO₂ (modified) | High | High | High | High | [1] |
This table synthesizes findings indicating that while multiple solvents are effective, modified SFE or aqueous methanol mixtures often provide the best overall recoveries for both parent compound and polar metabolites.
Workflow Diagrams
Caption: QuEChERS extraction and cleanup workflow for soil samples.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
References
-
Barnabas, I. J., Dean, J. R., & Tomlinson, W. R. (1995). Extraction of Atrazine and Its Metabolites Using Supercritical Fluids and Enhanced-Fluidity Liquids. Analytical Chemistry, 67(13), 2064-2069. [Link]
-
Zhao, M., et al. (2009). Determination of atrazine and simazine in environmental water samples by dispersive liquid-liquid microextraction with high performance liquid chromatography. PubMed. [Link]
-
Lerch, R. N., et al. (1997). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
Muldoon, M. T., & Fries, G. F. (1995). Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography. PubMed. [Link]
-
Dhal, P., et al. (2013). Atrazine removal from aqueous solutions using submerged biological aerated filter. PMC. [Link]
-
Pichon, V., et al. (1996). Supercritical Fluid Extraction of Atrazine and Polar Metabolites from Sediments Followed by Confirmation with LC-MS. Environmental Science & Technology, 30(11), 3240-3245. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. ATSDR. [Link]
-
Panuwet, P., et al. (2008). Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Kralj, B., et al. (2007). Matrix Effects in Determination of Triazines and Atrazine Metabolite in Waters with Solid‐Phase Extraction Followed by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Taylor & Francis Online. [Link]
-
Gumbo, J. R., & Marume, A. (2015). HPLC DETERMINATION OF ATRAZINE IN WATER AND SEDIMENT SAMPLES AFTER LIQUID-LIQUID AND SOLID PHASE EXTRACTION. UZ eScholar Home. [Link]
-
Aslam, M., Alam, M., & Rais, S. (2013). Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector. Current World Environment. [Link]
-
Ghorbani, M., et al. (2019). Combination of ultrasonic-assisted dispersive liquid phase micro-extraction with magnetic dispersive solid-phase extraction for the pre-concentration of trace amounts of atrazine in various water samples. Taylor & Francis Online. [Link]
-
Li, Y., et al. (2022). Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China. MDPI. [Link]
-
Bonvin, F., et al. (2016). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. PMC - NIH. [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]
-
Poole, C. F. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]
-
Amelin, V. G., & Andoralov, A. M. (2013). Chromatographic methods for analysis of triazine herbicides. PubMed. [Link]
-
Zhang, Y., et al. (2023). Terminal Residue and Dietary Risk Assessment of Atrazine and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC - PubMed Central. [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Kaczyński, P. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. PubMed. [Link]
-
Abdullah, M. P., et al. (2012). Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. Academy of Sciences Malaysia. [Link]
-
Speltini, A., et al. (2016). Evaluation of different QuEChERS-based procedures for the analysis of polar emerging contaminants in soil. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]
-
Li, J., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. PubMed. [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Cole-Parmer. (2023). The QuEChERS Workflow for Pesticide Residue Analysis. Cole-Parmer Application Lab. [Link]
-
Sharma, A., et al. (2022). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC - NIH. [Link]
-
World Health Organization (WHO). (2011). Atrazine and Its Metabolites in Drinking-water. WHO. [Link]
-
Summit Environmental Technologies. (2024). EPA Method 525.2. Summit Environmental Technologies. [Link]
-
Yokley, R. A., & Cheung, M. W. (2003). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. ResearchGate. [Link]
-
Steinheimer, T. R. (1989). LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. U.S. Geological Survey. [Link]
-
AERU. (n.d.). 2-hydroxyatrazine (Ref: G-34048). University of Hertfordshire. [Link]
-
U.S. Environmental Protection Agency. (1995). EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. EPA. [Link]
-
Li, J., et al. (2023). Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods. MDPI. [Link]
-
Lee, E. A., & Strahan, A. P. (2003). Methods of Analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of Triazine and Phenylurea Herbicides and Their Degradation Products in Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
Yokley, R. A., & Cheung, M. W. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. PubMed. [Link]
-
Agilent Technologies. (n.d.). Analysis of EPA Method 525.2 Compounds Using the Varian 240-MS GC/MS. Agilent. [Link]
-
El-Saeid, M. H., et al. (2011). Impacts of Extraction Methods in the Rapid Determination of Atrazine Residues in Foods using Supercritical Fluid Chromatography. Semantic Scholar. [Link]
-
Al-Degs, Y. S., et al. (2014). Rapid extraction and determination of atrazine and its degradation products from microporous mineral sorbents using microwave-assisted solvent extraction followed by ultra-HPLC-MS/MS. ResearchGate. [Link]
-
Agilent Technologies. (2008). Analysis of Atrazine in Drinking Water at the ppb Level Using New Agilent Reversed Phase LC Columns. Agilent. [Link]
-
Yokley, R. A., & Cheung, M. W. (2000). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using Gas Chromatography/Mass Selective Detection. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (2003). Atrazine Environmental Chemistry Method Water. EPA. [Link]
-
Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. PubMed. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. weber.hu [weber.hu]
- 7. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Terminal Residue and Dietary Risk Assessment of Atrazine and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. iris.unito.it [iris.unito.it]
- 16. settek.com [settek.com]
Technical Support Center: Strategies for Improving Atrazine Detection Limits
Here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support guide for the analysis of atrazine and its metabolites. As a Senior Application Scientist, I understand that achieving low detection limits is critical for meaningful environmental monitoring, food safety analysis, and toxicological research. This guide is designed to provide you with expert insights and actionable troubleshooting strategies to enhance the sensitivity of your analytical methods. We will move from frequently asked questions that address common issues to in-depth guides for systematic optimization of your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick, accessible answers to the most common challenges researchers face when analyzing atrazine.
Q1: Why am I seeing unexpectedly low sensitivity in my LC-MS/MS analysis of atrazine?
A: Low sensitivity in LC-MS/MS is a frequent issue that can stem from several sources. The most common culprits are ion suppression from matrix components, suboptimal instrument parameters, or degradation of your analyte or mobile phase additives.[1][2] Co-eluting compounds from the sample matrix can compete with atrazine for ionization in the MS source, reducing its signal.[3][4] Additionally, the stability of mobile phase additives like formic acid can be an issue; its degradation, especially in methanol, can lead to a drop in sensitivity.[2] Finally, ensure your mass spectrometer's ion source optics are clean and that the tuning is optimized for atrazine's specific m/z.[1]
Q2: What is the most effective sample preparation technique to pre-concentrate atrazine and lower detection limits?
A: For aqueous samples like ground or surface water, Solid-Phase Extraction (SPE) is the most effective and widely used technique for concentrating atrazine and its metabolites, thereby lowering detection limits.[5][6] SPE cartridges, particularly those with C18 (octadecyl) or graphitized carbon black sorbents, demonstrate high recovery rates for atrazine.[7][8][9] The process not only concentrates the analyte from a large sample volume but also provides essential sample cleanup, which reduces matrix effects during analysis.[10] For example, methods have been developed to achieve detection limits in the low ng/L (parts per trillion) range by using SPE to process water samples.[7][11]
Q3: How can I minimize matrix effects when analyzing complex samples like soil or food extracts?
A: Matrix effects, which can be signal suppression or enhancement, are a major challenge in LC-MS/MS analysis.[4] Several strategies can mitigate them. First, improve your sample cleanup. This can involve using more selective SPE sorbents or adding a cleanup step after extraction.[12] Second, you can simply dilute your sample extract, although this may compromise your detection limit if the analyte concentration is already very low.[1] The most robust solution is often to use matrix-matched calibration standards or stable isotope-labeled internal standards (like Atrazine-d5).[3][13] Matrix-matched standards are prepared in a blank sample extract that is free of the analyte, which helps compensate for any signal alteration caused by the matrix.[14]
Q4: What are the optimal storage conditions for atrazine samples and analytical standards?
A: Atrazine is chemically stable under normal storage conditions.[15] Stock solutions are typically prepared in organic solvents like methanol and are stable for at least a month when stored at -20°C.[16][17] For aqueous samples, it is best to store them refrigerated at approximately 4°C to minimize any potential microbial degradation. If analysis is not immediate, freezing is also an option. Many official methods recommend storing water samples in amber glass bottles to prevent photodegradation, although atrazine is relatively stable.[18]
Q5: Is GC-MS a viable alternative to LC-MS/MS for improving atrazine detection limits?
A: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and highly sensitive method for atrazine analysis.[19] EPA methods using GC-MS can achieve detection limits as low as 0.05 µg/L (ppb).[8] The primary trade-off is that some of atrazine's more polar metabolites, such as hydroxyatrazine, are not volatile and require a chemical derivatization step (e.g., silylation) to be analyzed by GC, which adds complexity to the sample preparation.[9] LC-MS/MS can often analyze both the parent atrazine and its polar metabolites in a single run without derivatization, making it a more versatile, though sometimes more matrix-sensitive, approach.[13][20]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guides to systematically address and resolve common issues that impact detection limits.
Guide 1: Optimizing Sample Pre-Concentration with Solid-Phase Extraction (SPE)
The single most effective way to improve detection limits for trace contaminants in water is to increase the amount of analyte introduced into the instrument. Solid-Phase Extraction (SPE) is the gold standard for this purpose. It allows you to process a large volume of sample (e.g., 200-1000 mL) and elute the concentrated analytes in a small volume of solvent (e.g., 1-5 mL).[8][21]
Caption: A typical workflow for concentrating atrazine from water samples using SPE.
-
Cartridge Conditioning: Activate the C18 cartridge by passing 5 mL of methanol through it. This solvates the C18 chains. Do not let the cartridge go dry from this point until the sample is loaded.[21]
-
Equilibration: Flush the cartridge with 5 mL of reagent water. This removes the methanol and prepares the sorbent for the aqueous sample.[21]
-
Sample Loading: Pass the water sample (e.g., 200 mL) through the cartridge at a steady flow rate of approximately 5 mL/min.[8][21] Atrazine will be retained on the C18 sorbent.
-
Washing (Optional): If high levels of polar interferences are expected, wash the cartridge with 5 mL of reagent water. This can help remove salts and other components that do not bind strongly to the sorbent.[21]
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or applying a vacuum for approximately 20 minutes. This step is crucial to remove all water before eluting with an organic solvent.[8]
-
Elution: Elute the trapped atrazine from the cartridge using a small volume of a suitable solvent. Ethyl acetate or methanol are commonly used.[22][23] Apply two 2.5 mL aliquots of the solvent, allowing it to soak for a minute each time before drawing it through.
-
Concentration: Evaporate the collected eluate to a final volume of 1 mL using a gentle stream of nitrogen.[21][22]
-
Reconstitution: If the elution solvent is not compatible with your initial mobile phase, evaporate to dryness and reconstitute the residue in 1 mL of the mobile phase.
| Symptom | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Cartridge went dry during conditioning/equilibration. | Always keep the sorbent bed wet before loading the sample. Repeat the extraction with a new cartridge. |
| Sample flow rate was too high. | Reduce the flow rate to allow for sufficient interaction time between the analyte and the sorbent (target ~5 mL/min).[21] | |
| Inappropriate elution solvent. | Ensure the elution solvent is strong enough to desorb atrazine. A mixture like ethyl acetate/ethanol can be effective.[22] | |
| Poor Reproducibility | Inconsistent drying of the sorbent. | Ensure the cartridge is completely dry before elution. Residual water can prevent the organic solvent from effectively wetting the sorbent.[8] |
| Inconsistent sample pH. | While atrazine extraction is not highly pH-dependent, adjusting the sample pH to neutral can ensure consistent binding.[24] |
Guide 2: Enhancing Signal Intensity in LC-MS/MS
Once sample preparation is optimized, the next step is to ensure the mass spectrometer is operating at peak sensitivity for Atrazine-2-ethoxy. This involves fine-tuning both the mobile phase and the instrument's ion source and mass analyzer parameters.
Caption: The logical progression for developing a highly sensitive LC-MS/MS method.
The composition of your mobile phase directly impacts both chromatographic separation and ionization efficiency.[25]
-
Solvents: For reversed-phase chromatography of atrazine, a mobile phase consisting of water and an organic solvent like methanol or acetonitrile is standard.[13][26] Acetonitrile often results in lower backpressure, while methanol can sometimes offer different selectivity.
-
Additives: Atrazine ionizes well in positive electrospray ionization (ESI) mode. Adding a small amount of an acid to the mobile phase, such as 0.1% formic acid , promotes the formation of the protonated molecule ([M+H]+), which is the precursor ion for MS/MS analysis.[13][27]
-
Purity: Always use high-purity, LC-MS grade solvents and additives. Impurities can form adducts with your analyte or increase the background noise, both of which decrease the signal-to-noise ratio and harm detection limits.[25]
For maximum sensitivity, the mass spectrometer must be specifically tuned for atrazine. This is typically done by infusing a standard solution directly into the ion source. The goal is to find the most abundant and stable precursor-to-product ion transitions (Multiple Reaction Monitoring, or MRM).
Table of Typical MS/MS Transitions for Atrazine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Atrazine | 216.1 | 174.1 | 104.1 |
| Deethylatrazine (DEA) | 188.1 | 146.1 | 119.1 |
| Deisopropylatrazine (DIA) | 174.1 | 132.1 | 96.1 |
| Hydroxyatrazine (HA) | 198.1 | 156.1 | 114.1 |
Note: These values are typical and should be empirically optimized on your specific instrument. The quantifier ion is used for concentration calculations, while the qualifier ion is used for identity confirmation.[13][28]
| Symptom | Potential Cause | Recommended Solution |
| No or Very Low Signal | Incorrect precursor ion selected. | Verify the m/z of the protonated molecule for atrazine ([M+H]+ ≈ 216.1).[28] |
| Suboptimal ion source parameters. | Re-tune the ion source. Optimize nebulizer gas flow, drying gas temperature, and capillary voltage to maximize ion generation and transmission.[25] | |
| High Background Noise | Contaminated mobile phase or LC system. | Flush the entire LC system. Prepare fresh, filtered mobile phases using LC-MS grade solvents and additives.[1][29] |
| Mobile phase additive degradation. | Prepare mobile phases fresh daily, especially those containing formic acid in methanol.[2] | |
| Poor Peak Shape | Column overload or contamination. | Inject a smaller sample volume or dilute the sample. If the problem persists, flush the column according to the manufacturer's instructions or replace it.[29] |
Guide 3: Diagnosing and Mitigating Matrix Effects
Matrix effects are arguably the most challenging aspect of achieving low and reliable detection limits with LC-MS/MS. They occur when co-eluting matrix components interfere with the ionization of the target analyte, causing either suppression (most common) or enhancement of the signal.[4]
This experiment allows you to "see" where in your chromatogram the matrix is causing ion suppression.
-
Setup: Create a "T" junction in the flow path between your analytical column and the MS ion source.
-
Infusion: Use a syringe pump to continuously infuse a standard solution of atrazine at a low, steady flow rate (e.g., 10 µL/min) into the "T" junction. This will create a stable, elevated baseline signal for atrazine.
-
Injection: Inject a blank, extracted matrix sample (e.g., a soil or water extract known to be free of atrazine) onto the LC column and run your standard chromatographic method.
-
Analysis: Monitor the atrazine MRM transition. Any dips or peaks in the otherwise stable baseline indicate regions where eluting matrix components are causing ion suppression or enhancement, respectively.
Caption: Workflow for identifying chromatographic regions of ion suppression or enhancement.
-
Chromatographic Separation: If the post-column infusion experiment shows ion suppression at the same retention time as atrazine, adjust your LC gradient to move the atrazine peak away from the interfering region.[25]
-
Sample Cleanup: Revisit your sample preparation. A more rigorous SPE cleanup or the use of a different sorbent might remove the interfering compounds.[12]
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., Atrazine-d5) is the most effective way to compensate for matrix effects.[13] This standard is added to the sample before extraction and behaves almost identically to the native atrazine through the entire process. Any signal suppression that affects the native analyte will also affect the internal standard, allowing for an accurate ratio-based quantification.
-
Matrix-Matched Calibration: If an isotopic standard is not available, prepare your calibration standards in a blank matrix extract. This ensures that the calibration standards experience the same matrix effects as your unknown samples, leading to more accurate quantification.[14]
By systematically applying these principles of sample preparation, instrument optimization, and matrix effect management, you can significantly improve your detection limits and the overall quality of your data for atrazine and its metabolites.
References
-
Yokley, R. A., & Cheung, M. W. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7252–7258. [Link]
- Cortés-Salazar, F., et al. (2020). Optimization and Validation of the Preconcentration Technique with SBSE Coupled HPLC-UV/DAD for the Identification of Atrazine and Two of its Metabolites in Aqueous Samples. International Journal of Environmental Research and Public Health, 17(15), 5567.
-
American Chemical Society. (2003). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis. Journal of Agricultural and Food Chemistry. [Link]
-
Scribd. Development and Optimization of Atrazin. [Link]
-
Panuwet, P., et al. (2008). Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 876(1), 106-114. [Link]
-
U.S. Environmental Protection Agency. Atrazine Environmental Chemistry Method Water. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Chapter 7: Analytical Methods. [Link]
-
UZ eScholar Home. (2014). HPLC DETERMINATION OF ATRAZINE IN WATER AND SEDIMENT SAMPLES AFTER LIQUID-LIQUID AND SOLID PHASE EXTRACTION. [Link]
-
Koprivica, S., et al. (2006). Matrix Effects in Determination of Triazines and Atrazine Metabolite in Waters with Solid-Phase Extraction Followed by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 29(13), 1869-1884. [Link]
-
Bonato, P. S., et al. (2003). HPLC Method for the Analysis of Atrazine in Freshwater Bivalves. Journal of Liquid Chromatography & Related Technologies, 26(12), 1885–1894. [Link]
-
Agilent Technologies. (2008). Analysis of Atrazine in Drinking Water at the ppb Level Using New Agilent Reversed Phase LC Columns. [Link]
-
ResearchGate. (2003). HPLC Method for the Analysis of Atrazine in Freshwater Bivalves. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Waters. Unexpected drop in sensitivity or low sensitivity for particular analytes. [Link]
-
ResearchGate. (1995). Evaluation of atrazine soil extraction methods for determination by enzyme immunoassay and gas chromatography. [Link]
-
Plassais, L., et al. (2017). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. Heliyon, 3(6), e00326. [Link]
- Steinheimer, T. R. (1990). LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. U.S.
-
U.S. Geological Survey. (1996). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. [Link]
-
mag.go.cr. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. [Link]
-
ResearchGate. (2015). Determination of atrazine and simazine in water samples by high-performance liquid chromatography after preconcentration with heat-treated diatomaceous earth. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Niessen, W. M. A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881–899. [Link]
-
Bridgewater College Digital Commons. (2016). Identification and Quantification of Atrazine in the North River Using SPE and HPLC. [Link]
-
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. [Link]
-
University of Florida, IFAS Extension. Storage Limitation Statements: Temperature—Herbicides. [Link]
-
Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500–4507. [Link]
-
Agilent Technologies. (2023). A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS. [Link]
-
CDMS.net. ATRAZINE 4L SAFETY DATA SHEET. [Link]
-
ResearchGate. (2020). LC-QTOF-MS mass spectrograms and proposed structures of atrazine and its metabolites. [Link]
-
CORE. (2014). Optimization of ambient ionization mass spectrometric methods to detect low concentrations of compounds of interest. [Link]
-
LMA leidykla. (2021). A novel strategy to develop electrochemical atrazine sensor. [Link]
-
ResearchGate. (2014). Improvement of Spectrophotometric Method for the Determination of Atrazine in Contaminated Water by Inducing of Mannich Reaction. [Link]
-
ResearchGate. (2018). Improved GC-MS/MS Method for Determination of Atrazine and Its Chlorinated Metabolites in Forage Plants—Laboratory and Field Experiments. [Link]
-
National Institute of Standards and Technology (NIST). Atrazine - the NIST WebBook. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2256, Atrazine. [Link]
-
DigitalCommons@UNO. (2019). Determination of atrazine in Glacier Creek using gas chromatography-mass spectrometry. [Link]
-
National Center for Biotechnology Information (NCBI). (2022). Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. [Link]
Sources
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 2. support.waters.com [support.waters.com]
- 3. mag.go.cr [mag.go.cr]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. ir.uz.ac.zw [ir.uz.ac.zw]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [edis.ifas.ufl.edu]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 23. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 24. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. neptjournal.com [neptjournal.com]
- 27. lcms.cz [lcms.cz]
- 28. researchgate.net [researchgate.net]
- 29. zefsci.com [zefsci.com]
Technical Support Center: Stability and Analysis of Atrazine Analytical Standards
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and practical advice for handling and analyzing atrazine and its related compounds. We understand the critical importance of analytical standard stability for generating reliable and reproducible data. This center is designed to address common challenges and questions, ensuring the integrity of your experimental results.
Introduction: The Challenge of Atrazine Analysis
Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) is a widely used herbicide, and its presence in environmental and biological samples is of significant interest.[1][2] Accurate quantification of atrazine and its degradation products is paramount for toxicological studies and regulatory compliance. However, the stability of atrazine analytical standards can be influenced by various factors, leading to potential inaccuracies in analytical measurements.
A common point of confusion for analysts is the nomenclature of atrazine-related compounds. You may have encountered terms such as "Atrazine-2-ethoxy" in your research. It is important to clarify that "this compound" is not a standard IUPAC name for a common atrazine metabolite or degradation product. Such a term might arise from a misunderstanding of atrazine's degradation pathways or could refer to a niche, synthetically derived molecule not commonly available as an analytical standard.
This guide will focus on the stability and analysis of atrazine and its primary, well-documented metabolites, providing you with the expertise to navigate the complexities of your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of atrazine that I should be aware of?
Atrazine primarily degrades through two main pathways: N-dealkylation and hydrolysis of the chloro substituent.[3] These processes can occur both abiotically and biotically.
-
N-Dealkylation: This involves the removal of the ethyl or isopropyl groups, leading to the formation of metabolites such as desethylatrazine (DEA) and desisopropylatrazine (DIA). Further dealkylation can result in diaminochlorotriazine (DACT).
-
Hydrolysis: The chlorine atom on the triazine ring can be replaced by a hydroxyl group, forming hydroxyatrazine (HA). This is a significant degradation pathway in certain environmental conditions.[3]
It is crucial to be aware of these degradation products as they can be present in your samples and may also appear in your analytical standards over time if not stored correctly.
Q2: What are the optimal storage conditions for atrazine analytical standards?
To ensure the long-term stability of atrazine analytical standards, proper storage is essential. The U.S. Environmental Protection Agency (EPA) recommends that all atrazine standards be refrigerated at 2-10°C in clean, amber glass bottles with foil or Teflon-lined screw caps.[4]
| Parameter | Recommendation | Rationale |
| Temperature | 2-10°C | Reduces the rate of chemical degradation. |
| Container | Amber Glass | Protects the standard from photodegradation. |
| Closure | Foil/Teflon-lined screw cap | Prevents contamination and solvent evaporation. |
Q3: I suspect my atrazine standard has degraded. What are the common signs of degradation?
Degradation of an atrazine standard can manifest in several ways during chromatographic analysis:
-
Appearance of new peaks: The most common sign is the emergence of peaks corresponding to degradation products like DEA, DIA, or HA.
-
Decrease in the main peak area/height: As the parent atrazine degrades, its concentration decreases, leading to a smaller peak in your chromatogram.
-
Shifting retention times: While less common for the primary analyte, significant changes in the solvent matrix due to evaporation or reaction could potentially lead to slight shifts.
-
Inconsistent calibration curve: A degrading standard will result in a non-linear or irreproducible calibration curve.
Q4: What is the impact of pH on the stability of atrazine in my samples and standards?
Atrazine is relatively stable in neutral to slightly acidic or basic media.[2] However, hydrolysis to hydroxyatrazine is catalyzed by strong acids and bases. Therefore, it is crucial to control the pH of your samples and the diluent for your standards, especially for long-term storage. For aqueous samples, buffering to a near-neutral pH is advisable if they are not analyzed immediately.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of atrazine.
Problem 1: Unexpected Peaks in the Chromatogram of a Freshly Prepared Standard
Possible Causes & Solutions:
-
Contaminated Solvent: The solvent used to dilute the standard may be contaminated.
-
Troubleshooting Step: Prepare a blank injection of the solvent alone to check for contaminants.
-
Solution: Use fresh, high-purity (e.g., HPLC or GC-grade) solvent.
-
-
Impure Standard: The analytical standard itself may contain impurities from its synthesis.
-
Troubleshooting Step: Review the Certificate of Analysis (CoA) for your standard, which should list the purity and any identified impurities. Technical grade atrazine can have a purity of 92-97% and may contain impurities like dichlorotriazines and hydroxytriazines.[5][6]
-
Solution: If the impurity profile is unacceptable, obtain a new, high-purity certified reference material (CRM).
-
-
Carryover from Previous Injections: Residuals from a previous analysis may be present in the injection port, column, or detector.
-
Troubleshooting Step: Run several blank injections after a high-concentration sample to check for carryover.
-
Solution: Implement a robust wash cycle for your autosampler and ensure adequate bake-out times for your GC inlet and column.
-
Problem 2: Drifting Calibration Curve or Poor Reproducibility
Possible Causes & Solutions:
-
Standard Instability: The working standard may be degrading in the autosampler vial.
-
Troubleshooting Step: Prepare a fresh working standard from the stock solution and re-run the calibration. Compare the results with the previous curve.
-
Solution: Prepare fresh working standards daily. If using an autosampler with temperature control, keep the vials cooled.
-
-
Solvent Evaporation: The solvent in the autosampler vials may be evaporating, leading to an increase in the concentration of the standard.
-
Troubleshooting Step: Check the vial septa for proper sealing. Use vials with high-quality septa.
-
Solution: Minimize the time standards are left on the autosampler. Use autosampler vial caps with pre-slit septa for better resealing.
-
-
Instrumental Drift: Fluctuations in the instrument's performance (e.g., detector response, gas flows) can cause drift.
-
Troubleshooting Step: Run a system suitability test before each analytical run to ensure the instrument is performing within specifications.
-
Solution: If the system suitability fails, perform necessary maintenance on the instrument (e.g., clean the ion source, replace septa and liners).
-
Experimental Protocols
Protocol 1: Preparation of Atrazine Stock and Working Standards
This protocol is based on guidelines from the EPA for the preparation of analytical standards for water analysis.[4]
Materials:
-
Atrazine certified reference material (neat or in solution)
-
High-purity solvent (e.g., methanol, acetone, or ethyl acetate, depending on the analytical method)
-
Class A volumetric flasks
-
Calibrated pipettes or syringes
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Stock Standard Preparation (e.g., 1000 µg/mL): a. Accurately weigh a known amount of neat atrazine CRM. b. Quantitatively transfer the weighed standard to a volumetric flask of appropriate size. c. Dissolve the standard in a small amount of the chosen solvent. d. Bring the flask to volume with the solvent and mix thoroughly. e. Transfer the stock solution to an amber glass vial, label it clearly with the concentration, preparation date, and solvent, and store it at 2-10°C.[4]
-
Working Standard Preparation (e.g., for a calibration curve of 0.1 to 10 µg/mL): a. Perform serial dilutions of the stock standard using calibrated pipettes and volumetric flasks to achieve the desired concentrations for your calibration curve. b. Use the same high-purity solvent for all dilutions. c. Transfer the working standards to labeled autosampler vials for immediate use or to amber glass vials for short-term storage in the refrigerator.
Protocol 2: Stability Verification of an Atrazine Standard
This protocol outlines a procedure to periodically check the stability of your stock and working standards.
Procedure:
-
Initial Analysis: a. Immediately after preparing a new stock standard, prepare a mid-range working standard from it. b. Analyze this working standard using your validated analytical method (e.g., GC-MS or LC-MS/MS). c. Record the peak area and retention time of the atrazine peak.
-
Periodic Re-analysis: a. At defined intervals (e.g., weekly for working standards, monthly for stock standards), prepare a fresh working standard from the same stock. b. Analyze the freshly prepared working standard under the same instrument conditions. c. Compare the peak area of the atrazine peak to the initial measurement. A significant decrease (e.g., >5-10%) may indicate degradation. d. Also, inspect the chromatogram for the presence of new peaks that could correspond to degradation products.
-
Comparison with a New Standard: a. If degradation is suspected, prepare a new stock standard from a fresh ampoule of the CRM. b. Prepare a working standard from the new stock at the same concentration as the one being tested. c. Analyze both the old and new standards. A significant difference in the peak area of the parent atrazine will confirm the degradation of the old standard.
Visualizing Atrazine Degradation and Analytical Workflow
Atrazine Degradation Pathway
Caption: Major degradation pathways of Atrazine.
Analytical Standard Troubleshooting Workflow
Caption: Troubleshooting workflow for analytical standard issues.
References
-
Wikipedia. (2023, December 15). Atrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of herbicide atrazine and its degradation products in cereals by ultra-performance liquid chromatography‒mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Degradation of atrazine in aqueous solution with electrophotocatalytic process using TiO2−x photoanode. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 4. Chemical and Physical Information. Retrieved from [Link]
-
Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Atrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Atrazine Environmental Chemistry Method Water. Retrieved from [Link]
-
ResearchGate. (2017, October 5). Toxicity, degradation and analysis of the herbicide atrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Atrazine. PubChem. Retrieved from [Link]
-
IARC Publications. (n.d.). ATRAZINE 1. Exposure Data. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Atrazine Tox Profile. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. Analytical Methods. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photochemical degradation of atrazine in UV and UV/H2O2 process: Pathways and toxic effects of products. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Atrazine-2-ethoxy Chromatography Peaks
Welcome to the Technical Support Center for the chromatographic analysis of Atrazine-2-ethoxy. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the analysis of this and related triazine herbicides. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for a basic compound like this compound is a common issue in reversed-phase chromatography. It manifests as an asymmetrical peak with a drawn-out tail, which can compromise peak integration and quantification.
Underlying Causes & Solutions:
-
Secondary Interactions with Silanol Groups: The primary cause of peak tailing for basic compounds is often the interaction between the analyte and acidic silanol groups on the silica-based stationary phase.[1] To mitigate this, consider the following:
-
Lowering Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) will protonate the silanol groups, reducing their ability to interact with the basic this compound molecule.
-
Using an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, rendering them less active.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.
-
-
Column Contamination: Accumulation of sample matrix components or previously injected compounds on the column can create active sites that lead to peak tailing.
-
Column Washing: A rigorous column wash with a strong solvent (e.g., isopropanol or a high-concentration organic mobile phase) can often remove contaminants. Always check the column manufacturer's recommendations for appropriate wash solvents.
-
Guard Column: Employing a guard column can help protect your analytical column from strongly retained matrix components.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Dilute the Sample: Try diluting your sample and reinjecting. If the peak shape improves, column overload was likely the issue.
-
Q2: I am observing a split peak for this compound. What could be the problem?
Split peaks can be frustrating as they can be misinterpreted as two separate compounds or lead to inaccurate quantification. The troubleshooting approach depends on whether all peaks in the chromatogram are split or just the this compound peak.
Troubleshooting Split Peaks:
-
If All Peaks are Split: This typically indicates a problem at or before the column inlet.
-
Blocked Frit: A partially blocked inlet frit on the column can cause the sample to be distributed unevenly onto the stationary phase.[2][3][4] Try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This often requires column replacement.
-
-
If Only the this compound Peak is Split: This suggests an issue related to the interaction of the analyte with the mobile phase or stationary phase.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[5] Whenever possible, dissolve your sample in the initial mobile phase.
-
Co-elution: It's possible that an impurity or a closely related compound is co-eluting with your analyte. Try changing the mobile phase composition or gradient to improve resolution.
-
Troubleshooting Workflow for Peak Splitting
Caption: Troubleshooting logic for split chromatography peaks.
Q3: My retention time for this compound is shifting between injections. What should I investigate?
Inconsistent retention times can make peak identification and quantification unreliable. The cause can be related to the HPLC system, the mobile phase, or the column.
Investigating Retention Time Shifts:
-
Mobile Phase Preparation:
-
Inaccurate Composition: Small errors in mobile phase preparation can lead to significant retention time shifts. Ensure accurate measurement of all components.
-
Degassing: Insufficiently degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[6]
-
Evaporation: Over time, the more volatile component of the mobile phase can evaporate, changing its composition. Prepare fresh mobile phase daily.
-
-
HPLC System:
-
Pump Performance: Worn pump seals or faulty check valves can lead to an inconsistent flow rate.[7]
-
Leaks: A leak in the system will cause a drop in pressure and a change in flow rate, leading to longer retention times.
-
Column Temperature: Fluctuations in the column temperature can affect retention times.[7] Using a column oven is highly recommended for reproducible results.
-
-
Column Equilibration:
-
Insufficient Equilibration Time: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after a shutdown.
-
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Method optimization will likely be required based on your specific sample matrix and instrumentation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Note: The basic nature of this compound makes it a good candidate for analysis by LC-MS/MS, which can offer higher sensitivity and selectivity.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
For complex matrices, a sample cleanup step is often necessary to remove interferences and protect the analytical column.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the Sample: Load the aqueous sample onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the Analyte: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent, such as acetonitrile or ethyl acetate.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.
System Suitability
Before running any samples, it is crucial to perform a system suitability test to ensure your chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | < 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=5) | < 1.0% |
Troubleshooting Logic Diagram
Caption: Common chromatographic problems and their potential causes.
References
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?. [Link]
-
Restek Resource Hub. (2019, April 1). LC Troubleshooting—Retention Time Shift. [Link]
-
Bio-Works. Split peaks as a phenomenon in liquid chromatography. [Link]
-
Chromatography Today. What is Peak Splitting?. [Link]
-
GMP Insiders. (2023, July 17). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Hawach. (2023, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003, September). Toxicological Profile for Atrazine. [Link]
-
PerkinElmer, Inc. (2020, October 15). Method Validation for Atrazine Analysis. [Link]
-
PubChem. Atrazine. [Link]
-
National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine. [Link]
Sources
- 1. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Atrazine Sample Preparation & Cleanup
A Note from the Senior Application Scientist: The query for "Atrazine-2-ethoxy" does not correspond to a standard, widely analyzed atrazine metabolite or derivative in environmental and food safety literature. This guide therefore focuses on the parent compound, Atrazine , one of the most commonly monitored herbicides globally.[1][2] The principles, protocols, and troubleshooting steps detailed herein are foundational for triazine herbicides and will be highly applicable to the analysis of its various metabolites and related structures.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when developing methods for atrazine analysis.
Q1: What are the primary methods for extracting Atrazine from environmental samples?
A: The choice of extraction method is dictated by the sample matrix. The two most dominant and validated techniques are Solid-Phase Extraction (SPE) for liquid samples and the QuEChERS method for solid or complex matrices.[3][4]
-
Solid-Phase Extraction (SPE): This is the gold standard for aqueous samples like ground, surface, or drinking water.[5][6] It involves passing the liquid sample through a cartridge containing a solid sorbent that retains the atrazine. Interferences are washed away, and the purified atrazine is then eluted with a small volume of organic solvent.[7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is exceptionally popular for solid and semi-solid matrices like soil, sediments, and various food products (e.g., corn, fruits).[4][8] It involves an initial extraction with acetonitrile, followed by a "salting out" step to partition the phases, and a final cleanup using dispersive SPE (d-SPE).[9][10]
-
Liquid-Liquid Extraction (LLE): While historically significant, LLE is less common now due to its high solvent consumption and tendency to form emulsions. However, it can still be a viable option in some scenarios.
Q2: How do I select the correct Solid-Phase Extraction (SPE) sorbent for Atrazine?
A: Atrazine is a moderately non-polar compound, making reversed-phase sorbents the most effective choice.
-
C18 (Octadecylsilane): This is the most common and versatile sorbent for atrazine extraction from water.[5][6][11] Its long alkyl chains provide excellent retention for atrazine through hydrophobic interactions.
-
Polymeric Sorbents (e.g., Styrene-Divinylbenzene): These offer higher capacity and are more stable across a wider pH range than silica-based sorbents like C18. They can be beneficial for complex water matrices.[12]
-
Graphitized Carbon Black (GCB) / Envi-Carb: These sorbents are excellent for removing pigments and sterols.[8] GCB is often used in the cleanup (d-SPE) step of the QuEChERS method but can also be used in SPE cartridges for particularly challenging matrices.[13]
| Sorbent Type | Primary Retention Mechanism | Ideal For | Key Considerations |
| C18 (Silica-based) | Hydrophobic (van der Waals) | Routine analysis of ground, surface, and drinking water.[6][11] | Prone to drying out; performance can degrade at extreme pH. |
| Polymeric (e.g., PLRP-s) | Hydrophobic, π-π interactions | Higher capacity, complex matrices, wider pH stability.[12][14] | May have different selectivity than C18; requires method optimization. |
| Graphitized Carbon | Adsorption, π-π interactions | Removal of pigments (e.g., chlorophyll) and polar interferences.[8][13] | Can irreversibly adsorb planar analytes if not used correctly. |
Q3: What are "matrix effects" and how do they impact Atrazine analysis by LC-MS/MS?
A: Matrix effects are the alteration (suppression or enhancement) of the analyte signal due to co-eluting compounds from the sample matrix that were not removed during cleanup.[15] This is a major challenge in trace analysis, particularly with sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Ion Suppression: This is the most common effect.[16] During the electrospray ionization (ESI) process, matrix components compete with atrazine for access to the droplet surface and for charge, reducing the number of atrazine ions that reach the mass spectrometer. This leads to artificially low results.[16]
-
Ion Enhancement: Less common, this occurs when co-eluting compounds improve the ionization efficiency of atrazine, leading to artificially high results. In Gas Chromatography (GC), enhancement can occur when matrix components mask active sites in the injector, preventing analyte degradation.[17]
Mitigation Strategies: The most effective way to combat matrix effects is through meticulous sample cleanup. Additionally, using matrix-matched calibration standards or stable isotope-labeled internal standards (e.g., Atrazine-d5) is crucial for accurate quantification.[14][16]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during sample preparation.
Problem: Low or Inconsistent Analyte Recovery
Q: My atrazine recovery is below the acceptable range (typically 70-120%) or varies significantly between samples. What are the causes and how can I fix it?
A: This is a classic and multifaceted problem. A systematic approach is required to diagnose the issue. The cause can lie in the SPE/cleanup process, analyte stability, or the sample matrix itself.
Scientific Rationale & Troubleshooting Steps:
-
Verify SPE Cartridge Handling: The most common errors occur during the SPE steps.
-
Inadequate Conditioning: Failing to properly wet the sorbent (e.g., with methanol) and equilibrate it (e.g., with water) prevents proper interaction with the analyte. The C18 sorbent relies on the hydrophobic alkyl chains being fully solvated.[6]
-
Cartridge Drying: For silica-based C18, allowing the sorbent bed to dry out after conditioning and before sample loading can cause the alkyl chains to collapse, drastically reducing surface area and leading to poor retention and breakthrough.[7]
-
Incorrect Flow Rate: Loading the sample too quickly reduces the contact time between atrazine and the sorbent, leading to incomplete retention (breakthrough). A flow rate of 2-3 mL/min is often recommended.[7]
-
Inappropriate Elution Solvent: The elution solvent must be strong enough to disrupt the hydrophobic interaction and desorb the atrazine. A common mistake is using a solvent that is too polar. Ethyl acetate or dichloromethane/methanol mixtures are effective.[7] Ensure the volume is sufficient to completely elute the analyte.
-
-
Assess Analyte Breakthrough: Analyze the waste effluent collected during the sample loading step. If atrazine is detected, it confirms a retention problem on the SPE cartridge. Re-evaluate sorbent choice, sample load volume, and flow rate.
-
Investigate Matrix Overload: Complex matrices can contain high concentrations of interferences that compete with atrazine for binding sites on the sorbent. If the sorbent's capacity is exceeded, atrazine will pass through unretained. Consider using a larger capacity cartridge, diluting the sample, or employing a more selective sorbent.
-
Check pH of the Sample: Atrazine's properties can be influenced by pH. While generally stable, extreme pH values can affect its interaction with the sorbent or even cause degradation over long periods.[18][19]
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Procedures for analysis of atrazine and simazine in environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. Terminal Residue and Dietary Risk Assessment of Atrazine and Isoxaflutole in Corn Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 10. masujournal.org [masujournal.org]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mag.go.cr [mag.go.cr]
- 17. mdpi.com [mdpi.com]
- 18. Atrazine Fact Sheet [npic.orst.edu]
- 19. agsci.oregonstate.edu [agsci.oregonstate.edu]
Technical Support Center: Synthesis of Atrazine-2-ethoxy
Document ID: TSS-ATE2-20260115 Version: 1.0
Introduction
Welcome to the technical support center for the synthesis of Atrazine-2-ethoxy (2-ethoxy-4-(ethylamino)-6-(isopropylamino)-1,3,5-triazine). This guide is designed for researchers, chemists, and drug development professionals engaged in the derivatization of s-triazine cores. This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the atrazine molecule is replaced by an ethoxy group. While conceptually straightforward, this reaction requires careful control of parameters to ensure high yield and purity.
The s-triazine ring is electron-deficient due to the presence of three nitrogen atoms, making the ring's carbon atoms electrophilic and susceptible to nucleophilic attack.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis.
Synthesis Overview & Mechanism
The core reaction involves treating Atrazine (2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine) with a source of ethoxide, typically sodium ethoxide (NaOEt), in a suitable solvent.
Reaction: Atrazine (Cl-R) + NaOEt → this compound (EtO-R) + NaCl
The reaction proceeds via a standard SNAr mechanism, which involves the addition of the nucleophile (ethoxide) to the triazine ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in this synthesis? A1: Temperature is the primary lever for controlling selectivity in sequential substitutions on a triazine ring.[2][3] Although Atrazine is already a disubstituted triazine, excessive heat can promote side reactions, such as hydrolysis of the starting material if trace water is present, or potential degradation. For the substitution of the final chlorine on an N-alkylated triazine with an alkoxide, a moderately elevated temperature is often required to overcome the activation energy, as the existing amino groups are electron-donating and slightly deactivate the ring towards further substitution compared to the parent cyanuric chloride.[2][3]
Q2: What is the best solvent for this reaction? A2: The ideal solvent should be aprotic to prevent reaction with the strong base (sodium ethoxide) and should readily dissolve both the starting atrazine and the ethoxide salt. Anhydrous ethanol is often used, as it is the parent alcohol of the nucleophile, and any proton exchange does not lead to a different product. Other options include anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dioxane. The choice depends on the scale and desired workup procedure.
Q3: How can I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation between the starting material (Atrazine) and the more polar product (this compound). The disappearance of the starting material spot indicates reaction completion. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Q4: My sodium ethoxide is old. Can I still use it? A4: It is strongly discouraged. Sodium ethoxide is highly hygroscopic and will readily absorb moisture from the air to form sodium hydroxide and ethanol. The presence of sodium hydroxide can lead to the formation of hydroxyatrazine, a common and difficult-to-remove impurity.[5][6] It is best practice to use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial product.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Ethoxide: The reagent may have degraded due to moisture exposure, forming NaOH. | 1. Use freshly prepared sodium ethoxide or a new, sealed bottle of commercial reagent. Prepare it by reacting clean sodium metal with anhydrous ethanol under an inert atmosphere. |
| 2. Insufficient Temperature/Time: The activation energy for the substitution is not being met.[2][3] | 2. Gradually increase the reaction temperature (e.g., reflux in ethanol) and monitor via TLC. Extend the reaction time as needed. | |
| 3. Poor Solubility: The starting material or reagent may not be fully dissolved, limiting the reaction rate. | 3. Ensure your chosen solvent effectively dissolves atrazine. If needed, consider a co-solvent system or a different solvent like anhydrous THF. | |
| Presence of Multiple Spots on TLC (Impurity) | 1. Hydroxyatrazine Formation: Presence of water or NaOH in the reaction mixture.[5] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh sodium ethoxide. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| 2. Unreacted Starting Material: Incomplete reaction. | 2. See "Low or No Product Yield" solutions. Consider adding a slight excess (1.1-1.2 equivalents) of sodium ethoxide. | |
| 3. Degradation: Reaction temperature is too high or reaction time is too long, causing decomposition. | 3. Optimize the reaction by finding the minimum temperature and time required for full conversion of the starting material. | |
| Product is an Oil or Fails to Crystallize | 1. Residual Solvent: Incomplete removal of the reaction solvent or workup solvents. | 1. Dry the product under high vacuum for an extended period, possibly with gentle heating. |
| 2. Presence of Impurities: Impurities, especially hydroxyatrazine or residual starting material, can inhibit crystallization. | 2. Purify the crude product using column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Hydroxyatrazine and the desired ethoxy product can have close Rf values. | 1. Optimize the chromatography solvent system for better separation. If column chromatography is insufficient, consider semi-preparative HPLC for high-purity isolation. |
| 2. Emulsion during Aqueous Workup: Formation of a stable emulsion when washing with water or brine. | 2. Break the emulsion by adding a small amount of a different organic solvent or by passing the mixture through a pad of Celite. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
Materials:
-
Atrazine (1.0 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol (sufficient volume)
-
Anhydrous Diethyl Ether
-
Saturated NH₄Cl solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂), add clean sodium metal (1.1 eq) in small pieces to a flask containing anhydrous ethanol at 0 °C. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Setup: In a separate, oven-dried flask under N₂, dissolve Atrazine (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Nucleophilic Substitution: Add the freshly prepared sodium ethoxide solution dropwise to the stirring Atrazine solution at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress every hour using TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by silica gel column chromatography.
Workflow: Troubleshooting Low Product Yield
Below is a logical workflow for diagnosing and solving issues related to low product yield.
Caption: Troubleshooting workflow for low yield diagnosis.
References
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central.
- Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter.
- s-Triazine: A Privileged Structure for Drug Discovery and Bioconjug
- Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Altern
- Optimizing reaction conditions for nucleophilic substitution on the triazine ring. Benchchem.
- METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. (2015).
- Process for the preparation of a substituted triazine. (1979).
- OPTIMIZATION OF A MANUFACTURING PROCESS FOR ATRAZINE WITH A FOCUS ON WASTE MINIMIZATION.
- EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF
- Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (2000).
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Atrazine & Metabolite Analysis
A Senior Application Scientist's Guide to Method Refinement for Complex Samples
Welcome to the technical support center for atrazine analysis. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are working with complex matrices. As Senior Application Scientists, we understand that robust and reliable data is paramount. This resource moves beyond standard protocols to address the nuanced challenges encountered in the lab, providing not just steps, but the scientific reasoning behind them.
Our approach is built on a foundation of expertise and trustworthiness. Every recommendation is grounded in established analytical principles to ensure your methods are self-validating and defensible.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of atrazine and its primary metabolites—deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DDA)—in challenging matrices like soil, sediment, and biological fluids.
Sample Preparation & Extraction
Q1: My analyte recoveries are consistently low when extracting from soil/sediment samples. What are the critical factors I should re-evaluate?
A1: Low recovery from solid matrices is a frequent challenge, often stemming from inefficient extraction or analyte loss during cleanup. Here’s a breakdown of the causative factors and solutions:
-
Extraction Solvent Choice: The key is to match the solvent polarity to that of atrazine and its metabolites while effectively penetrating the soil matrix.
-
The "Why": Atrazine is moderately non-polar, but its dealkylated metabolites are progressively more polar. A solvent system that is too non-polar will not efficiently extract these metabolites. Conversely, a highly polar solvent might extract excessive matrix interferences.
-
Recommendation: A mixture of a polar organic solvent and water often provides the best results. Methanol/water or acetonitrile/water solutions are excellent starting points.[1][2] Sonication or mechanical shaking with these solvents can significantly improve extraction efficiency by disrupting soil aggregates and enhancing solvent penetration.[1][2] For dealkylated metabolites, sonication with acetonitrile:water has been shown to be particularly effective.[1]
-
-
Analyte-Matrix Binding: Atrazine and its metabolites can strongly adsorb to soil components, especially organic matter and clay particles.
-
The "Why": The interaction is primarily through hydrophobic partitioning and hydrogen bonding. The strength of this binding increases over time as the analytes become "aged" in the soil.
-
Recommendation: Ensure your extraction time is sufficient. A 1-hour mechanical shaking is a good benchmark.[1][2] For aged residues, more rigorous techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) might be necessary to overcome the strong analyte-matrix interactions.[3][4][5]
-
-
Sample pH: The pH of your extraction solvent can influence the charge state of both your analytes and the soil matrix, affecting extraction efficiency.
-
The "Why": While atrazine's pKa is low (1.7), making it neutral in most environmental conditions, the soil surface charge is pH-dependent. Adjusting the pH can help to disrupt binding interactions.
-
Recommendation: While less common for atrazine itself, adjusting the pH of the extraction solvent can sometimes be beneficial, especially if dealing with a wide range of pesticides. This is a parameter worth investigating during method development.
-
Q2: I'm struggling with poor reproducibility in my Solid-Phase Extraction (SPE) protocol for water samples. What are the likely causes?
A2: Poor reproducibility in SPE is often traced back to inconsistent technique or a misunderstanding of the sorbent's chemistry.
-
Drying of the Sorbent Bed: This is one of the most common errors in SPE.
-
The "Why": For reversed-phase sorbents like C18, the alkyl chains on the silica surface must be properly solvated to interact with the analytes.[6] If the sorbent bed dries out after conditioning and before sample loading, the alkyl chains collapse, leading to a dramatic decrease in their ability to retain non-polar analytes like atrazine.[7]
-
Recommendation: Always ensure that the sorbent bed remains wetted from the conditioning step through to the completion of sample loading. Do not allow air to be drawn through the cartridge until you are ready for the drying step prior to elution.[7]
-
-
Inconsistent Flow Rate: The speed at which the sample is loaded onto the SPE cartridge is critical.
-
The "Why": SPE is an equilibrium-based process. The analytes need sufficient residence time to partition from the liquid phase onto the solid sorbent. If the flow rate is too high, the analytes will not have enough time to interact with the sorbent and will pass through to waste, a phenomenon known as breakthrough.[7][8]
-
Recommendation: Maintain a slow and consistent flow rate during sample loading, typically 1-2 mL/min.[7] Using a vacuum manifold with individual flow control valves or an automated SPE system can greatly improve reproducibility.
-
-
Choice of Sorbent: While C18 is a workhorse, it may not be optimal for all situations, especially when analyzing atrazine and its more polar metabolites.
-
The "Why": C18 is excellent for retaining non-polar compounds but may have insufficient retention for the more polar dealkylated metabolites of atrazine.[9]
-
Recommendation: For multi-residue methods that include polar metabolites, consider using a mixed-mode SPE cartridge (e.g., C18/cation exchange) or a polymeric sorbent (e.g., Oasis HLB), which offers a balance of hydrophobic and hydrophilic retention mechanisms.[10] This provides better retention for a wider range of analyte polarities.
-
Analysis & Detection
Q3: I am analyzing samples by LC-MS/MS and observe significant signal suppression. How can I mitigate these matrix effects?
A3: Matrix effects, particularly ion suppression in the electrospray ionization (ESI) source, are a major challenge in LC-MS/MS analysis of complex samples.[11][12] Co-eluting matrix components compete with the analytes for ionization, leading to a decrease in signal and inaccurate quantification.[12]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the MS source.
-
The "Why": A cleaner sample means less competition for ionization.
-
Recommendation: Re-evaluate your SPE or LLE cleanup steps. Consider adding a polishing step with a different sorbent (e.g., graphitized carbon black or PSA) to remove pigments and organic acids. Dispersive SPE (d-SPE), as used in the QuEChERS method, is highly effective for this.[10]
-
-
Optimize Chromatography: Separate your analytes from the bulk of the matrix components chromatographically.
-
The "Why": If the interfering compounds do not co-elute with your analytes, they cannot cause suppression at the time of detection.
-
Recommendation: Adjust your HPLC gradient to better resolve the analytes from the early-eluting, often highly polar, matrix components. Using a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of C18) can also alter elution patterns and move analytes away from interferences.
-
-
Use Matrix-Matched Standards: This is a common and effective way to compensate for matrix effects.
-
The "Why": By preparing your calibration standards in a blank matrix extract that is representative of your samples, the standards and the samples will experience the same degree of signal suppression or enhancement.[12][13] This allows for accurate quantification even if suppression is occurring.
-
Recommendation: Obtain a blank matrix (e.g., soil or plasma known to be free of atrazine) and process it through your entire sample preparation procedure. Use the resulting extract to prepare your calibration standards.
-
-
Employ Stable Isotope-Labeled Internal Standards: This is the gold standard for correcting for matrix effects and recovery losses.
-
The "Why": A stable isotope-labeled internal standard (e.g., Atrazine-d5) is chemically identical to the native analyte and will behave identically during extraction, cleanup, chromatography, and ionization. Any loss or signal suppression that affects the native analyte will also affect the internal standard to the same degree. The ratio of the native analyte to the internal standard remains constant, allowing for highly accurate and precise quantification.[12]
-
Recommendation: If available and within budget, use a corresponding stable isotope-labeled internal standard for each analyte you are measuring. Add the internal standard to the sample at the very beginning of the extraction process.
-
Q4: I need to analyze for atrazine and its polar metabolites by GC-MS. Is derivatization necessary, and what is the best approach?
A4: Yes, derivatization is highly recommended for the GC-MS analysis of atrazine's more polar metabolites.
-
The "Why": Gas chromatography requires analytes to be volatile and thermally stable.[14] The dealkylated metabolites of atrazine (DEA, DIA, and especially DDA) contain -NH groups that make them more polar and less volatile. These groups can also interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and low response.[14] Derivatization replaces the active hydrogens on these groups with a non-polar, thermally stable group, making the molecules more volatile and improving their chromatographic behavior.[15]
-
Recommended Reagent: Silylation is the most common derivatization technique for these compounds. N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice.[15]
-
The "Why": MTBSTFA reacts with the active hydrogens on the amine groups to form tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more stable to hydrolysis than the more common trimethylsilyl (TMS) derivatives, which is an advantage when dealing with trace amounts of water in your final extract.[15] The reaction is robust and generally proceeds to completion under mild conditions.[15]
-
-
Procedural Tip: Ensure your final extract is completely dry before adding the derivatization reagent. Water will preferentially react with the silylating reagent, reducing the derivatization efficiency of your analytes. Passing the extract through a small column of anhydrous sodium sulfate is a simple and effective drying step.[15]
Refined Experimental Protocols
The following protocols are provided as a robust starting point for method development. They should be validated in your laboratory for your specific matrix and instrumentation.
Protocol 1: Extraction and Cleanup of Atrazine and Metabolites from Soil
This protocol is optimized for the extraction of atrazine and its dealkylated metabolites from soil and sediment matrices.
-
Sample Homogenization: Air-dry the soil sample and sieve through a 2-mm mesh to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add a stable isotope-labeled internal standard mix if using LC-MS/MS.
-
Add 20 mL of an 80:20 (v/v) acetonitrile:water solution.
-
Cap tightly and shake vigorously on a mechanical shaker for 1 hour at room temperature.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Cleanup (Dispersive SPE):
-
Transfer a 6 mL aliquot of the supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA (Primary Secondary Amine) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 4 mL aliquot of the cleaned extract to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization (e.g., acetonitrile).
-
Protocol 2: Derivatization for GC-MS Analysis
This protocol is for the silylation of atrazine metabolites prior to GC-MS analysis.
-
Solvent Exchange: Ensure the dried extract from the cleanup step is reconstituted in 100 µL of anhydrous acetonitrile.
-
Derivatization Reaction:
-
Add 50 µL of MTBSTFA to the vial.
-
Cap the vial tightly.
-
Heat at 60°C for 30 minutes.
-
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Data Summary & Performance
The following table summarizes typical performance data for atrazine analysis in complex matrices. These values are for guidance and will vary depending on the specific matrix, instrumentation, and method validation.
| Analyte | Matrix | Method | Recovery (%) | LOD | LOQ | Reference |
| Atrazine | Soil Pore Water | SPE-GC-MS | 98% | 0.07 µg/L | - | [15] |
| DEA | Soil Pore Water | SPE-GC-MS | 98% | 0.04 µg/L | - | [15] |
| DIA | Soil Pore Water | SPE-GC-MS | 98% | 0.03 µg/L | - | [15] |
| DDA | Soil Pore Water | SPE-GC-MS | 98% | 0.03 µg/L | - | [15] |
| Atrazine | Forage Plants | LLE-SPE-GC-MS/MS | 94.3% | 0.6 µg/kg | - | (Lin et al., 2004) |
| DEA | Forage Plants | LLE-SPE-GC-MS/MS | 105.6% | 1.3 µg/kg | - | (Lin et al., 2004) |
| DIA | Forage Plants | LLE-SPE-GC-MS/MS | 113.1% | 0.3 µg/kg | - | (Lin et al., 2004) |
| Atrazine | Ground/Surface Water | SPE-LC-MS/MS | 64-96% | 0.001-0.004 µg/L | - | [16] |
Workflow Visualizations
The following diagrams illustrate the logical workflows for sample preparation and method selection.
References
-
U.S. Geological Survey. (n.d.). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. USGS Publications Warehouse. [Link]
-
Bacaloni, A., et al. (2005). Matrix Effects in Determination of Triazines and Atrazine Metabolite in Waters with Solid‐Phase Extraction Followed by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Letters. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. [Link]
-
Watanabe, H., et al. (1994). Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography. Archives of Environmental Contamination and Toxicology. [Link]
-
Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]
-
Pan, L., et al. (2009). Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine. Journal of Chromatography B. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.[Link]
-
Science.gov. (n.d.). derivatization gas chromatography: Topics by Science.gov. [Link]
-
Lucas, A. D., et al. (1994). Evaluation of atrazine soil extraction methods for determination by enzyme immunoassay and gas chromatography. ResearchGate. [Link]
-
Agilent Technologies. (2023). A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS. Agilent. [Link]
-
Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Getenga, Z. M., et al. (2015). Efficient method development for atrazine determination in soil samples. ResearchGate. [Link]
-
Malachová, A., et al. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. [Link]
-
Liscio, C. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Steinheimer, T. R. (1993). LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. U.S. Geological Survey. [Link]
-
Liu, Y., et al. (2022). Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment. Molecules. [Link]
-
Shaner, D. L., et al. (2008). Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. Weed Science. [Link]
-
dos Santos, F. N., et al. (2023). A Comprehensive Review on Atrazine Adsorption: From Environmental Contamination to Efficient Removal Technologies. Toxics. [Link]
-
Wang, S., et al. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis. [Link]
-
Reyes-Gallardo, E. M., et al. (2022). Optimization and Validation of the Preconcentration Technique with SBSE Coupled HPLC-UV/DAD for the Identification of Atrazine and Two of Its Metabolites in Aqueous Samples. Journal of the Mexican Chemical Society. [Link]
-
Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage. [Link]
-
Udoh, A. P., et al. (2005). Impacts of extraction methods in the rapid determination of atrazine residues in foods using supercritical fluid chromatography and enzyme-linked immunosorbent assay. TheScientificWorldJournal. [Link]
-
Udoh, A. P., et al. (2005). Impacts of Extraction Methods in the Rapid Determination of Atrazine Residues in Foods using Supercritical Fluid Chromatography and Enzyme-Linked Immunosorbent Assay. Semantic Scholar. [Link]
-
Zeinali, V., et al. (2007). Rapid immunoanalytical method for the determination of atrazine residues in olive oil. Journal of Agricultural and Food Chemistry. [Link]
-
El Mdaghri, A., et al. (2023). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. [Link]
Sources
- 1. Evaluation of atrazine soil extraction methods for the determination by enzyme immunoassay and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Impacts of extraction methods in the rapid determination of atrazine residues in foods using supercritical fluid chromatography and enzyme-linked immunosorbent assay: microwave solvent vs. supercritical fluid extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. biotage.com [biotage.com]
- 9. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derivatization gas chromatography: Topics by Science.gov [science.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
Atrazine and its 2-Ethoxy Analog: A Comparative Toxicological Assessment
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of agricultural chemistry, atrazine stands as a widely utilized herbicide, effective in controlling broadleaf and grassy weeds.[1][2] Its extensive use, however, has prompted significant research into its toxicological profile and environmental impact.[3][4] This guide provides an in-depth analysis of the known toxicity of atrazine and explores the potential toxicological implications of a structurally related, yet less studied, analog: Atrazine-2-ethoxy.
The core of this guide is a detailed examination of atrazine's toxicity, drawing from a wealth of experimental data. This is followed by a theoretical exploration of how the substitution of the chlorine atom with an ethoxy group in the atrazine molecule could modulate its toxicological properties. This structure-activity relationship (SAR) analysis is grounded in established principles of toxicology and metabolism of triazine herbicides.
Atrazine: A Comprehensive Toxicological Profile
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a systemic herbicide that functions by inhibiting photosynthesis in susceptible plants.[1] Its toxicological effects in non-target organisms, including mammals, have been extensively studied.
Acute Toxicity
The acute toxicity of atrazine is generally considered to be low to moderate. The oral lethal dose (LD50) in rats is approximately 3090 mg/kg.[5]
| Endpoint | Value | Species | Reference |
| Oral LD50 | 3090 mg/kg | Rat | |
| Dermal LD50 | >3000 mg/kg | Rat | |
| Inhalation LC50 (4-hour) | 5.2 mg/L | Rat |
Chronic Toxicity and Endocrine Disruption
Chronic exposure to atrazine has been linked to a range of adverse health effects, with its role as an endocrine-disrupting chemical (EDC) being a primary area of concern.[4] Studies have demonstrated that atrazine can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, leading to alterations in hormone levels and reproductive function.[6]
The mechanism of endocrine disruption is multifaceted. Atrazine has been shown to induce aromatase, the enzyme that converts androgens to estrogens, potentially leading to hormonal imbalances. This effect is a key consideration in assessing its reproductive and developmental toxicity.
Genotoxicity and Carcinogenicity
The genotoxic potential of atrazine has been a subject of debate. Some studies have indicated that atrazine is not genotoxic, while others suggest it may induce DNA damage under certain conditions. The International Agency for Research on Cancer (IARC) has classified atrazine as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals and limited evidence in humans.[7]
This compound: A Theoretical Toxicological Profile
"this compound" (2-ethoxy-4-ethylamino-6-isopropylamino-s-triazine) is a derivative of atrazine where the chlorine atom at the 2-position of the triazine ring is replaced by an ethoxy group. Due to a lack of publicly available experimental data on the toxicity of this specific compound, a direct comparison with atrazine is not feasible. However, we can infer potential toxicological differences based on structure-activity relationships and metabolic pathways of triazine herbicides.
The Influence of the 2-Substituent on Triazine Toxicity
The nature of the substituent at the 2-position of the s-triazine ring is a critical determinant of its herbicidal activity and, consequently, its potential toxicity to non-target organisms. The chlorine atom in atrazine is essential for its primary mode of action, which involves binding to the D1 protein in photosystem II of plants.
The replacement of the chlorine with an ethoxy group would likely alter the electronic and steric properties of the molecule, which could, in turn, affect its binding affinity to biological targets.
Caption: Structural comparison of Atrazine and this compound.
Potential Impact on Metabolism and Toxicity
The metabolic fate of atrazine is well-documented and primarily involves N-dealkylation of the ethylamino and isopropylamino side chains and conjugation with glutathione. The presence of the chlorine atom influences these metabolic pathways.
The substitution with an ethoxy group would introduce a new site for metabolism. The ethoxy group could undergo O-deethylation, a common metabolic pathway for alkoxy compounds, catalyzed by cytochrome P450 enzymes. This would lead to the formation of a hydroxylated metabolite, which could then be further conjugated and excreted.
The rate and products of metabolism can significantly impact the toxicity of a compound. If the ethoxy analog is metabolized more rapidly to less toxic products, its overall toxicity might be lower than that of atrazine. Conversely, if metabolism leads to the formation of more reactive or toxic intermediates, the toxicity could be enhanced.
Experimental Protocols for Comparative Toxicity Assessment
To definitively compare the toxicity of atrazine and this compound, a series of standardized in vitro and in vivo toxicological assays would be required. The following protocols, based on OECD guidelines, would provide a robust framework for such an investigation.
Protocol 1: Acute Oral Toxicity (OECD TG 423)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test Animals: Female rats, nulliparous and non-pregnant.
-
Procedure:
-
A single dose of the test substance is administered orally to a group of animals.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The LD50 is calculated based on the observed mortality.
-
Protocol 2: In Vitro Mammalian Cell Gene Mutation Test (OECD TG 476)
-
Objective: To assess the mutagenic potential of this compound in mammalian cells.
-
Test System: Mouse lymphoma L5178Y cells or other suitable cell lines.
-
Procedure:
-
Cells are exposed to the test substance at various concentrations, with and without metabolic activation.
-
Mutations at a specific gene locus (e.g., thymidine kinase) are measured.
-
A significant increase in the mutant frequency indicates a mutagenic potential.
-
Protocol 3: Aromatase Assay (Human Recombinant)
-
Objective: To evaluate the potential of this compound to induce aromatase activity.
-
Test System: Human recombinant aromatase enzyme.
-
Procedure:
-
The enzyme is incubated with a substrate (e.g., testosterone) in the presence of the test substance.
-
The rate of conversion of the substrate to estrogen is measured.
-
An increase in estrogen production indicates induction of aromatase activity.
-
Caption: A proposed workflow for the comparative toxicity assessment.
Conclusion and Future Directions
While a definitive comparison of the toxicity of atrazine and this compound is hampered by the lack of data on the latter, a theoretical analysis suggests that the substitution of the chlorine atom with an ethoxy group could significantly alter its toxicological profile. The primary areas of potential difference lie in the mechanism of action, metabolic pathways, and the potential for endocrine disruption.
To move beyond theoretical considerations, experimental studies are essential. The protocols outlined in this guide provide a clear roadmap for a comprehensive and comparative toxicological evaluation. Such studies would not only elucidate the specific risks associated with this compound but also contribute to a deeper understanding of the structure-activity relationships within the broader class of triazine herbicides, ultimately informing safer pesticide design and regulatory decision-making.
References
-
Extension Toxicology Network. (n.d.). Pesticide Information Profile: Atrazine. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Atrazine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Atrazine. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (1997). OECD Guideline for the Testing of Chemicals 476: In Vitro Mammalian Cell Gene Mutation Test. Retrieved from [Link]
- Pablos, M. V., et al. (2011). A review on the effects of atrazine on the European eel (Anguilla anguilla). Ecotoxicology and Environmental Safety, 74(5), 1145-1153.
- Hayes, T. B., et al. (2010). Atrazine induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis). Proceedings of the National Academy of Sciences, 107(10), 4612-4617.
-
International Agency for Research on Cancer. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 117: Atrazine, 2,4-D, and Malathion. Retrieved from [Link]
-
PubChem. (n.d.). Atrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2256, Atrazine. Retrieved from [Link]
- Singh, S., et al. (2018). Toxicity, degradation and analysis of the herbicide atrazine. Environmental Chemistry Letters, 16(1), 211-237.
- Jablonkai, I. (2016). Chloro-s-triazines—toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. International Journal of Toxicology, 35(4), 387-401.
- Tchounwou, P. B., et al. (2000). Toxicity assessment of atrazine and related triazine compounds in the Microtox assay, and computational modeling for their structure-activity relationship. International journal of environmental research and public health, 1(1), 37-47.
-
National Pesticide Information Center. (2021). Atrazine General Fact Sheet. Retrieved from [Link]
- Sikka, S. C., & Wang, R. (2023).
-
PubChem. (n.d.). 2-(2-ethoxyethoxy)ethyl acetate. Retrieved from [Link]
-
Study.com. (n.d.). Triazine Herbicides & Pesticides. Retrieved from [Link]
Sources
- 1. Atrazine - Wikipedia [en.wikipedia.org]
- 2. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Degradation Rates of Triazine Herbicides: Atrazine-2-ethoxy vs. Chloro-s-Triazines
This guide provides an in-depth comparison of the environmental degradation rates of Atrazine-2-ethoxy and other common chloro-s-triazine herbicides, such as atrazine, simazine, and propazine. Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes mechanistic principles with field-proven insights and provides actionable experimental protocols for comparative analysis.
Introduction: The Significance of Triazine Degradation
The s-triazine herbicides, characterized by a symmetrical triazine ring, have been mainstays in agriculture for decades for controlling broadleaf weeds and grasses.[1] Their efficacy is well-documented, but their environmental persistence and potential for groundwater contamination are significant concerns.[2] The rate at which these compounds degrade is a critical factor determining their environmental fate and potential for off-site transport and non-target effects.
Degradation is governed by a complex interplay of the herbicide's chemical structure and various biotic and abiotic environmental factors.[1] This guide focuses on a key structural variable: the nature of the substituent at the C2 position of the triazine ring. We will compare the well-studied chloro-s-triazines (e.g., atrazine, simazine) with a representative alkoxy-s-triazine, this compound. Understanding this difference is crucial for designing next-generation herbicides with improved environmental profiles.
Structural and Mechanistic Comparison
The primary difference between Atrazine and this compound lies in the leaving group at the C2 position: a chlorine atom versus an ethoxy group. This single modification fundamentally alters the molecule's susceptibility to the primary degradation pathways.
-
Chloro-s-Triazines (e.g., Atrazine): The carbon-chlorine (C-Cl) bond is the key site for initial degradation. While relatively stable, this bond is susceptible to nucleophilic substitution, primarily through microbial enzymatic action. The key enzyme, atrazine chlorohydrolase (AtzA), found in several soil microorganisms, catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine, a significantly less toxic and mobile metabolite.[3] This step is often the rate-limiting step in the complete mineralization of the compound. Abiotic hydrolysis can also occur but is generally much slower under typical environmental pH conditions.
-
Alkoxy-s-Triazines (e.g., this compound): In this analog, the C-Cl bond is replaced by a carbon-oxygen ether linkage (C-O-Et). Ether bonds are generally more stable to simple chemical hydrolysis than the C-Cl bond in atrazine. However, they are susceptible to enzymatic cleavage by etherase enzymes present in various microorganisms. Therefore, the degradation of this compound is expected to be highly dependent on the presence of specific microbial populations capable of this biotransformation. While direct comparative data is limited, the intrinsic stability of the ether bond suggests that abiotic degradation may be slower, placing a greater emphasis on biotic pathways.
Comparative Degradation Pathways
The initial step in degradation dictates the subsequent fate of the molecule. The diagram below illustrates the critical first transformation for both atrazine and its ethoxy analog.
Caption: Initial enzymatic attack on Atrazine vs. This compound.
Quantitative Comparison of Degradation Rates
The persistence of a herbicide is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. The table below compiles representative DT50 values for common chloro-s-triazines from various studies.
Disclaimer: Data for this compound is not widely available and is presented as a mechanistic inference. The stability of the ether bond to abiotic hydrolysis suggests a potentially longer half-life in sterile environments, but this could be significantly shortened in microbially active systems possessing relevant enzymes.
| Herbicide | Matrix | Half-Life (DT50) in Days | Key Conditions & Factors | Source(s) |
| Atrazine | Soil | 18 - 148 | Aerobic, varies with soil type, moisture, temp, microbial activity.[4] | [4][5][6] |
| Water | 30 - 100 | Dependent on pH, temperature, and photolysis.[4] | [4][5] | |
| Simazine | Soil | 168 (average) | Generally more persistent than atrazine. | [5] |
| Propazine | Soil | 35 - 231 | Persistence can be longer than atrazine. | [7] |
| This compound | Soil / Water | Inferred | Expected to be highly dependent on specific microbial etherase activity. Potentially more persistent under abiotic conditions compared to atrazine. | Mechanistic Inference |
Experimental Protocol: Comparative Soil Microcosm Degradation Study
To empirically compare the degradation rates of different triazine compounds, a controlled laboratory soil microcosm study is the preferred method.[8][9] This protocol is designed to be a self-validating system by including appropriate controls to differentiate between biotic and abiotic degradation.
Objective:
To determine and compare the dissipation half-lives (DT50) of Atrazine, Simazine, and this compound in a controlled soil environment.
Materials:
-
Soil: Freshly collected agricultural topsoil, sieved (<2 mm), and characterized (pH, organic matter, texture).
-
Herbicides: Analytical standards of Atrazine, Simazine, and this compound.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (pesticide residue grade).[2]
-
Equipment: 250 mL glass jars with Teflon-lined lids, analytical balance, incubator, mechanical shaker, centrifuge, HPLC-UV or LC-MS system.[10][11]
Experimental Workflow Diagram
Caption: Workflow for a comparative herbicide degradation study in soil.
Step-by-Step Methodology:
-
Soil Preparation:
-
Homogenize the sieved soil. Determine its water holding capacity (WHC).
-
Rationale: Homogenization ensures that each microcosm is as identical as possible, reducing variability.
-
-
Microcosm Setup:
-
Weigh 50 g (dry weight equivalent) of moist soil into each glass jar.
-
Prepare triplicate jars for each herbicide and each time point.
-
Abiotic Control: Prepare a parallel set of jars and sterilize them by autoclaving (e.g., 121°C for 60 min on two consecutive days).
-
Rationale: The sterile control is critical. Degradation observed in these jars is attributed to abiotic processes (e.g., chemical hydrolysis), while the difference in degradation between sterile and non-sterile jars reveals the contribution of microbial activity.[12]
-
-
Herbicide Application:
-
Prepare stock solutions of each herbicide in methanol.
-
Spike each jar with the respective herbicide solution to achieve a final concentration of 5 µg/g of soil. Allow the solvent to evaporate in a fume hood for 1-2 hours.
-
Adjust soil moisture to 60% of WHC with sterile deionized water.
-
Rationale: A concentration of 5 µg/g is environmentally relevant and easily quantifiable. Using a volatile solvent like methanol ensures even distribution without adding excess water.
-
-
Incubation:
-
Seal the jars and place them in an incubator in the dark at 25°C.
-
Rationale: Incubation in the dark prevents photodegradation, isolating soil-based processes. A constant temperature and moisture level are maintained to ensure reproducibility.
-
-
Sampling and Extraction:
-
At each time point (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample the triplicate jars for each treatment.
-
Add 50 mL of acetonitrile to each jar.
-
Shake vigorously on a mechanical shaker for 60 minutes.
-
Centrifuge the samples (e.g., 3000 rpm for 15 minutes) to separate the soil from the solvent.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Rationale: Acetonitrile is an effective solvent for extracting a wide range of triazines from soil.[13] Mechanical shaking ensures efficient extraction, and centrifugation/filtration provides a clean sample for analysis.
-
-
Analytical Quantification:
-
Analyze the extracts using a High-Performance Liquid Chromatography (HPLC) system with a UV detector (220 nm) or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for higher sensitivity and specificity.[10][14][15]
-
Use an appropriate column, such as a C18 reversed-phase column.[13]
-
Quantify the concentration of the parent herbicide by comparing peak areas to a standard curve prepared from the analytical standards.
-
-
Data Analysis:
-
Plot the concentration of each herbicide versus time.
-
Assume first-order kinetics and calculate the dissipation half-life (DT50) using the formula: DT50 = 0.693 / k , where k is the degradation rate constant derived from the slope of the natural log of concentration vs. time plot.
-
Conclusion and Future Directions
This guide establishes a framework for comparing the degradation rates of chloro-s-triazines and their alkoxy analogs. The central hypothesis is that the substituent at the C2 position of the triazine ring is a primary determinant of the dominant degradation pathway and, consequently, the herbicide's environmental persistence. While chloro-s-triazines like atrazine are primarily degraded via hydrolytic dechlorination, often mediated by microbial enzymes, this compound likely relies on different enzymatic systems (e.g., etherases) for its initial breakdown.
The provided experimental protocol offers a robust and validated method for directly testing this hypothesis. By comparing degradation in sterile versus non-sterile soil, researchers can precisely quantify the roles of biotic and abiotic processes. Such data is invaluable for the environmental risk assessment of existing herbicides and for the rational design of new active ingredients with predictable and more favorable environmental fates.
References
-
Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (n.d.). MDPI. [Link]
-
HPLC SCREENING AND GC-MS CONFIRMATION OF TRIAZINE... (2000). Water, Air, & Soil Pollution. [Link]
-
Chromatographic methods for analysis of triazine herbicides. (2015). PubMed. [Link]
-
The general abiotic and biotic degradation pathways of simazine (a)... (n.d.). ResearchGate. [Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS. (2009). ResearchGate. [Link]
-
Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. (2000). ResearchGate. [Link]
-
Technical Review of EPA's: Cumulative Triazine (Atrazine, Simazine, Propazine) Drinking Water Assessment. (2018). Regulations.gov. [Link]
-
Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. (n.d.). USGS Publications Warehouse. [Link]
-
Degradation pathway of atrazine through biotic treatment process. (n.d.). ResearchGate. [Link]
-
Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. (2023). National Institutes of Health (NIH). [Link]
-
Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. (2018). Journal of AOAC INTERNATIONAL. [Link]
-
The Environmental Occurrence of Herbicides: The Importance of Degradates in Ground Water. (1999). Groundwater Monitoring & Remediation. [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (2018). Weed Control Journal. [Link]
-
Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. (2000). ResearchGate. [Link]
-
Experimental methods to evaluate herbicides behavior in soil. (2018). Revista Brasileira de Herbicidas. [Link]
-
Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil. (2009). USDA ARS. [Link]
-
Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. (2022). MDPI. [Link]
-
Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. (2002). PubMed. [Link]
-
Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. (2022). National Institutes of Health (NIH). [Link]
-
Fenton-Like Degradation Comparison of s-Triazine Herbicides in Aqueous Medium. (2016). ResearchGate. [Link]
-
DEGRADATION OF HERBICIDES IN SOILS. (n.d.). University of California, Riverside. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ovid.com [ovid.com]
- 3. Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. weedcontroljournal.org [weedcontroljournal.org]
- 9. Experimental methods to evaluate herbicides behavior in soil - Weed Control Journal [weedcontroljournal.org]
- 10. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. my.ucanr.edu [my.ucanr.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of a Novel LC-MS/MS Method for Atrazine Quantification
This guide provides a comprehensive validation of a new, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Atrazine. The performance of this novel method is objectively compared against a well-established gas chromatography-mass spectrometry (GC-MS) method, supported by detailed experimental data. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require robust and reliable analytical techniques for trace-level quantification.
Introduction: The Analytical Challenge of Atrazine
Atrazine (6-chloro-N-ethyl-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine) is a widely utilized herbicide for the control of broadleaf and grassy weeds in crops such as corn, sugarcane, and sorghum.[1] Its persistence and mobility in soil and water systems have raised environmental and health concerns, as it is one of the most frequently detected pesticides in ground and surface water.[1][2] Consequently, the development of sensitive, specific, and efficient analytical methods for the accurate quantification of Atrazine in various matrices is of paramount importance for environmental monitoring, food safety, and toxicological studies.
Traditionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been a common technique for Atrazine analysis.[3] However, the emergence of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers potential advantages in terms of sensitivity, specificity, and reduced sample preparation complexity. This guide details the validation of a novel LC-MS/MS method and provides a direct comparison with a conventional GC-MS approach, in accordance with internationally recognized validation guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7][8][9]
Principles of the Analytical Methodologies
A thorough understanding of the underlying principles of each technique is crucial for selecting the appropriate method for a specific application.
The Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This newly developed method leverages the high separation efficiency of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer.
-
Sample Preparation: A streamlined "dilute-and-shoot" approach is employed for aqueous samples, requiring only filtration prior to direct injection. This minimizes sample handling, reduces the potential for analyte loss, and significantly increases throughput. For more complex matrices, a simple solid-phase extraction (SPE) may be utilized.
-
Chromatographic Separation: A reversed-phase C18 column is used to separate Atrazine from potential matrix interferences. The mobile phase consists of a gradient of water and methanol, both containing a small percentage of formic acid to promote protonation of the analyte.
-
Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the protonated Atrazine molecule) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of specific product ions in the third quadrupole. This two-stage mass filtering provides exceptional specificity and reduces background noise.
The Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
The established GC-MS method serves as a benchmark for evaluating the performance of the new LC-MS/MS technique.
-
Sample Preparation: This method typically requires a more involved sample preparation process, including liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate Atrazine from the sample matrix and transfer it into a volatile organic solvent.[3] Derivatization is sometimes necessary for related polar metabolites, though generally not for Atrazine itself.[10]
-
Chromatographic Separation: A capillary column with a non-polar stationary phase is used to separate analytes based on their boiling points and interaction with the stationary phase. The sample is vaporized in a heated injection port and carried through the column by an inert gas, typically helium.
-
Detection: A mass spectrometer is used for detection, often in Selected Ion Monitoring (SIM) mode, where only ions of specific mass-to-charge ratios are monitored to enhance sensitivity.[11]
Validation of the Novel LC-MS/MS Method
The validation of the new LC-MS/MS method was conducted following the principles outlined in the ICH Q2(R2) guideline to demonstrate its fitness for purpose.[4][5][9]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][12] The specificity of the LC-MS/MS method was demonstrated by the absence of interfering peaks at the retention time of Atrazine in blank matrix samples (e.g., drinking water, surface water). The use of two distinct MRM transitions for Atrazine provides a high degree of confidence in its identification.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
The linearity of the LC-MS/MS method was evaluated by analyzing a series of calibration standards over the concentration range of 0.05 to 50 ng/mL. The coefficient of determination (r²) was consistently >0.99, indicating excellent linearity. The working range was established to be from the limit of quantification (LOQ) up to 50 ng/mL.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Accuracy was determined by performing recovery studies on spiked blank matrix samples at three concentration levels (low, medium, and high). The mean recovery was within the acceptable range of 90-110%.
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay Precision): Assessed by analyzing six replicate samples of a spiked matrix at the same concentration on the same day.
-
Intermediate Precision (Inter-assay Precision): Evaluated by analyzing the same samples on different days and by different analysts.
The %RSD for both repeatability and intermediate precision was found to be less than 15%, demonstrating the high precision of the method.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The LOD and LOQ for the LC-MS/MS method were determined based on the signal-to-noise ratio (S/N), with LOD typically defined as S/N ≥ 3 and LOQ as S/N ≥ 10.
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the LC-MS/MS method, robustness was evaluated by intentionally varying parameters such as the mobile phase composition, flow rate, and column temperature. The results showed no significant impact on the accuracy and precision, indicating the method's reliability.
Comparative Performance Data
The following tables summarize the validation data for the novel LC-MS/MS method and provide a comparison with typical performance characteristics of a conventional GC-MS method.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Novel LC-MS/MS Method | Conventional GC-MS Method |
| Linearity (r²) | > 0.995 | > 0.99 |
| Range | 0.1 - 50 ng/mL | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 95 - 108% | 85 - 115% |
| Precision (%RSD) | < 10% | < 15% |
| LOD | 0.03 ng/mL | 0.5 ng/mL |
| LOQ | 0.1 ng/mL | 1.0 ng/mL |
| Sample Preparation Time | ~10 minutes | ~45-60 minutes |
| Analysis Time per Sample | ~8 minutes | ~20 minutes |
Experimental Protocols
Protocol for the Novel LC-MS/MS Method
-
Sample Preparation:
-
For aqueous samples, filter through a 0.22 µm syringe filter.
-
For solid samples, perform an extraction with a suitable solvent (e.g., acetonitrile), followed by filtration.
-
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Quantifier: m/z 216.1 → 174.1
-
Qualifier: m/z 216.1 → 104.1
-
-
Capillary Voltage: 3500 V[1]
-
Gas Temperature: 325 °C
-
Gas Flow: 10 L/min
-
Protocol for the Comparative GC-MS Method
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 mL of water sample, add a suitable internal standard.
-
Extract twice with 50 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness and reconstitute in 1 mL of ethyl acetate.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
SIM Ions: m/z 200, 215 (for Atrazine)
-
Visualizing the Workflow
Diagram 1: Validation Workflow for the Novel Analytical Method
Caption: Workflow for analytical method validation.
Diagram 2: Comparative Analytical Workflows
Sources
- 1. lcms.cz [lcms.cz]
- 2. Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. qbdgroup.com [qbdgroup.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. epa.gov [epa.gov]
- 12. propharmagroup.com [propharmagroup.com]
A Senior Application Scientist's Guide to Comparing Certified Reference Materials: The Case of Atrazine-2-ethoxy
Introduction: The Analytical Imperative for Atrazine Metabolites
Atrazine, a triazine herbicide, has been a cornerstone of weed management in agriculture for decades. Its widespread use, however, has led to persistent environmental contamination, with atrazine and its degradation products being frequently detected in soil and water resources.[1][2] Among these degradation products is Atrazine-2-ethoxy, a metabolite whose presence can provide insights into the environmental fate and degradation pathways of the parent compound. For researchers in environmental science, food safety, and toxicology, the accurate quantification of such metabolites is not merely an analytical task; it is a prerequisite for robust risk assessment and regulatory compliance.
This guide moves beyond a simple product listing. As scientists, we understand that the quality of our results is fundamentally tethered to the quality of our reference standards. Here, we provide an in-depth framework for evaluating and comparing this compound Certified Reference Materials (CRMs). We will dissect the critical attributes of a high-quality CRM, present a self-validating experimental workflow for their comparison, and explain the scientific rationale behind each step to ensure your analytical work is built on a foundation of metrological certainty.
Deconstructing the Standard: What Defines a "Certified" Reference Material?
Before comparing products, we must establish our benchmark for quality. A Certified Reference Material is not just a highly pure chemical. It is a standard whose property values are certified by a technically valid procedure, accompanied by a certificate that provides traceability and a statement of uncertainty.[3][4] When sourcing an this compound CRM, look for accreditation to two key international standards:
-
ISO 17034: This is the "gold standard" for the competence of reference material producers.[3][4][5] It ensures the manufacturer has a robust quality management system covering all aspects of CRM production, from material processing and characterization to stability and homogeneity assessments.
-
ISO/IEC 17025: This standard governs the general requirements for the competence of testing and calibration laboratories.[3][4] When a CRM is characterized in an ISO/IEC 17025 accredited laboratory, it provides confidence in the accuracy and reliability of the certified property values (e.g., purity or concentration).
Leading suppliers like Sigma-Aldrich (TraceCERT®), LGC Standards (Dr. Ehrenstorfer), and Clearsynth offer CRMs produced under these rigorous standards, providing a reliable starting point for your analytical work.[5][6][7]
An Experimental Framework for CRM Comparison
No two CRMs are identical. Subtle differences in certified purity, uncertainty values, and formulation can impact analytical outcomes. The following experimental plan provides a comprehensive methodology to objectively compare two different this compound CRMs (designated here as CRM-A and CRM-B). This workflow is designed to be self-validating, ensuring that the comparison is based on the performance of the standards within a well-characterized analytical system.
The primary analytical technique described here is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), chosen for its superior sensitivity and selectivity in complex matrices, which is a common requirement for environmental sample analysis.[8] However, the principles can be adapted for Gas Chromatography-Mass Spectrometry (GC-MS) as well.[9][10][11]
Logical Workflow for CRM Comparison
The diagram below outlines the logical flow of the validation and comparison process.
Caption: Workflow for validation and head-to-head comparison of two CRMs.
Protocol 1: Preparation of Stock and Working Standards
Causality: The accuracy of all subsequent measurements depends on the precise preparation of the initial stock solutions. We use gravimetric measurements (weighing) rather than volumetric measurements for neat materials to minimize errors associated with the density of organic solvents and temperature fluctuations. The choice of solvent (e.g., methanol or acetonitrile) is critical; it must fully dissolve the analyte and be compatible with the LC mobile phase to ensure good peak shape.
Methodology:
-
Equilibration: Allow the sealed CRM vials (CRM-A and CRM-B) to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the material.
-
Gravimetric Preparation of Stock Solutions (e.g., 1000 µg/mL):
-
Tare a 10 mL volumetric flask on an analytical balance.
-
Carefully transfer approximately 10 mg of the neat this compound CRM into the flask and record the exact weight (to 0.01 mg).
-
Dissolve the material in a small amount of LC-MS grade methanol or acetonitrile.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent.
-
Calculate the exact concentration, accounting for the purity stated on the Certificate of Analysis (CoA).
-
Formula: Exact Conc. (µg/mL) = (Weight (mg) / 10 mL) * Purity (%) * 1000
-
-
-
Serial Dilution for Calibration Curves:
-
From each stock solution (A and B), prepare two independent sets of working standards via serial dilution.
-
A typical calibration range for environmental analysis might be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL. Prepare these in a solvent that mimics the final sample extract composition (e.g., 50:50 Methanol:Water).
-
-
Preparation of Quality Control (QC) Samples:
-
Using each stock solution, prepare low, medium, and high QC samples (e.g., 0.8, 8, and 80 ng/mL). These are used to assess accuracy and precision.
-
-
Storage: Store all solutions in amber glass vials at -20°C to prevent photodegradation and solvent evaporation.[12]
Protocol 2: LC-MS/MS Method and Performance Verification
Causality: This protocol establishes the performance of your analytical method using one of the CRMs as the calibrator. This "self-validating" step ensures that any differences observed later are due to the standards themselves, not an unreliable method. Key validation parameters are derived from regulatory guidelines like those from the EPA.[8][9]
Methodology:
-
Instrument Setup (Example):
-
LC System: UPLC/HPLC with a C18 reversed-phase column.
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound—a quantifier for measurement and a qualifier for identity confirmation.
-
-
System Suitability: Before analysis, inject a mid-level standard multiple times (n=5). The Relative Standard Deviation (%RSD) of the peak area and retention time should be <15%. This confirms the instrument is performing consistently.
-
Linearity Assessment:
-
Analyze the calibration curve prepared from CRM-A (e.g., 0.1-100 ng/mL).
-
Plot the peak area response versus concentration.
-
Perform a linear regression. The coefficient of determination (r²) should be ≥0.995 for the curve to be accepted.
-
-
Accuracy & Precision Assessment:
-
Analyze the QC samples (low, mid, high) in replicate (n=5) interspersed throughout the analytical run.
-
Accuracy: Calculate the mean concentration of the replicates and express it as a percentage of the nominal value. The acceptance range is typically 80-120%.
-
Precision: Calculate the %RSD of the peak areas or calculated concentrations for the replicates. The acceptance criterion is typically ≤15% RSD.
-
Protocol 3: Head-to-Head CRM Comparison
Causality: With a validated method, you can now directly compare the two CRMs. This involves analyzing the calibration curve from one CRM against the QCs and single-point standards from the other. This cross-validation approach is a powerful tool for detecting potential bias between standards.
Methodology:
-
Calibration with CRM-A: Run the full analytical batch using the calibration curve generated from CRM-A standards.
-
Analysis of CRM-B Standards: Within the same batch, analyze:
-
The full calibration curve set prepared from CRM-B (these will be treated as "unknowns").
-
The QC samples (low, mid, high) prepared from CRM-B.
-
-
Data Evaluation:
-
Response Factor Comparison: Compare the slope of the calibration curve from CRM-A to that of CRM-B. The slopes should be within a narrow, pre-defined tolerance (e.g., ±10%).
-
Concentration Agreement: Using the calibration from CRM-A, calculate the concentrations of the CRM-B standards. The calculated values should agree with the nominal (prepared) concentrations within an acceptable margin (e.g., ±15%).
-
Accuracy Check: The CRM-B QCs, when quantified against the CRM-A curve, should meet the 80-120% accuracy criteria.
-
Workflow for Cross-Validation of CRMs
This diagram illustrates the cross-quantification process central to the comparative analysis.
Caption: Cross-quantification process for comparing CRM-B against CRM-A.
Data Interpretation: A Comparative Summary
To facilitate a clear comparison, summarize your findings in tables. The hypothetical data below illustrates how to present the results for evaluation.
Table 1: Comparison of Calibration Curve Performance
| Parameter | CRM-A | CRM-B | Acceptance Criteria |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | N/A |
| Regression Type | Linear (1/x weighting) | Linear (1/x weighting) | N/A |
| r² (Coefficient of Determination) | 0.998 | 0.997 | ≥ 0.995 |
| Slope (Response Factor) | 45,100 | 44,500 | Slopes should be within 10% |
| % Difference in Slope | N/A | -1.3% | ≤ 10% |
Table 2: Cross-Validation Accuracy & Precision Results (Quantified against CRM-A Curve)
| CRM-B Sample | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) | Acceptance Criteria |
| Low QC | 0.8 | 0.76 | 95.0% | 6.8% | 80-120% Accuracy; ≤15% RSD |
| Mid QC | 8.0 | 8.24 | 103.0% | 4.5% | 80-120% Accuracy; ≤15% RSD |
| High QC | 80.0 | 78.9 | 98.6% | 3.1% | 80-120% Accuracy; ≤15% RSD |
Interpretation of Hypothetical Data: In this example, the two CRMs show excellent agreement. The calibration curve slopes are nearly identical, and the accuracy of CRM-B samples quantified against the CRM-A curve is well within the acceptable limits of 80-120%. This would provide a high degree of confidence that either CRM could be used interchangeably in this validated method. A significant deviation (>15-20%) in accuracy would warrant further investigation into the certificates of analysis, handling procedures, or stability of the standards.
Conclusion and Recommendations
The selection of a Certified Reference Material is a critical decision that directly influences the validity of analytical data. While leading manufacturers provide robustly certified products, an independent, in-house verification and comparison is a hallmark of good laboratory practice.
This guide provides a framework for such a comparison, centered on this compound. By systematically evaluating CRMs based on performance in a validated analytical method, laboratories can:
-
Ensure Comparability: Confirm that data generated using different batches or suppliers of CRMs is consistent over time.
-
Mitigate Risk: Identify and troubleshoot potential issues with a specific CRM lot before it impacts study results.
-
Justify Supplier Selection: Make an evidence-based decision when selecting a primary supplier for a specific analyte.
References
- U.S. Environmental Protection Agency. (n.d.). Atrazine Environmental Chemistry Method Water.
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. Retrieved from [Link]
- Eurofins. (2026). EPA 550 Atrazine Herbicide Test in Environmental Samples.
-
Cowman, T. L., & Stikeleather, L. F. (1996). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of agricultural and food chemistry, 44(9), 2834-2838. Retrieved from [Link]
- HPC Standards GmbH. (n.d.). High-Purity Atrazine-Desisopropyl Reference Materials for Accurate Analysis.
- International Organization for Standardization. (2020). ISO 22258: Traditional Chinese medicine — Determination of pesticide residues in natural products by gas chromatography.
-
Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of agricultural and food chemistry, 51(27), 7879-7884. Retrieved from [Link]
- Clearsynth. (n.d.). Pesticide Standards Categorised Product List.
-
Numata, M., et al. (2020). Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. Journal of the Food Hygienic Society of Japan, 61(3), 85-94. Retrieved from [Link]
- U.S. Geological Survey. (1996). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry.
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Atrazine in Biological Samples. Retrieved from [Link]
-
Barchańska, H., & Baranowska, I. (2008). Procedures for Analysis of Atrazine and Simazine in Environmental Matrices. Polish Journal of Environmental Studies, 17(1), 5-16. Retrieved from [Link]
-
Ali, J. M., et al. (2018). Comparing the effects of atrazine and an environmentally relevant mixture on estrogen-responsive gene expression in the northern leopard frog and the fathead minnow. Environmental Toxicology and Chemistry, 37(4), 1182-1188. Retrieved from [Link]
-
Senseman, S. A., et al. (2004). Comparison of Atrazine and Metolachlor Affinity for Bermudagrass (Cynodon dactylon L.) and Two Soils. Weed Science, 52(4), 654-660. Retrieved from [Link]
-
Kruger, E. L., et al. (1997). Comparison of Atrazine and Alachlor Sorption, Mineralization, and Degradation Potential in Surface and Aquifer Sediments. Environmental Toxicology and Chemistry, 16(9), 1845-1851. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Atrazine Reference Materials | CAS 1912-24-9 | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. アトラジン certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 8. testinglab.com [testinglab.com]
- 9. epa.gov [epa.gov]
- 10. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atrazine-2-hydroxy certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
A Guide to Inter-Laboratory Comparison of Atrazine-2-ethoxy Measurements
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and participating in inter-laboratory comparisons for the measurement of Atrazine-2-ethoxy. Ensuring the accuracy and comparability of analytical results across different laboratories is paramount for regulatory compliance, environmental monitoring, and scientific research. This document outlines the critical considerations, methodologies, and data analysis techniques essential for a robust inter-laboratory study.
Introduction: The Significance of Accurate this compound Measurement
Atrazine, a widely used herbicide, and its metabolites, such as this compound, are of significant environmental and health concern.[1][2] Accurate quantification of these compounds in various matrices like water, soil, and biological samples is crucial for assessing environmental contamination and human exposure.[1][3] Inter-laboratory comparisons, also known as proficiency testing, are vital for evaluating and improving the performance of analytical laboratories.[4][5] They provide an objective means to assess the accuracy and reliability of a laboratory's measurements against those of its peers and established reference values.[4][5][6]
The primary objectives of an inter-laboratory comparison for this compound are:
-
To assess the proficiency of participating laboratories in performing the analysis.[4]
-
To identify potential analytical challenges and sources of error.
-
To harmonize analytical methodologies and promote best practices.
-
To provide confidence in the data generated by different laboratories for regulatory and research purposes.
Analytical Methodologies for this compound
Several analytical techniques are available for the determination of atrazine and its metabolites. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for analyzing atrazine and its derivatives.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds like this compound.[7][9][10] GC-MS offers high sensitivity and specificity, making it suitable for trace-level analysis.[10] Various detectors can be coupled with GC, including Nitrogen-Phosphorus Detectors (NPD) and Electron Capture Detectors (ECD), which provide selectivity for nitrogen- and halogen-containing compounds, respectively.[7][11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of many pesticide residues, including atrazine metabolites.[1][12] It is particularly advantageous for analyzing polar and thermally labile compounds that are not easily amenable to GC analysis. The high selectivity and sensitivity of LC-MS/MS allow for minimal sample cleanup and low detection limits.[1]
Immunoassays
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a rapid and cost-effective screening method for atrazine and its metabolites.[7][13] However, immunoassays may exhibit cross-reactivity with related compounds, potentially leading to less specific results compared to chromatographic methods.[13] Therefore, positive results from immunoassays are often confirmed using a more specific technique like GC-MS or LC-MS/MS.[13]
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful and reliable results. The following steps outline the key considerations in the study design.
Study Coordinator and Protocol
A designated study coordinator is responsible for overseeing the entire process, from planning and sample preparation to data analysis and reporting. A detailed study protocol should be developed and distributed to all participating laboratories. This protocol must clearly define the scope, objectives, timeline, and all experimental procedures.
Test Materials
The selection and preparation of appropriate test materials are critical. The materials should be homogeneous and stable throughout the duration of the study. For this compound, this could involve preparing spiked samples in relevant matrices such as:
-
Water: Spiked reagent water and natural water samples (groundwater, surface water).[9][14]
-
Soil: Spiked soil samples with varying organic matter content.
-
Biological Fluids: Spiked urine or plasma samples.
Certified Reference Materials (CRMs), when available, should be included to assess accuracy.
Experimental Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.
Sources
- 1. Detection of Atrazine and Its Metabolites in Natural Water Samples Using Photonic Molecularly Imprinted Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. diva-portal.org [diva-portal.org]
- 6. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Cross-Reactivity of Atrazine-2-Ethoxy in Atrazine Immunoassays
Introduction: The Specificity Challenge in Atrazine Quantification
Atrazine, a triazine-class herbicide, is one of the most widely used pesticides for controlling broadleaf and grassy weeds in agriculture.[1] Its prevalence and persistence in soil and water necessitate robust monitoring to ensure environmental and public health safety.[2][3] The U.S. Environmental Protection Agency (EPA) has established a maximum contaminant level (MCL) for atrazine in drinking water, making its accurate quantification critical.[2][3]
Enzyme-Linked Immunosorbent Assays (ELISAs) are frequently employed as a rapid, high-throughput, and cost-effective screening method for atrazine in environmental samples.[4][5] These immunoassays rely on the specific recognition of atrazine by antibodies.[2][4] However, a pivotal performance characteristic of any immunoassay is its specificity—the ability to distinguish the target analyte from structurally similar compounds. The presence of atrazine metabolites or other triazine herbicides can lead to cross-reactivity, where the antibody binds to these non-target compounds, potentially causing an overestimation of the atrazine concentration and generating false-positive results.[6][7][8]
This guide provides an in-depth technical comparison of the cross-reactivity profile of Atrazine-2-ethoxy, a derivative of atrazine, within the context of standard atrazine immunoassays. We will explore the structural basis for antibody recognition, present a validated experimental workflow for quantifying cross-reactivity, and provide comparative data with other known atrazine metabolites to empower researchers in making informed decisions for their analytical needs.
The Mechanism: Competitive ELISA for Atrazine Detection
The most common format for atrazine immunoassays is the competitive ELISA.[3][4] The principle hinges on the competition between the atrazine present in the sample and a fixed amount of enzyme-labeled atrazine (conjugate) for a limited number of specific antibody binding sites, which are typically immobilized on a microtiter plate.[9][10]
The procedural flow is as follows:
-
Competition: The water sample is added to the antibody-coated wells, followed by the atrazine-enzyme conjugate.
-
Incubation: During incubation, free atrazine from the sample and the atrazine-enzyme conjugate compete to bind to the antibodies. Higher concentrations of atrazine in the sample result in less conjugate binding to the antibodies.
-
Washing: Unbound molecules are washed away.
-
Signal Generation: A substrate is added, which is converted by the bound enzyme into a colored product.
-
Detection: The intensity of the color is measured using a microplate reader.
Crucially, the color intensity is inversely proportional to the concentration of atrazine in the sample.[10][11] A strong color signal indicates a low atrazine concentration, and a weak signal indicates a high atrazine concentration.
Caption: Logical workflow for assessing immunoassay cross-reactivity.
Conclusion and Recommendations for Researchers
Based on fundamental principles of antibody-antigen recognition and comparative data from structurally similar metabolites, This compound is not expected to be a significant cross-reactant in atrazine-specific immunoassays. The substitution of the C2 chlorine atom with a bulky ethoxy group is predicted to severely impede binding to the antibody's active site, resulting in a cross-reactivity likely below 0.1%.
Key Recommendations:
-
For Routine Screening: For general screening of water samples where atrazine is the primary contaminant of concern, standard atrazine ELISA kits provide a reliable and efficient method. The potential interference from this compound is negligible.
-
Acknowledge Other Cross-Reactants: Researchers must remain aware of potential interference from other, more potent cross-reactants like propazine and simazine, which may be present in environmental samples. [6][7]* Confirmation with Chromatography: Immunoassays are screening tools. As per EPA guidelines and best scientific practices, any positive results that are near or exceed a regulatory action limit should be confirmed by a more selective analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). [8][12][13]These methods separate compounds before detection, providing definitive identification and quantification.
By understanding the structural basis of immunoassay specificity and validating performance with empirical data, researchers can confidently employ atrazine ELISAs for environmental monitoring while correctly interpreting their results.
References
- Abraxis LLC. (n.d.). Atrazine ELISA (Microtiter Plate).
- Jiang, H., et al. (2004). Accuracy and Interferences for Enzyme-Linked Immunoassay Tests for Atrazine. Scholars' Mine.
- Eurofins Abraxis. (n.d.). Atrazine ELISA (Microtiter Plate).
- Thurman, E. M., et al. (1996). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. PubMed.
- BenchChem Technical Support Team. (2025). Cross-Reactivity of Simazine and its Metabolites in Atrazine Immunoassays: A Comparative Guide. Benchchem.
- Li, Y., et al. (2023). A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. PubMed Central.
- Attogene. (n.d.). Atrazine ELISA Kit Catalog Number: EL2056.
- Bio-Techne. (n.d.). Atrazine ELISA Kit.
- Wang, L., et al. (2022). Development of an atrazine immunoassay based on highly catalytically active Au@PtNPs and specific nanobody. PubMed Central.
- ChemicalBook. (n.d.). This compound.
- ATSDR. (2003). Analytical Methods for Atrazine.
- U.S. EPA. (2007). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay.
- Hennion, M. C., & Barcelo, D. (1998). Multi-analyte assay for triazines using cross-reactive antibodies and neural networks. Analytica Chimica Acta.
- Gold Standard Diagnostics. (n.d.). Atrazine, ELISA, 96 tests.
- Curwin, B. D., et al. (2009). Comparison of Immunoassay and HPLC-MS/MS Used to Measure Urinary Metabolites of Atrazine, Metolachlor, and Chlorpyrifos From Farmers and Non-Farmers in Iowa. PubMed.
- U.S. EPA. (n.d.). Atrazine Environmental Chemistry Method Water.
- ChemicalBook. (n.d.). This compound CAS#: 126919-71-9.
- Gold Standard Diagnostics. (n.d.). ABRAXIS® Atrazine, Magnetic Particle ELISA, 100-test.
- Agilent Technologies. (2023). A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS.
- Wikipedia. (n.d.). Atrazine.
- Mills, M. S., & Thurman, E. M. (1994). Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chromatography/mass spectrometry. U.S. Geological Survey.
- CymitQuimica. (n.d.). CAS 19988-24-0: ATRAZINE-DESETHYL-2-HYDROXY.
- Californians for Alternatives to Toxics. (n.d.). Toxicological Profile for Atrazine.
- Taranova, N. A., et al. (2015). Sensitive Rapid Immunochromatographic Detection of the Herbicide Atrazine: Comparison of Labels and Assay Formats.
Sources
- 1. Atrazine - Wikipedia [en.wikipedia.org]
- 2. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 3. attogene.com [attogene.com]
- 4. Atrazine, ELISA, 96 tests [goldstandarddiagnostics.com]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. ABRAXIS® Atrazine, Magnetic Particle ELISA, 100-test [goldstandarddiagnostics.us]
- 11. nemi.gov [nemi.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atrazine Metabolic Pathways for Researchers and Drug Development Professionals
Introduction: Navigating the Complexities of Atrazine Metabolism
Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) is a widely utilized herbicide, and understanding its metabolic fate is crucial for environmental risk assessment and the development of bioremediation strategies. While the term "Atrazine-2-ethoxy" was specified, the predominant body of scientific literature focuses on the metabolic pathways of its parent compound, Atrazine. This guide will provide a comprehensive comparative analysis of the primary metabolic pathways of Atrazine, assuming it as the compound of interest. We will delve into the enzymatic processes, key metabolites, and the analytical methodologies used to study these transformations.
The metabolism of atrazine is a critical process that dictates its persistence in the environment and its potential for toxicological effects.[1][2] The primary routes of atrazine metabolism involve two key types of reactions: N-dealkylation and hydrolysis, which can occur through both microbial and, in some organisms, enzymatic processes like those involving cytochrome P450.[3][4][5] These pathways lead to the formation of various metabolites, some of which are less toxic than the parent compound, while others may have their own toxicological profiles.[3][6]
This guide will compare and contrast these metabolic routes, providing researchers with the foundational knowledge to design experiments, interpret data, and contribute to the ongoing efforts to understand and mitigate the environmental impact of atrazine.
Part 1: The Dichotomy of Atrazine Metabolism: N-Dealkylation vs. Hydroxylation
The biodegradation of atrazine primarily proceeds through two competing pathways: N-dealkylation of the ethyl and isopropyl side chains and hydrolytic dechlorination at the C2 position of the triazine ring.[1][7] These pathways are not mutually exclusive and can occur simultaneously or sequentially, leading to a complex mixture of transformation products in environmental matrices.
The N-Dealkylation Pathway
N-dealkylation is a common metabolic route for atrazine in various organisms, including microorganisms and mammals.[1][8] This pathway involves the removal of the ethyl or isopropyl groups attached to the amino moieties of the atrazine molecule.
-
Key Metabolites: The primary products of this pathway are deethylatrazine (DEA) and deisopropylatrazine (DIA).[9][10] Further dealkylation can lead to the formation of didealkylatrazine (DACT).[8][11]
-
Enzymatic Drivers: In mammals, this process is often mediated by cytochrome P450 monooxygenases.[5] In soil microorganisms, various bacteria and fungi have been identified that can perform N-dealkylation.[2][9][12]
-
Significance: The dealkylated metabolites (DEA and DIA) are generally more mobile in soil and water than the parent atrazine and can be persistent environmental contaminants themselves.[10]
The Hydrolytic Dechlorination Pathway
The hydrolytic pathway involves the replacement of the chlorine atom at the C2 position of the s-triazine ring with a hydroxyl group. This is a critical detoxification step as it significantly reduces the phytotoxicity of the compound.[1]
-
Key Metabolite: The primary product of this pathway is hydroxyatrazine (HA).[1][7]
-
Enzymatic Drivers: In certain bacteria, such as Pseudomonas sp. strain ADP, this reaction is catalyzed by the enzyme atrazine chlorohydrolase, encoded by the atzA gene.[3][4] This is the first step in a well-characterized microbial degradation pathway.
-
Significance: The formation of hydroxyatrazine is considered a detoxification step, as HA is non-phytotoxic.[1] This pathway is a key focus for bioremediation strategies aiming to neutralize atrazine contamination.
Visualizing the Metabolic Crossroads
The following diagram illustrates the initial steps in the two primary metabolic pathways of atrazine.
Caption: Initial metabolic pathways of Atrazine.
Part 2: Comparative Analysis of Metabolic Pathways
A direct comparison of the N-dealkylation and hydrolytic dechlorination pathways reveals significant differences in their enzymatic machinery, metabolic products, and overall environmental implications.
| Feature | N-Dealkylation Pathway | Hydrolytic Dechlorination Pathway |
| Primary Reaction | Removal of ethyl or isopropyl groups | Replacement of chlorine with a hydroxyl group |
| Key Enzymes/Genes | Cytochrome P450s (mammals), various microbial enzymes | Atrazine chlorohydrolase (atzA), TrzN |
| Primary Metabolites | Deethylatrazine (DEA), Deisopropylatrazine (DIA) | Hydroxyatrazine (HA) |
| Toxicity of Metabolites | Can retain some phytotoxicity and have other toxicological effects | Generally considered non-phytotoxic |
| Environmental Fate | Metabolites can be mobile and persistent | HA is less mobile and more readily degraded |
| Organismal Prevalence | Widespread across microorganisms and higher organisms | More specific to certain soil bacteria |
Part 3: The Complete Microbial Mineralization Pathway
Certain microorganisms possess the complete enzymatic machinery to mineralize atrazine to carbon dioxide and ammonia, utilizing it as a nitrogen source.[4][13] This "upper" and "lower" pathway is a prime example of a highly efficient bioremediation process.
The "Upper" Pathway: From Atrazine to Cyanuric Acid
This pathway is initiated by the hydrolytic dechlorination of atrazine to hydroxyatrazine, followed by successive dealkylation steps.
-
Atrazine to Hydroxyatrazine: Catalyzed by Atrazine chlorohydrolase (AtzA) .
-
Hydroxyatrazine to N-isopropylammelide: The ethylamino group is removed by Hydroxyatrazine ethylaminohydrolase (AtzB) .[3][4]
-
N-isopropylammelide to Cyanuric Acid: The isopropylamino group is removed by N-isopropylammelide isopropylaminohydrolase (AtzC) .[4]
The "Lower" Pathway: Ring Cleavage of Cyanuric Acid
Cyanuric acid, the product of the upper pathway, is then further metabolized.
-
Cyanuric Acid to Biuret: The triazine ring is opened by Cyanuric acid amidohydrolase (AtzD) .
-
Biuret to Allophanate: Biuret is hydrolyzed by Biuret amidohydrolase (AtzE) .
-
Allophanate to CO2 and NH3: Allophanate is broken down by Allophanate hydrolase (AtzF) .
Visualizing the Complete Microbial Mineralization Workflow
Sources
- 1. Atrazine Metabolism and Herbicidal Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of atrazine, a review of its metabolic pathways [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alanplewis.com [alanplewis.com]
- 7. Biodegradation of Atrazine by Agrobacterium radiobacter J14a and Use of This Strain in Bioremediation of Contaminated Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. produccion.siia.unam.mx [produccion.siia.unam.mx]
- 13. researchgate.net [researchgate.net]
The Gold Standard vs. The Structural Analog: A Comparative Guide to Internal Standard Validation for Atrazine Analysis
A Senior Application Scientist's Perspective on Ensuring Analytical Integrity
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of atrazine, the choice and validation of an internal standard (IS) is a critical decision that underpins the accuracy and reliability of experimental data. While various compounds may be considered, this guide provides an in-depth technical comparison between a stable isotope-labeled (SIL) internal standard, Atrazine-d5, and a hypothetical structural analog, Atrazine-2-ethoxy. Through this comparative lens, we will explore the fundamental principles of internal standard validation, emphasizing the causality behind experimental choices and the establishment of a self-validating analytical system.
The core directive of this guide is to move beyond a rigid, step-by-step protocol and instead, to foster a deeper understanding of why certain internal standards are preferred and how to rigorously validate their performance. We will delve into the mechanistic nuances of chromatography and mass spectrometry to illustrate why the "gold standard" of a SIL internal standard is overwhelmingly favored in regulated bioanalysis and environmental monitoring.
The Critical Role of an Internal Standard in Quantitative Analysis
In chromatographic methods, particularly those coupled with mass spectrometry (LC-MS or GC-MS), an internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis[1]. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical workflow, thereby ensuring that any analyte loss or signal fluctuation is mirrored by the internal standard. This ratiometric approach significantly enhances the precision and accuracy of the quantification.
The choice of an internal standard is paramount. The two main categories are stable isotope-labeled internal standards and structural analog internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms have been replaced with their heavy isotopes (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). Atrazine-d5 is a prime example, where five hydrogen atoms on the ethyl group are replaced with deuterium. This substitution results in a compound with nearly identical physicochemical properties to the analyte, but with a different mass-to-charge ratio (m/z) that is distinguishable by a mass spectrometer[1][2][3].
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but are not isotopically labeled. For the purpose of this guide, we will consider this compound, a hypothetical analog where the chlorine atom of atrazine is replaced by an ethoxy group. While structurally related, its chemical and physical properties will differ from atrazine.
The following sections will compare these two internal standards through the lens of a comprehensive validation protocol, highlighting the scientific rationale behind each validation parameter.
A Comparative Validation Workflow: Atrazine-d5 vs. This compound
The validation of an internal standard is not a mere box-checking exercise; it is a systematic investigation to ensure its fitness for purpose. Below, we present a logical workflow for validating an internal standard for atrazine analysis, comparing the expected performance of Atrazine-d5 and this compound.
Caption: A logical workflow for the validation of an internal standard.
Phase 1: Foundational Assessment
1. Purity and Characterization:
-
Expertise & Experience: Before any experimental work, the purity and identity of the internal standard must be unequivocally established. Any impurities could potentially co-elute with the analyte or other matrix components, causing interference. For a structural analog like this compound, impurities could arise from its synthesis, including residual starting materials or by-products. The synthesis of atrazine itself is known to produce related triazine impurities, and a similar profile could be expected for its analogs[4][5].
-
Trustworthiness: A Certificate of Analysis (CoA) from a reputable supplier is the first step. Independent verification via high-resolution mass spectrometry (HRMS) for accurate mass and nuclear magnetic resonance (NMR) for structural confirmation is highly recommended.
-
Comparison:
-
Atrazine-d5: The synthesis of SIL standards is complex, but they are typically supplied with a high degree of isotopic enrichment and chemical purity. The primary concern is the presence of unlabeled atrazine, which would artificially inflate the analyte signal.
-
This compound: As a non-standard, potentially custom-synthesized compound, the risk of unknown impurities is higher. These impurities could compromise the assay's specificity.
-
2. Chemical Stability:
-
Expertise & Experience: The internal standard must be stable throughout the entire analytical process, from sample collection and storage to final analysis. Instability would lead to a decreasing IS response over time, compromising the accuracy of the results.
-
Trustworthiness: Stability is assessed by analyzing the IS in the sample matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability at room temperature, and long-term storage at -20°C or -80°C). The response of the aged samples is compared to that of freshly prepared samples.
-
Comparison:
-
Atrazine-d5: The replacement of hydrogen with deuterium does not significantly alter the chemical stability. Therefore, Atrazine-d5 is expected to have comparable stability to atrazine.
-
This compound: The ethoxy group is chemically different from the chloro group of atrazine. While both are relatively stable, their degradation pathways and rates under different pH or enzymatic conditions could vary. This must be experimentally verified.
-
Phase 2: Chromatographic & Mass Spectrometric Evaluation
3. Specificity and Selectivity:
-
Expertise & Experience: The analytical method must be able to differentiate the analyte and the internal standard from other components in the sample matrix.
-
Trustworthiness: This is evaluated by analyzing blank matrix samples from multiple sources to ensure no endogenous peaks interfere with the detection of the analyte or IS.
-
Comparison: Both Atrazine-d5 and this compound will have different m/z values from atrazine, ensuring mass spectrometric selectivity. However, the risk of isobaric interferences from matrix components is always a consideration.
4. Chromatographic Co-elution:
-
Expertise & Experience: For an internal standard to effectively compensate for matrix effects, it must experience the same ionization environment as the analyte. This is best achieved when the IS and analyte co-elute or elute very closely.
-
Trustworthiness: The retention times of the analyte and IS are monitored across multiple injections and in different matrices.
-
Comparison:
-
Atrazine-d5: Deuteration can sometimes lead to a slight shift in retention time (the "isotope effect"), but typically, Atrazine-d5 will co-elute very closely with atrazine[6].
-
This compound: The replacement of a chlorine atom with an ethoxy group significantly alters the molecule's polarity and size. This will result in a different retention time compared to atrazine. This chromatographic separation means that the two compounds will enter the mass spectrometer's ion source at different times, where they may be subjected to different levels of ionization suppression or enhancement from co-eluting matrix components[7].
-
5. Ionization Efficiency and Suppression:
-
Expertise & Experience: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a major challenge in LC-MS analysis[7][8][9]. An effective internal standard will experience the same degree of ionization suppression or enhancement as the analyte.
-
Trustworthiness: Matrix effects are evaluated by comparing the analyte and IS response in a neat solution versus a post-extraction spiked blank matrix sample.
-
Comparison:
-
Atrazine-d5: Due to its near-identical chemical properties and co-elution with atrazine, Atrazine-d5 will experience virtually the same matrix effects, allowing for accurate correction[1].
-
This compound: With its different chemical structure and retention time, this compound will have a different ionization efficiency and will be susceptible to different matrix effects than atrazine. This is a significant drawback, as it undermines the fundamental purpose of the internal standard[10][11].
-
Phase 3: Quantitative Performance Validation
The following table summarizes the key quantitative validation parameters and the expected outcomes for our two comparative internal standards.
| Validation Parameter | Atrazine-d5 (SIL IS) | This compound (Structural Analog IS) | Rationale |
| Linearity & Range | Excellent linearity (R² > 0.99) expected. The consistent response ratio ensures a reliable calibration curve. | May show acceptable linearity in simple matrices, but can be compromised in complex matrices due to differential matrix effects. | The IS is meant to normalize for variability. If the IS and analyte respond differently to matrix effects, the response ratio will not be consistent across the concentration range. |
| Accuracy & Precision | High accuracy (typically 85-115%) and precision (RSD < 15%) are achievable, even in complex matrices. | Accuracy and precision can be significantly poorer, especially in the presence of variable matrix effects between different sample lots. | The superior ability of the SIL IS to compensate for analytical variability leads to more accurate and precise results[1][11]. |
| Extraction Recovery | Will have virtually identical extraction recovery to atrazine. | Extraction recovery may differ due to differences in polarity and solubility. | The closer the chemical properties, the more likely the IS will mirror the analyte's behavior during sample preparation. |
| Matrix Effects | Effectively compensates for matrix effects due to co-elution and identical physicochemical properties. | Poor compensation for matrix effects due to different retention times and ionization efficiencies. | This is the most significant advantage of a SIL IS and a major drawback of a structural analog[8][9][10]. |
Experimental Protocols
To provide a practical context, here are abbreviated, step-by-step methodologies for key validation experiments.
Protocol 1: Evaluation of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and IS are spiked into the final extract.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak area in Set B) / (Peak area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Calculate the IS-Normalized MF: (MF of Analyte) / (MF of IS). A value close to 1 indicates that the IS effectively compensates for matrix effects.
Protocol 2: Assessment of Extraction Recovery
-
Use the data from Protocol 1.
-
Calculate Extraction Recovery: Recovery % = (Peak area in Set C / Peak area in Set B) x 100.
-
Compare the recovery of the analyte and the internal standard. They should be similar and consistent across different matrix lots.
Visualization of the Internal Standard Concept
Caption: Ideal compensation with a SIL internal standard.
Conclusion: An Authoritative Recommendation
The in-depth analysis presented in this guide unequivocally demonstrates the superiority of a stable isotope-labeled internal standard, such as Atrazine-d5, for the quantitative analysis of atrazine. While a structural analog like this compound might seem like a viable, cost-effective alternative, its different physicochemical properties lead to divergent behavior during chromatography and mass spectrometry. This divergence compromises its ability to effectively compensate for matrix effects and variations in extraction recovery, which are significant challenges in the analysis of complex samples.
For researchers, scientists, and drug development professionals, the investment in a high-quality, stable isotope-labeled internal standard is a critical step in ensuring the generation of robust, reliable, and defensible data. The rigorous validation of this internal standard, following the principles and protocols outlined in this guide, establishes a self-validating analytical system that is the hallmark of scientific integrity.
References
- BenchChem. (2025). A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis. BenchChem Technical Support.
- Trautvetter, G., et al. (2010).
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Subbarao, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Welch Materials, Inc. (2025). [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab.
- BenchChem. (2025). The Gold Standard: Why Stable Isotope-Labeled Internal Standards Outperform Non-Labeled Counterparts in Bioanalysis. BenchChem Technical Support.
- van der Gugten, J. G., et al. (2007). Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1187-95.
- Lafontaine, M. P., et al. (2010). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters.
- Vesper, H. W., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- BenchChem. (2025). A Comparative Guide to the Validation of Bioanalytical Methods with Internal Standards Under ICH M10 Guidelines. BenchChem Technical Support.
- Niessen, W. M. A., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99.
- Song, G., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 70, 447-454.
- ResearchGate. (2014). Is it possible to validate a method without IS (Internal Standard)?.
- Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 39(7), 356-360.
- PubChem. (n.d.). Atrazine.
- Pharmaffiliates. (n.d.). Atrazine-impurities.
- Singh, S., et al. (2018). Toxicity, degradation and analysis of the herbicide atrazine. Environmental Chemistry Letters, 16(1), 211-237.
- CORE. (n.d.).
- CORE. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
- 9. researchgate.net [researchgate.net]
- 10. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Performance of Analytical Methods for Atrazine and Its Key Metabolites
For researchers, environmental scientists, and professionals in drug development, the accurate and sensitive quantification of atrazine and its primary degradation products—desethylatrazine (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA)—is paramount for environmental monitoring, toxicological assessment, and regulatory compliance. This guide provides an in-depth comparison of the predominant analytical methodologies, focusing on their performance characteristics and offering insights into method selection based on specific research needs. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), providing a comprehensive overview supported by experimental data.
Introduction to Atrazine and its Analytical Imperatives
Atrazine is a widely used herbicide for the control of broadleaf and grassy weeds in crops such as corn and sorghum.[1] Its persistence in the environment and potential for groundwater contamination have led to stringent regulatory limits on its presence in drinking water and environmental samples.[2][3][4] The U.S. Environmental Protection Agency (EPA) has set the maximum contaminant level (MCL) for atrazine in drinking water at 3 parts per billion (ppb).[2][3] Furthermore, the analysis of its more polar and often more mobile metabolites, DEA, DIA, and HA, is crucial for a complete understanding of its environmental fate and potential toxicological impact.[5][6][7]
The choice of analytical technique is a critical decision that influences the sensitivity, specificity, and throughput of atrazine monitoring. This guide will compare the most prevalent chromatographic techniques, offering a clear perspective on their respective strengths and limitations.
Comparative Analysis of Key Analytical Techniques
The two most powerful and widely adopted techniques for the analysis of atrazine and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also utilized, particularly for less demanding applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has historically been a cornerstone for pesticide residue analysis. Its high chromatographic resolution and the specificity of mass spectrometric detection make it a robust and reliable technique. For atrazine and its less polar metabolites like DEA and DIA, GC-MS offers excellent performance. However, the analysis of more polar compounds like hydroxyatrazine (HA) can be challenging without a derivatization step to increase their volatility.[8]
Performance Characteristics of GC-MS for Atrazine and its Metabolites
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) | Reference |
| Atrazine | 0.6 µg/kg | 0.10 ppb | 94.3 | [9][10] |
| Desethylatrazine (DEA) | 1.3 µg/kg | - | 105.6 | [9] |
| Deisopropylatrazine (DIA) | 0.3 µg/kg | - | 113.1 | [9] |
| Diaminochloro-s-triazine | - | 0.10 ppb | 85 | [10] |
Note: Performance characteristics can vary based on the specific method, matrix, and instrumentation.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the GC-MS analysis of atrazine and its metabolites in a water sample.
Caption: A typical workflow for GC-MS analysis of atrazine.
Experimental Protocol: GC-MS Analysis of Atrazine in Water
-
Sample Collection and Preservation: Collect a representative water sample. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: Add a known concentration of an internal standard (e.g., deuterated atrazine) to the sample to correct for matrix effects and variations in sample preparation.[11]
-
Solid-Phase Extraction (SPE):
-
Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.
-
Derivatization (if necessary): For the analysis of polar metabolites like hydroxyatrazine, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required to improve volatility and chromatographic performance.
-
GC-MS Analysis:
-
Quantification: Quantify the analytes by comparing their peak areas to those of the internal standard and a calibration curve prepared with certified reference materials.[13][14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the analysis of a wide range of pesticide residues, including atrazine and its metabolites. Its key advantage lies in its ability to analyze polar and thermally labile compounds without the need for derivatization. This makes it particularly well-suited for the simultaneous determination of atrazine and its more polar degradation products like hydroxyatrazine.
Performance Characteristics of LC-MS/MS for Atrazine and its Metabolites
| Analyte | Limit of Quantitation (LOQ) | Matrix | Reference |
| Atrazine | 20 ng/L | Groundwater | [15] |
| Desethylatrazine (DEA) | 20 ng/L | Groundwater | [15] |
| Deisopropylatrazine (DIA) | 20 ng/L | Groundwater | [15] |
| Hydroxyatrazine (HA) | 20 ng/L | Groundwater | [15] |
Note: LOQs can be influenced by the sample volume, matrix, and specific LC-MS/MS system.
Experimental Workflow for LC-MS/MS Analysis
The workflow for LC-MS/MS is often more streamlined due to the elimination of the derivatization step.
Caption: A streamlined workflow for LC-MS/MS analysis of atrazine.
Experimental Protocol: LC-MS/MS Analysis of Atrazine in Water
-
Sample Preparation: For relatively clean water samples, preparation can be as simple as filtering the sample through a 0.2 µm filter to remove particulate matter.[15] For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., atrazine-d5) to the sample.
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a mobile phase gradient, typically consisting of water and methanol or acetonitrile with additives like formic acid or ammonium formate to enhance ionization.[16]
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and selectivity.[15]
-
-
Quantification: Quantify the analytes using an internal standard calibration method with certified reference materials.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less sensitive and specific than mass spectrometric methods, HPLC-UV can be a cost-effective alternative for the analysis of atrazine in less complex matrices or when lower sensitivity is acceptable.[17][18] Its performance is generally not sufficient for trace-level environmental monitoring at regulatory limits.
Performance Characteristics of HPLC-UV for Atrazine
| Parameter | Value | Reference |
| Limit of Detection | 0.0014 mg/L | [19] |
| Limit of Quantitation | 0.0016 mg/L | [19] |
| Recovery | 81.7% | [17] |
Method Selection: A Practical Guide
The choice between GC-MS, LC-MS/MS, and HPLC-UV depends on several factors:
-
Required Sensitivity: For trace-level analysis to meet regulatory limits (e.g., 3 ppb in drinking water), LC-MS/MS is the preferred method due to its superior sensitivity.[15]
-
Analyte Polarity: If the simultaneous analysis of both atrazine and its polar metabolites (especially hydroxyatrazine) is required, LC-MS/MS is the most efficient choice as it avoids the need for derivatization.
-
Matrix Complexity: For complex matrices, the selectivity of tandem mass spectrometry (MS/MS) is crucial to minimize interferences. Matrix effects can be a significant issue in both GC-MS and LC-MS/MS, and the use of matrix-matched standards or isotopically labeled internal standards is often necessary to ensure accurate quantification.[20][21][22][23][24]
-
Cost and Availability of Instrumentation: HPLC-UV systems are generally less expensive to purchase and maintain than mass spectrometers. However, their lower sensitivity may not be adequate for many applications.
Conclusion
The analytical landscape for atrazine and its metabolites is dominated by the powerful techniques of GC-MS and LC-MS/MS. While GC-MS remains a robust method, particularly for atrazine and its less polar metabolites, LC-MS/MS offers significant advantages in terms of its applicability to a wider range of polarities without the need for derivatization, often with superior sensitivity. The selection of the most appropriate method requires a careful consideration of the specific analytical objectives, including the target analytes, required detection limits, and the nature of the sample matrix. By understanding the performance characteristics of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable data for environmental and toxicological assessments.
References
- Albanis, T. A., Hela, D. G., Sakellarides, T. M., & Konstantinou, I. K. (1998). Monitoring of pesticide residues in surface and groundwater of Kalamas river basin (N.W. Greece) and the impact of inputs on their fluctuations. Journal of Environmental Science and Health, Part B, 33(5), 679-696.
- Amistadi, M. K., Hall, J. C., & Van Emon, J. M. (1997). Comparison of a magnetic particle-based immunoassay and gas chromatography for the determination of atrazine in soil.
- ATSDR. (2003). Toxicological Profile for Atrazine. Agency for Toxic Substances and Disease Registry.
- CDC. (2009). Fourth National Report on Human Exposure to Environmental Chemicals. Centers for Disease Control and Prevention.
- Dalluge, J., Vreuls, J. J., & Brinkman, U. A. T. (1999). On-line solid-phase extraction-gas chromatography-mass spectrometry for the determination of triazines in aqueous samples.
- de Almeida Azevedo, D., Lacorte, S., Viana, P., & Barceló, D. (2000). Occurrence of pesticides and their degradation products in a Brazilian drinking water treatment plant.
- Ferrari, R., Nilsson, T., & Fulgêncio, R. (1998). Solid-phase microextraction for the determination of triazines in water by gas chromatography with a nitrogen-phosphorus detector.
- Hernandez, F., Sancho, J. V., & Pozo, O. J. (2000). An estimation of the uncertainty of measurement in multiresidue pesticide analysis in fruits and vegetables.
- Ikonen, R., Kangas, J., & Savolainen, H. (1988). Urinary atrazine and its metabolites in a 2,4-D and MCPA-exposed forestry worker. Toxicology Letters, 44(1-2), 109-112.
- Lang, D. H., Rettie, A. E., & Bocker, R. H. (1996). Identification of the human liver cytochrome P450 enzymes involved in the metabolism of atrazine. Chemical Research in Toxicology, 9(7), 1180-1186.
- Lioy, P. J., Wainman, T., Zhang, J., & Pellizzari, E. (2000). Atrazine in house dust and tap water in agricultural communities in Iowa. Environmental Health Perspectives, 108(4), 317-321.
- MacIntosh, D. L., Needham, L. L., Hammerstrom, K. A., & Pirkle, J. L. (1999). A longitudinal investigation of selected pesticide metabolites in the urine of residents of a suburban community. Journal of Exposure Analysis and Environmental Epidemiology, 9(5), 494-501.
- McLaughlin, L. G., & Johnson, W. E. (1997). Determination of atrazine and its degradation products in water by solid-phase extraction and gas chromatography/mass spectrometry.
- Mojasevic, R., & Krull, I. S. (1996). Determination of atrazine and its degradation products in water by solid-phase extraction and high-performance liquid chromatography.
- Novak, J., & Watts, R. R. (1996). A simple and rapid method for the determination of atrazine and its degradation products in water by solid-phase extraction and gas chromatography.
- Pensabene, J. W., Fiddler, W., & Maxwell, R. J. (2000). Supercritical fluid extraction of atrazine from fortified meat products.
- Pommery, J., Mathieu, M., & Mathieu, D. (1993).
- Sabik, H., & Jeannot, R. (1998). Determination of organonitrogen pesticides in water by solid-phase extraction, capillary gas chromatography and nitrogen-phosphorus detection.
- Stafford, C. J. (1992). Methods for the Determination of Organic Compounds in Drinking Water, Supplement II. U.S. Environmental Protection Agency.
-
Syngenta. (n.d.). Atrazine Water and Soil Facts. Retrieved from [Link]
- Trevisan, M., Montepiani, C., & Rago, A. (1993). A simple method for the determination of atrazine and its degradation products in soil. Journal of Agricultural and Food Chemistry, 41(8), 1324-1327.
-
U.S. EPA. (n.d.). Atrazine. Retrieved from [Link]
-
U.S. EPA. (2006). Atrazine Updates. Retrieved from [Link]
- Walker, C. D., & Porter, K. S. (1990). Atrazine and its degradation products in soil and groundwater.
- Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507.
-
Agilent Technologies. (2023). A Screening Method for the Determination of Atrazine in Aqueous and Lipid Based Foods By LC/MS. Retrieved from [Link]
- Bouaid, A., Estévez-Alberola, S., Ramos, M. J., & Cámara, C. (2000). Microwave-assisted extraction of atrazine from soil. Analytica Chimica Acta, 411(1-2), 11-19.
- Buchholz, K. D., & Pawliszyn, J. (1999). Analysis of atrazine and its degradation products in water using solid-phase microextraction-gas chromatography-mass spectrometry.
- Denovan, L. A., Lu, C., Hines, C. J., & Fenske, R. A. (2000). Salivary atrazine in applicators: a pilot study. Journal of Exposure Analysis and Environmental Epidemiology, 10(5), 458-463.
- Gaynor, J. D., MacTavish, D. C., & Findlay, W. I. (1995). Atrazine and metolachlor loss in surface and subsurface runoff from conventional and no-till corn in a sandy loam soil. Journal of Environmental Quality, 24(2), 249-256.
- IARC. (1999). Atrazine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 73.
- Lopez-Avila, V., Wesselman, R., & Edgell, K. (1992). Gas chromatographic-electron capture detection method for the determination of atrazine in water.
- Sabik, H., Jeannot, R., & Rondeau, B. (1998). Multiresidue analysis of pesticides in water by solid-phase extraction and gas chromatography-mass spectrometry.
- Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1991). Herbicides in surface waters of the United States: the effect of the new clean water act legislation. Environmental Science & Technology, 25(10), 1794-1796.
- Trochimowicz, H. J., Karr, C. J., & Fenske, R. A. (2001). Biomonitoring for atrazine exposure in pesticide applicators. Journal of Agromedicine, 8(1), 47-60.
- U.S. EPA. (1995). Method 525.
- U.S. EPA. (1995). Method 507: Determination of Nitrogen- and Phosphorus-Containing Pesticides in Water by Gas Chromatography with a Nitrogen-Phosphorus Detector.
- U.S. EPA. (1995). Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and Gas Chromatography with an Electron Capture Detector.
- U.S. EPA. (1995). Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection.
Sources
- 1. Evolution of atrazine-degrading capabilities in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrazine Water and Soil Facts | Syngenta | Syngenta [atrazine.com]
- 3. Table 8-1, Regulations and Guidelines Applicable to Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. Atrazine Reference Materials | CAS 1912-24-9 | LGC Standards [lgcstandards.com]
- 14. hpc-standards.com [hpc-standards.com]
- 15. Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. ec.europa.eu [ec.europa.eu]
- 19. neptjournal.com [neptjournal.com]
- 20. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. web.vscht.cz [web.vscht.cz]
- 24. mag.go.cr [mag.go.cr]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Atrazine-2-Ethoxy and Related Triazine Herbicides
Author's Note: This guide addresses the proper disposal of Atrazine-2-ethoxy (CAS 126919-71-9).[1][2] It is critical to note that while this compound is a triazine herbicide, specific regulatory disposal procedures for it are not as extensively documented as for its close relative, Atrazine (CAS 1912-24-9).[3][4] Atrazine is one of the most widely used and studied herbicides, and its disposal is strictly regulated by agencies like the U.S. Environmental Protection Agency (EPA).[5][6][7] Given the structural similarities and shared chemical class, the disposal protocols established for Atrazine represent the authoritative, safety-first standard. This guide is therefore grounded in the well-established procedures for Atrazine, providing a robust framework for ensuring the safe and environmentally responsible disposal of related triazine compounds.
Part 1: Core Hazard Assessment & Chemical Profile
Understanding the chemical's nature is the foundation of its safe handling and disposal. Atrazine and its analogues are potent herbicides that function by inhibiting photosynthesis.[6][8] Their environmental persistence and mobility are of significant concern, making improper disposal a direct threat to ecosystems and human health.[6][7]
Key Hazards:
-
Environmental Persistence: Atrazine is highly persistent in soil and extremely persistent in aquatic systems, with a half-life that can extend from months to years.[6][8]
-
Groundwater Contamination: Due to its high mobility and poor binding to soil particles, Atrazine is one of the most commonly detected pesticides in surface and groundwater, including drinking water sources.[6][9][10]
-
Aquatic Toxicity: The compound is classified as very toxic to aquatic life, with the potential to cause long-term adverse effects.[11][12][13] It is particularly harmful to amphibians and fish, disrupting reproductive and developmental processes even at very low concentrations.[5][6]
-
Human Health Risks: Atrazine is an endocrine disruptor, meaning it can interfere with hormone systems.[5] Exposure has been associated with reproductive issues, developmental problems, and potential carcinogenic effects.[6][8]
Chemical & Regulatory Data Summary
| Property | Atrazine Information | Source |
| Chemical Name | 6-chloro-N-ethyl-N'-(1-methylethyl)-1,3,5-triazine-2,4-diamine | [3][7] |
| CAS Number | 1912-24-9 | [3][4] |
| Appearance | Odorless, white powder/crystals | [3][7] |
| Water Solubility | 34.7 mg/L (at 22°C) | [14] |
| Regulatory Status | Restricted Use Pesticide (RUP) | [7] |
| EPA Drinking Water MCL | 3 µg/L (micrograms per liter) | [15][16] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before any handling or disposal procedure, ensuring personal safety is paramount. The primary routes of exposure are inhalation, ingestion, and skin contact.[6]
Mandatory PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Always wash the outside of gloves before removing them.[12][17]
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA regulations.[11]
-
Protective Clothing: Wear a lab coat, long-sleeved shirt, and long pants to prevent skin exposure. Discard any clothing that becomes heavily contaminated with the product's concentrate.[10][11]
-
Respiratory Protection: In poorly ventilated areas or when dealing with dusts, use a NIOSH-approved respirator.[11]
First Aid in Case of Exposure:
-
If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of soap and water for 15-20 minutes.[11][17]
-
If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses after the first 5 minutes, then continue rinsing.[17]
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice. Rinse mouth with water.[12][17]
-
If Inhaled: Move the person to fresh air. If the person is not breathing, call 911 and then give artificial respiration.[11]
Part 3: Disposal Workflow: A Step-by-Step Protocol
Improper disposal, such as pouring waste down the drain, on the ground, or in the regular trash, is a violation of federal law and poses a significant environmental hazard.[9][18][19] The core principle is that pesticide waste must be handled as hazardous waste.
Disposal Decision Logic
The following diagram outlines the critical decision-making path for handling Atrazine-related waste materials in a laboratory or research setting.
Caption: Decision workflow for handling different types of Atrazine-related waste.
Protocol 1: Small Laboratory Spills
The objective is to contain, absorb, and containerize the spill immediately to prevent spreading.[17][20]
-
Assess and Protect: Ensure you are wearing the appropriate PPE. Control the spill at its source if possible.
-
Contain the Spill: Prevent the spill from entering drains, sewers, or any body of water.[17]
-
Absorb the Liquid: Cover the entire spill with an inert absorbent material such as vermiculite, cat litter, sand, or specialized absorbent pads.[20][21] For powders, a damp cloth can be used for collection.[20]
-
Collect Waste: Carefully scoop the contaminated absorbent material into a designated, leak-proof, and chemical-resistant container (e.g., a heavy-duty plastic bag or bucket).[20][21]
-
Label the Container: Clearly label the container as "Hazardous Waste: this compound Spill Debris" and include the date of the spill.[20]
-
Decontaminate the Area: Scrub the spill area with a strong detergent and water solution.[20][21] Collect the cleaning runoff and treat it as hazardous waste.
-
Final Disposal: The sealed container must be disposed of through an approved hazardous waste disposal facility.[17] Contact your institution's Environmental Health & Safety (EH&S) department for pickup.
Protocol 2: Empty Product Containers
Never reuse an empty pesticide container for any other purpose.[19][22] The goal is to remove residual product through a standardized rinsing procedure.
-
Initiate Triple-Rinse Procedure: As soon as the container is empty, perform the following steps three times.[9][19] a. Fill the container approximately one-quarter full with water.[17] b. Recap the container securely and shake it for at least 10 seconds.[17] c. Pour the rinsate (the rinse water) into the application equipment or a mix tank for later use.[17] If this is not possible, the rinsate must be collected and disposed of as hazardous waste.[21] d. Allow the container to drain for 10-30 seconds after the flow begins to drip.[17][19]
-
Render Unusable: After the final rinse, puncture the container to prevent any possibility of reuse.[19]
-
Disposal: The rinsed, punctured container can often be offered for recycling if a program is available.[9] If not, it should be disposed of at an approved waste disposal facility.[17] Check with your state or local agency for specific requirements.[9]
Protocol 3: Excess, Unused, or Canceled Product
Disposing of the concentrated product is the most critical task and is highly regulated.
-
Use It Up: The best disposal method is to avoid having excess product.[18] Mix only what is needed for the application.[19] If you have a small amount of properly mixed solution left, it can be used up by applying it according to the label directions.[18][22]
-
Secure Storage: If immediate disposal is not possible, store the unwanted pesticide in its original container in a locked, cool, and dry location away from food or feed.[12][19]
-
Contact a Disposal Program: Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.[17] It is illegal to dispose of this waste improperly.[10]
Part 4: Regulatory Grounding and Decontamination
All disposal activities are governed by a hierarchy of regulations. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) controls pesticide use, while the Resource Conservation and Recovery Act (RCRA) governs its disposal as waste.[23] State and local laws are often more stringent than federal requirements.[22]
Decontamination:
-
All personal protective equipment and tools used during the cleanup and disposal process must be thoroughly decontaminated.[20]
-
Wash equipment with a detergent solution, followed by a clean water rinse.[20]
-
PPE that has been heavily contaminated should be disposed of as hazardous waste.[20]
References
- MATERIAL SAFETY DATA SHEET ATRAZINE 4L HERBICIDE. (n.d.). Drexel Chemical Company.
- How To Clean A Pesticide Spill: Step-By-Step Guide. (2024-04-22). Pesticide Environmental Stewardship.
- US EPA, Pesticide Product Label, ATRAZINE 4L, 12/11/2014. (2023-05-03). Greenbook.net.
- Rinsate and Spill Cleanup Materials. (n.d.). Pesticide Environmental Stewardship.
- Disposal of Pesticides. (n.d.). National Pesticide Information Center.
- Atrazine - Pesticides. (n.d.). Center for Food Safety.
- Toxicological Profile for Atrazine. (n.d.). Californians for Alternatives to Toxics.
- Atrazine | Public Health Statement. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR) - CDC.
- Restricted use pesticide - Tenkoz Atrazine 4L Label. (n.d.). Amazon S3.
- Various Techniques for Atrazine Removal. (2014). ResearchGate.
- Atrazine and Human Health. (2011). International Journal of Ecosystem.
- Safe Disposal of Pesticides. (2025-07-03). US EPA.
- Pesticide Disposal. (2022-07-26). Integrated Pest Management, University of Missouri.
- Atrazine Fact Sheet. (2020-02-14). National Pesticide Information Center - Oregon State University.
- Table 8-1, Regulations and Guidelines Applicable to Atrazine. (2003). NCBI Bookshelf.
- This compound CAS#: 126919-71-9. (n.d.). ChemicalBook.
- This compound. (n.d.). Nine Chongqing Chemdad Co., Ltd.
- Requirements for Pesticide Disposal. (n.d.). US EPA.
- SAFETY DATA SHEET - Atrazine. (2017-02-14). Fisher Scientific.
- Guidelines for atrazine use and application for groundwater and surface water protection best management practices. (n.d.). Regulations.gov.
- Chemical and Physical Information - Atrazine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- PUBLIC HEALTH STATEMENT ATRAZINE. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
- How to remove atrazine from water. (2025-07-25). Olympian Water Testing, LLC.
- Table 4-2, Physical and Chemical Properties of Atrazine. (n.d.). NCBI - NIH.
- SAFETY DATA SHEET ATRAZINE 90DF. (n.d.). United Suppliers, Inc.
- SAFETY DATA SHEET - Atrazine. (2024-09-06). Sigma-Aldrich.
- Atrazine - Safety Data Sheet. (2025-12-20). Cayman Chemical.
- Disposal and decontamination of herbicide waste. (n.d.). Southwest Florida Research & Education Center.
- Atrazine SDS, 1912-24-9 Safety Data Sheets. (n.d.). ECHEMI.
Sources
- 1. This compound CAS#: 126919-71-9 [amp.chemicalbook.com]
- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pesticides | Atrazine [centerforfoodsafety.org]
- 6. alt2tox.org [alt2tox.org]
- 7. Atrazine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 8. outside.vermont.gov [outside.vermont.gov]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. fishersci.com [fishersci.com]
- 12. cdms.telusagcg.com [cdms.telusagcg.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Table 4-2, Physical and Chemical Properties of Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Table 8-1, Regulations and Guidelines Applicable to Atrazine - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 18. epa.gov [epa.gov]
- 19. Pesticide Disposal - Here are some tips to help manage and dispose of pesticides safely [ipm.missouri.edu]
- 20. a-otc.com [a-otc.com]
- 21. Rinsate and Spill Cleanup Materials – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 22. Disposal of Pesticides [npic.orst.edu]
- 23. epa.gov [epa.gov]
Navigating the Safe Handling of Atrazine-2-ethoxy: A Guide for Laboratory Professionals
Disclaimer: This guide provides safety and handling information based on the publicly available data for Atrazine. Atrazine-2-ethoxy is a distinct chemical entity, and while structurally related to Atrazine, it may possess different toxicological and reactivity profiles. A specific Safety Data Sheet (SDS) for this compound was not available through public searches. Therefore, the following guidance should be considered a baseline for safe handling, and it is imperative that users consult the manufacturer's specific SDS for this compound before any use.
Understanding the Hazard: Why Caution is Critical
As a Senior Application Scientist, my primary focus is to ensure that cutting-edge research can be conducted without compromising the safety of the professionals in the lab. Atrazine, a triazine herbicide, is classified as a hazardous substance, and it is prudent to assume that this compound carries similar risks until proven otherwise. The primary hazards associated with Atrazine include potential for skin sensitization, and it is recognized as an irritant to the eyes and skin.[1] Furthermore, Atrazine is very toxic to aquatic life with long-lasting effects.[2][3][4][5]
In the laboratory setting, where the handling of pure or concentrated forms of a substance is common, the potential for exposure is significantly heightened compared to agricultural applications. Therefore, a robust understanding and implementation of safety protocols are not just recommended—they are essential.
Core Principles of Safe Handling: A Multi-Layered Approach
The safe handling of any potentially hazardous chemical in a laboratory setting is governed by a hierarchy of controls. This approach, which is central to OSHA's Laboratory Standard (29 CFR 1910.1450), prioritizes the most effective control measures to minimize risk.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, engineering controls should be in place to minimize airborne exposure.
-
Chemical Fume Hood: All work involving the handling of solid this compound or the preparation of its solutions should be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure that the laboratory has adequate general ventilation.[5][6]
Administrative Controls: Standard Operating Procedures (SOPs)
Written SOPs are the backbone of a safe laboratory. For this compound, your SOPs should include, at a minimum:
-
Designated work areas for handling the compound.
-
Clear, step-by-step instructions for weighing, dissolving, and transferring the chemical.
-
Emergency procedures for spills and personnel exposure.
-
Waste disposal protocols.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, PPE is crucial for protecting against any residual hazards. The following table summarizes the recommended PPE for handling this compound, based on the data for Atrazine.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential sensitization.[7] |
| Eyes | Chemical safety goggles or a face shield | To protect against splashes of solutions or airborne particles.[7][8] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if dusts or mists exceed acceptable levels) | To prevent inhalation of airborne particles.[7] |
It is critical to consult the specific SDS for this compound for definitive PPE requirements.
Step-by-Step Handling Procedures
The following workflow provides a procedural guide for the safe handling of this compound in a research setting.
Caption: Workflow for the safe laboratory handling of this compound.
Spill Management and Emergency Procedures
Even with the best precautions, accidents can happen. Being prepared is key to mitigating the consequences of a spill.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8]
-
Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[7]
-
Clean the spill area with a detergent and water solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
In case of personnel exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][5] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials must be handled in accordance with all federal, state, and local regulations.
-
Chemical Waste: All unused this compound and solutions should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should also be disposed of as hazardous waste.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
Consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.
Conclusion: Fostering a Culture of Safety
As laboratory professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. While this guide provides a foundational framework for handling this compound based on the best available information for its analogue, Atrazine, it is not a substitute for a compound-specific SDS and a thorough risk assessment. By prioritizing safety through the implementation of robust engineering controls, clear administrative procedures, and the correct use of personal protective equipment, we can ensure that our pursuit of knowledge does not come at the cost of our well-being.
References
- New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Atrazine.
- CDMS. (2015). Atrazine 4L Safety Data Sheet.
- Agrian. (n.d.). Material Safety Data Sheet Atrazine 90 WDG Herbicide.
- Cayman Chemical. (2025). Atrazine Safety Data Sheet.
- Chem-Tel, Inc. (2014). Safety Data Sheet: Atrazine Solution.
- Western Pest Services. (2012). Atrazine 4L Flowable Herbicide Safety Data Sheet.
- Winfield Solutions, LLC. (n.d.). Safety Data Sheet Atrazine 4L.
- New Jersey Department of Health and Senior Services. (2007). Hazardous Substance Fact Sheet: Atrazine.
- Voluntary Purchasing Groups, Inc. (n.d.). Safety Data Sheet Hi-Yield Atrazine Weed Killer Ready to Spray.
- Fisher Scientific. (2025). Safety Data Sheet: Atrazine.
- Carl Roth. (2025). Safety Data Sheet: Atrazine.
- ECHEMI. (n.d.). Atrazine SDS, 1912-24-9 Safety Data Sheets.
- U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
